Sanggenon F
Beschreibung
Eigenschaften
Molekularformel |
C20H18O6 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(19(12)24)16-9-14(23)18-13(22)7-10(21)8-17(18)25-16/h3-8,16,21-22,24H,9H2,1-2H3 |
InChI-Schlüssel |
NQLFKRRSBSAFQZ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Sanggenon F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a complex prenylated flavonoid isolated from the root bark of Morus species, has garnered significant scientific interest due to its potential pharmacological activities. As a member of the Diels-Alder type adducts, its intricate chemical structure poses fascinating questions regarding its natural synthesis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic reactions, and the underlying molecular logic. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
Core Biosynthetic Strategy: A Convergent Pathway
The biosynthesis of this compound is a convergent process, meaning two distinct biosynthetic pathways merge to create the final complex molecule. The core of this strategy involves a biomimetic Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the characteristic cyclohexene (B86901) ring system of sanggenons. The two key precursors for this reaction are a chalcone (B49325) derivative acting as the dienophile and a dehydroprenyl polyphenol serving as the diene.
Upstream Pathways: Phenylpropanoid and Mevalonate (B85504)/Methylerythritol Phosphate (B84403) Pathways
The journey to this compound begins with fundamental metabolic pathways common to most plants: the phenylpropanoid and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.
-
Phenylpropanoid Pathway: This pathway provides the basic C6-C3-C6 carbon skeleton for the flavonoid core of both precursors. It starts with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.
-
MVA/MEP Pathways: These pathways are responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are the building blocks for all isoprenoids, including the prenyl groups found on the this compound precursors.
The Dienophile: A Chalcone Derivative
The first key precursor, the dienophile, is a chalcone. Its biosynthesis proceeds as follows:
-
Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[1][2] CHS is a type III polyketide synthase and represents the first committed step in flavonoid biosynthesis.[3] Several CHS genes have been identified and characterized in Morus species.[2][4]
While the exact chalcone precursor for this compound has not been definitively elucidated, studies on the biosynthesis of related sanggenons, such as Sanggenon C and O, point towards a 2'-hydroxychalcone (B22705) derivative.[5] The presence of the 2'-hydroxyl group is believed to be crucial for the subsequent Diels-Alder reactivity.[6]
The Diene: A Dehydroprenyl Polyphenol
The second key precursor, the diene, is a dehydroprenyl polyphenol. Its formation is a multi-step process:
-
Prenylation: A flavonoid intermediate, likely a flavanone, is prenylated by a prenyltransferase enzyme. This enzyme transfers a prenyl group from DMAPP or geranyl pyrophosphate (GPP) to the flavonoid scaffold. The specific prenyltransferase involved in this compound biosynthesis is yet to be fully characterized.
-
Dehydrogenation: The prenylated polyphenol undergoes an oxidative dehydrogenation to form the conjugated diene system required for the Diels-Alder reaction. This crucial step is catalyzed by a recently discovered enzyme, Moracin C Oxidase (MaMO) , a flavin-dependent oxidase.[5]
While the precise structure of the dehydroprenyl polyphenol precursor for this compound is not explicitly known, research on the synthesis of Sanggenon A suggests that a precursor molecule, sanggenol F , may play a role.[5] Sanggenol F itself is synthesized from the flavone (B191248) morin. It is hypothesized that a dehydrated and prenylated derivative of a sanggenol-like molecule serves as the diene.
The Key Cycloaddition: The Diels-Alder Reaction
The final and most critical step in the biosynthesis of this compound is the [4+2] cycloaddition between the chalcone dienophile and the dehydroprenyl polyphenol diene. This reaction is catalyzed by a specialized enzyme, Morus alba Diels-Alderase (MaDA) .[5]
The discovery of MaDA provided the missing enzymatic link for the formation of Diels-Alder type adducts in Morus species. MaDA is a highly specific enzyme that controls both the regio- and stereoselectivity of the cycloaddition, leading to the formation of the specific stereoisomer of this compound found in nature. The enzyme exhibits a degree of substrate flexibility, being able to catalyze the reaction of various chalcones and dehydroprenyl polyphenols.[5]
Proposed Biosynthetic Pathway of this compound
Based on the available evidence, the proposed biosynthetic pathway of this compound is summarized in the diagram below.
Figure 1. Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetic parameters for MaDA with the specific precursors, and the in planta concentrations of the intermediates, are not extensively available in the literature. However, studies on the quantification of total flavonoids and specific sanggenons in Morus alba root bark provide a basis for understanding the metabolic flux towards these compounds.
| Compound Class | Concentration Range in Morus alba Root Bark | Reference |
| Total Sanggenons | 2.6% - 29.0% of extract | |
| Sanggenon C | 1.0% - 6.9% of extract | |
| Sanggenon D | 1.1% - 10.7% of extract | |
| Total Flavonoids | 0.95 to 2.39 mg/g DW in leaves | [1] |
Table 1. Quantitative analysis of sanggenons and flavonoids in Morus alba.
Experimental Protocols
General Protocol for Morus alba Diels-Alderase (MaDA) Assay
This protocol is a generalized procedure based on the characterization of MaDA for other Diels-Alder adducts and can be adapted for the specific precursors of this compound once they are identified and synthesized.
1. Enzyme Preparation:
-
The gene encoding MaDA is cloned into an expression vector (e.g., pET-28a) and expressed in a suitable host, such as E. coli BL21(DE3).
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA affinity chromatography).
-
The purity and concentration of the enzyme are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
2. Substrate Preparation:
-
The specific chalcone (dienophile) and dehydroprenyl polyphenol (diene) precursors for this compound are chemically synthesized or isolated from natural sources.
-
Stock solutions of the substrates are prepared in a suitable solvent (e.g., DMSO).
3. Enzymatic Reaction:
-
A typical reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1-10 µM purified MaDA enzyme
-
100 µM chalcone precursor
-
100 µM dehydroprenyl polyphenol precursor
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-16 hours).
-
A control reaction without the enzyme is run in parallel.
4. Product Analysis:
-
The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
-
The product is extracted and the organic layer is dried and redissolved in a suitable solvent (e.g., methanol).
-
The formation of this compound is analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
The product can be quantified by comparing its peak area to a standard curve of authentic this compound.
References
- 1. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Sanggenon F: A Technical Guide to its Purification from Morus alba Root Bark
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Sanggenon F, a promising prenylated flavonoid, from the root bark of Morus alba (white mulberry). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data representation, and visualization of the associated biochemical pathways.
This compound, a member of the complex flavonoid family, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for further therapeutic investigation. The following sections detail a robust workflow for obtaining high-purity this compound for research and development purposes.
Quantitative Data Summary
While specific quantitative yield and purity data for each sequential step of this compound isolation is not extensively documented in publicly available literature, the following tables provide representative data for the closely related and co-isolated sanggenons, Sanggenon C and Sanggenon D, from a standardized Morus alba root bark extract designated as MA60.[1] This data offers a tangible benchmark for researchers undertaking similar isolation projects.
Table 1: Composition of Sanggenons in MA60 Extract [1]
| Compound | Percentage in MA60 Extract (% w/w) |
| Sanggenon C | 6.9% |
| Sanggenon D | 10.7% |
Table 2: Example Purification Yields for Sanggenons C and D
| Compound | Starting Material | Final Yield | Purity |
| Sanggenon C | Methanolic M. alba root bark extract (from 2 kg) | 515 mg | 99% |
| Sanggenon D | Methanolic M. alba root bark extract (from 2 kg) | 730 mg | 99% |
Experimental Protocols
The following protocols describe a general yet effective methodology for the isolation and purification of this compound from Morus alba root bark, adapted from established procedures for isoprenylated flavonoids from this source.[2]
Extraction
-
Preparation of Plant Material: Air-dried root bark of Morus alba is ground into a coarse powder.
-
Solvent Extraction: The powdered root bark is extracted with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collection of Flavonoid-Rich Fraction: The ethyl acetate fraction, which is typically enriched with flavonoids including sanggenons, is collected and concentrated to dryness.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient elution system of chloroform and methanol is commonly used. The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the stationary phase.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Stationary Phase: ODS (reverse-phase silica gel).
-
Mobile Phase: A gradient of methanol and water is typically employed.
-
Purpose: This step further purifies the this compound-containing fractions by separating compounds based on their hydrophobicity.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol is a common eluent.
-
Purpose: This size-exclusion chromatography step removes remaining impurities of different molecular sizes, yielding highly purified this compound.
-
Visualized Workflows and Pathways
To facilitate a clearer understanding of the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated.
Based on the known anti-inflammatory activities of structurally similar sanggenons, this compound is proposed to exert its effects through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[3][4][5]
References
- 1. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylated flavonoids from the root bark of Morus alba and their hepatoprotective and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sanggenon F: A Technical Guide to Its Natural Sources, Abundance, and Analysis in Morus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon F, a prenylated flavonoid belonging to the class of Diels-Alder type adducts, is a bioactive natural product found in plants of the Morus genus. While research has highlighted the pharmacological potential of various sanggenons, specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available literature. This technical guide provides a comprehensive overview of the known natural sources of this compound, contextual information on the abundance of related sanggenon compounds in Morus species, and detailed, generalized experimental protocols for the extraction, isolation, and quantification of these molecules. Additionally, this guide illustrates the proposed biosynthetic origin of sanggenons and key signaling pathways modulated by related flavonoid compounds from Morus, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance of this compound
Currently, there is a notable scarcity of specific quantitative data for this compound in different Morus species. However, analysis of specialized extracts of Morus alba root bark provides valuable context for the abundance of other related sanggenon compounds. These data suggest that this compound is likely a minor constituent compared to other sanggenons.
Table 1: Abundance of Various Sanggenons in a Specialized Morus alba Root Bark Extract (MA60)
| Compound | Percentage in Extract (%) |
| Sanggenon D | 10.7 |
| Sanggenon C | 6.9 |
| Sanggenon B | 1.2 |
| Sanggenon G | 1.2 |
| Sanggenon E | 1.0 |
| Sanggenon O | 0.8 |
Data sourced from a study on a specialized Morus alba root bark extract and may not be representative of all Morus species or extraction methods.[1]
Biosynthesis of this compound
This compound, as a Diels-Alder type adduct, is biosynthesized through a [4+2] cycloaddition reaction. This process is believed to involve an enzymatic reaction between a chalcone (B49325) derivative, acting as the dienophile, and a dehydroprenyl polyphenol, serving as the diene. This biosynthetic pathway is responsible for the characteristic and complex stereochemistry of sanggenon compounds.
References
In Vitro Anti-inflammatory Activity of Sanggenons: A Technical Overview for Researchers
Disclaimer: Scientific literature extensively documents the in vitro anti-inflammatory properties of various Sanggenon compounds isolated from Morus alba (white mulberry). However, specific studies on the in vitro anti-inflammatory activity of Sanggenon F are not available in the current body of scientific research. This technical guide, therefore, summarizes the established anti-inflammatory activities of closely related Sanggenon analogues, providing a valuable reference for researchers and drug development professionals interested in this class of compounds. The information presented here for other Sanggenons may offer insights into the potential, yet uninvestigated, properties of this compound.
Executive Summary
Sanggenons, a group of prenylated flavonoids and Diels-Alder type adducts derived from the root bark of Morus alba, have demonstrated significant anti-inflammatory effects in various in vitro models. These compounds effectively suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The underlying mechanisms of action primarily involve the modulation of critical inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling cascades associated with the anti-inflammatory activity of various Sanggenon compounds.
Data Presentation: Quantitative Inhibition of Inflammatory Mediators
The following table summarizes the quantitative data on the inhibitory effects of various Sanggenon compounds on the production of key inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV2) cell lines.
| Compound | Cell Line | Inflammatory Mediator | Concentration | % Inhibition / IC50 | Reference |
| Sanggenon A | RAW 264.7 | Nitric Oxide (NO) | 10 µM | Significant Inhibition | [1][2] |
| Prostaglandin E2 (PGE2) | 10 µM | Significant Inhibition | [1][2] | ||
| TNF-α | 10 µM | Significant Inhibition | [1][2] | ||
| IL-6 | 10 µM | Significant Inhibition | [1][2] | ||
| BV2 | Nitric Oxide (NO) | 10 µM | Significant Inhibition | [1] | |
| Prostaglandin E2 (PGE2) | 10 µM | Significant Inhibition | [1] | ||
| TNF-α | 10 µM | Significant Inhibition | [1] | ||
| IL-6 | 10 µM | Significant Inhibition | [1] | ||
| Sanggenon C | RAW 264.7 | Nitric Oxide (NO) | 1, 10 µM | Dose-dependent Inhibition | |
| Sanggenon O | RAW 264.7 | Nitric Oxide (NO) | 1, 10 µM | Dose-dependent Inhibition | |
| Albanol B | RAW 264.7 | Nitric Oxide (NO) | Not Specified | Significant Inhibition | [3] |
| Sanggenon D | RAW 264.7 | Nitric Oxide (NO) | Not Specified | Inhibitory Effects | [3] |
| Sanggenon B | RAW 264.7 | Nitric Oxide (NO) | Not Specified | Inhibitory Effects | [3] |
Experimental Protocols
The following sections detail the typical experimental methodologies employed to evaluate the in vitro anti-inflammatory activity of Sanggenon compounds.
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) or microglial cells (BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with various concentrations of the Sanggenon compound for a specified duration (e.g., 2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a further period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent. Briefly, an equal volume of cell supernatant is mixed with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
To determine the protein expression levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as signaling proteins, Western blot analysis is performed. Cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nuclear Factor-kappa B (NF-κB) Translocation Assay
The nuclear translocation of the NF-κB p65 subunit is assessed to determine NF-κB activation. This can be achieved through immunofluorescence staining or by Western blot analysis of nuclear and cytosolic fractions. For immunofluorescence, cells grown on coverslips are fixed, permeabilized, and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. The localization of p65 is then observed using a fluorescence microscope.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Sanggenons are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sanggenon compounds have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the NF-κB p65 subunit.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Regulatory Mechanisms of Sanggenon F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon F, a flavonoid isolated from the root bark of Morus alba, has garnered scientific interest for its potential therapeutic applications in metabolic diseases. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound on key metabolic pathways. While direct quantitative data for this compound is limited in the current literature, this document synthesizes available information on its and closely related compounds' effects on insulin (B600854) signaling, adipogenesis, and cellular energy homeostasis. Detailed experimental protocols for assays relevant to these pathways are provided, alongside visualizations of the signaling cascades to facilitate a deeper understanding of its potential as a modulator of metabolic function.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, dyslipidemia, and obesity, represents a significant global health challenge. Natural compounds are a promising source for the discovery of novel therapeutic agents to address these conditions. This compound, a prenylated flavonoid, has emerged as a molecule of interest due to its demonstrated bioactivities. This guide focuses on its intricate interactions with pivotal metabolic signaling pathways, providing a foundational resource for researchers in the field.
Core Metabolic Pathways Modulated by this compound and Related Compounds
The primary metabolic regulatory activities of this compound and its analogs are centered around the enhancement of insulin sensitivity and the inhibition of adipogenesis. These effects are orchestrated through the modulation of several key signaling pathways.
Insulin Signaling Pathway and PTP1B Inhibition
The proposed mechanism involves the binding of this compound to PTP1B, preventing the dephosphorylation of the insulin receptor and IRS-1. This leads to the sustained activation of the PI3K/Akt pathway, ultimately promoting the translocation of GLUT4 to the cell membrane and facilitating glucose uptake.
Inhibition of Adipogenesis
Adipogenesis is the process of pre-adipocyte differentiation into mature adipocytes, a process critical in the development of obesity. Key regulators of this process include the transcription factors peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). This compound has been reported to inhibit the differentiation of 3T3-L1 pre-adipocytes[2][3][4]. This anti-adipogenic effect is likely mediated by the downregulation of PPARγ and C/EBPα, leading to a reduction in the expression of genes involved in lipid accumulation[2][3][5].
AMPK Pathway Activation
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Studies on the related compound Sanggenon C have shown that it can activate the AMPK pathway in insulin-resistant HepG2 cells[6]. This activation leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing lipid accumulation. Furthermore, AMPK activation is known to stimulate glucose uptake through the translocation of GLUT4 transporters to the cell surface.
Quantitative Data Summary
While specific quantitative data for this compound is sparse in the reviewed literature, the following tables summarize available data for Sanggenon derivatives and other relevant compounds to provide a comparative context.
Table 1: PTP1B Inhibitory Activity
| Compound | IC50 (µM) | Source |
| Sanggenon Derivative | Not Specified | [1] |
| Ursolic Acid (Positive Control) | 0.30 ± 0.08 µg/ml | [7] |
| Compound 1a (Synthetic Inhibitor) | 4.46 | [8] |
Table 2: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells
| Compound | Concentration | Effect | Source |
| This compound | Not Specified | Inhibits differentiation | [2][3] |
| Stearidonic Acid (SDA) | Not Specified | Reduced lipid accumulation | [5] |
| Apigetrin | 100 µM | Significantly inhibited lipid accumulation | [4] |
| 4'-phenylflavanone (4PF) | Dose-dependent | Significantly inhibited lipid accumulation | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's metabolic effects.
PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric assays for PTP1B activity.
-
Objective: To determine the in vitro inhibitory effect of this compound on PTP1B enzymatic activity.
-
Principle: The assay measures the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP) by PTP1B, which produces a yellow-colored product, p-nitrophenol, detectable at 405 nm.
-
Materials:
-
Recombinant human PTP1B
-
pNPP (p-nitrophenyl phosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add 80 µL of pre-warmed assay buffer containing PTP1B to each well (except the blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Inhibition of 3T3-L1 Adipocyte Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of pre-adipocytes into mature adipocytes.[10][11][12][13][14][15]
-
Objective: To quantify the inhibitory effect of this compound on adipogenesis in 3T3-L1 cells.
-
Principle: 3T3-L1 pre-adipocytes are induced to differentiate into adipocytes, which accumulate lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets with Oil Red O and measuring the absorbance of the extracted dye.
-
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Formalin (10%)
-
Phosphate-buffered saline (PBS)
-
24-well culture plates
-
-
Procedure:
-
Seed 3T3-L1 pre-adipocytes in 24-well plates and grow to confluence.
-
Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or vehicle (DMSO).
-
After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.
-
Continue to culture for another 2 days, then switch to DMEM with 10% FBS and continue to add fresh medium with this compound every 2 days.
-
On day 8-10, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash extensively with water.
-
Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Quantify the percentage of inhibition of lipid accumulation compared to the vehicle control.
-
Western Blot Analysis of Phosphorylated Proteins (p-AMPK, p-Akt)
This protocol outlines the general procedure for detecting the phosphorylation status of key signaling proteins.[16][17][18]
-
Objective: To determine the effect of this compound on the phosphorylation levels of AMPK and Akt.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Materials:
-
Cell culture model (e.g., 3T3-L1 adipocytes, HepG2 cells)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-AMPK) to normalize the data.
-
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for metabolic disorders. Its proposed mechanisms of action, including the inhibition of PTP1B, suppression of adipogenesis, and potential activation of the AMPK pathway, converge on key nodes of metabolic regulation. While direct quantitative data for this compound remains to be fully elucidated, the information available for related compounds provides a strong rationale for its further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to unravel the precise molecular mechanisms of this compound and to evaluate its therapeutic potential in preclinical and clinical settings. Future studies should focus on generating specific quantitative data for this compound to enable a more definitive assessment of its efficacy and to guide its development as a novel metabolic regulator.
References
- 1. cyberleninka.ru [cyberleninka.ru]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Adipogenesis by Tempol in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of protein tyrosine phosphatase 1B (PTP1B) inhibitors through De Novo Evoluton, synthesis, biological evaluation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
The Modulatory Effects of Sanggenon F on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sanggenon F, a flavonoid isolated from Morus alba, has emerged as a potent anti-inflammatory agent. This technical guide delves into the molecular mechanisms underlying its therapeutic potential, with a specific focus on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While detailed mechanistic studies on this compound are still developing, this document consolidates the available quantitative data for this compound and provides a comprehensive overview of the well-documented effects of its closely related analogs, Sanggenon C, O, and A, on the NF-κB cascade. This guide offers detailed experimental protocols and visual representations of the signaling pathways to support further research and drug development efforts in the field of inflammation and related pathologies.
Quantitative Analysis of Sanggenon Bioactivity
The inhibitory activities of various sanggenon compounds on inflammatory markers and NF-κB activation are summarized below. Notably, this compound demonstrates potent inhibition of nitric oxide production, a key downstream event of NF-κB activation.
| Compound | Assay | Cell Line | Inducer | Endpoint | Result | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 | LPS and IFN-γ | Inhibition | IC50: 19 nM | [1] |
| Sanggenon C | NF-κB Reporter Assay | RAW264.7 | LPS | NF-κB Activation | Dose-dependent inhibition | [2] |
| iNOS Protein Expression | RAW264.7 | LPS | Inhibition | Suppression at 1 µM and 10 µM | [2] | |
| Sanggenon O | NF-κB Reporter Assay | RAW264.7 | LPS | NF-κB Activation | Stronger dose-dependent inhibition than Sanggenon C | [2] |
| iNOS Protein Expression | RAW264.7 | LPS | Inhibition | Suppression at 1 µM and 10 µM | [2] | |
| Sanggenon A | NF-κB DNA-binding Activity | BV2 and RAW264.7 | LPS | Inhibition | Significant inhibition of p65 DNA-binding | [3][4] |
| NF-κB (p65) Nuclear Translocation | BV2 and RAW264.7 | LPS | Inhibition | Reduced nuclear localization of p65 | [3][4] |
The NF-κB Signaling Pathway and the Role of Sanggenons
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes, including those encoding iNOS, COX-2, and various cytokines.[3][4]
Research on sanggenon analogs provides strong evidence for their inhibitory action at a critical juncture in this pathway. Both Sanggenon C and O have been demonstrated to prevent the phosphorylation and degradation of IκBα in LPS-stimulated RAW264.7 cells.[2] This action effectively halts the downstream signaling cascade, preventing the nuclear translocation and transcriptional activity of NF-κB. Similarly, Sanggenon A has been shown to inhibit the DNA-binding activity and nuclear translocation of the NF-κB p65 subunit.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on the NF-κB pathway, based on established protocols for related compounds.
NF-κB Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed RAW264.7 cells stably transfected with an NF-κB-dependent secreted alkaline phosphatase (SEAP) reporter plasmid into 96-well plates.
-
Culture overnight to allow for cell adherence.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (or other sanggenons) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
SEAP Activity Measurement:
-
Collect the cell culture supernatant.
-
Measure SEAP activity using a commercially available chemiluminescent substrate according to the manufacturer's instructions.
-
Quantify the luminescence using a plate-reading luminometer.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique visualizes the levels of total and phosphorylated IκBα to determine the effect of the compound on its degradation.
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 2 hours.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Concluding Remarks
The available data strongly suggest that this compound is a potent inhibitor of inflammatory responses. Its significant IC50 value for nitric oxide production inhibition points towards a mechanism involving the NF-κB signaling pathway. Elucidating the precise molecular interactions of this compound within this cascade, by applying the detailed protocols outlined in this guide, will be a critical next step. The collective evidence from studies on closely related sanggenons provides a robust framework for understanding its anti-inflammatory properties and highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory diseases. Further investigation is warranted to fully characterize its efficacy and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Investigating the Antioxidant Potential of Sanggenon F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a flavonoid compound isolated from Morus alba var. multicaulis, has garnered interest for its potential therapeutic applications, including anti-inflammatory and metabolic disease-regulating properties. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways likely involved in its mechanism of action. While direct quantitative data on the free-radical scavenging activity of this compound is limited in the currently available literature, this guide compiles related data from structurally similar compounds to provide a comparative context and outlines the established methodologies for its comprehensive evaluation.
Data Presentation: Quantitative Antioxidant Activity
Direct measurement of the half-maximal inhibitory concentration (IC50) of this compound in common antioxidant assays such as DPPH, ABTS, and FRAP is not extensively reported in the reviewed scientific literature. However, data for structurally related compounds, Sanggenon C and Sanggenon D, provide a valuable benchmark for its potential efficacy. Notably, this compound has been shown to be a potent inhibitor of nitric oxide (NO) production.
| Antioxidant Assay | This compound | Sanggenon C (for comparison) | Sanggenon D (for comparison) |
| DPPH Radical Scavenging | Data not available | 28.3 ± 1.5 µM[1] | 35.8 ± 1.9 µM[1] |
| ABTS Radical Scavenging | Data not available | 15.6 ± 0.8 µM[1] | 20.1 ± 1.2 µM[1] |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | 45.2 ± 2.3 µM[1] | 38.9 ± 2.1 µM[1] |
| Nitric Oxide (NO) Scavenging | 19 nM (in RAW264.7 cells) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro and cellular antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound stock solution (in a suitable solvent like methanol (B129727) or DMSO)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Protocol:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at various concentrations.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or methanol
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
-
Protocol:
-
Generate the ABTS•+ solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound or the positive control to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined graphically.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM)
-
This compound stock solution
-
Positive control (e.g., FeSO₄ or Trolox)
-
-
Protocol:
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Add 20 µL of this compound or standard solutions at various concentrations to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at 593 nm.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents, and the IC50 value can be calculated.
-
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This assay measures the ability of a compound to reduce intracellular ROS levels in cells.
-
Reagents:
-
Cell line (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
ROS inducer (e.g., H₂O₂ or lipopolysaccharide)
-
This compound
-
-
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce oxidative stress by adding an ROS inducer.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
-
A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates a reduction in intracellular ROS.
-
Western Blot Analysis for Nrf2 Activation
This technique is used to determine if this compound can induce the translocation of the transcription factor Nrf2 to the nucleus, a key step in the activation of the antioxidant response.
-
Reagents:
-
Cell line
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kits
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound for various time points.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against Nrf2. Also, probe for loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
An increase in the Nrf2 protein band in the nuclear fraction of this compound-treated cells indicates Nrf2 activation.
-
Signaling Pathways and Visualizations
The antioxidant effects of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, studies on structurally similar compounds like Sanggenon A strongly suggest its involvement in this pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the antioxidant potential of a compound like this compound.
Nrf2/Keap1 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and a strengthened cellular antioxidant defense.
Conclusion and Future Directions
While direct quantitative evidence for the broad-spectrum free-radical scavenging activity of this compound is currently limited, its potent inhibition of nitric oxide production suggests a significant antioxidant potential. The established antioxidant and Nrf2-activating properties of structurally related sanggenons provide a strong rationale for investigating this compound through the detailed experimental protocols outlined in this guide. Future research should prioritize conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP) to determine the IC50 values of this compound. Furthermore, cellular assays confirming its ability to reduce reactive oxygen species and definitively elucidating its role in the activation of the Nrf2/HO-1 signaling pathway will be crucial for its development as a potential therapeutic agent for oxidative stress-related diseases.
References
Preliminary Cytotoxicity Studies of Sanggenon F on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Sanggenon F, a natural flavonoid, on various cancer cell lines. Due to the limited availability of direct research on this compound, this paper leverages findings from closely related compounds, Sanggenon C and Sanggenol L, to infer potential mechanisms of action and cytotoxic profiles. This guide details experimental protocols for key cytotoxicity assays, presents available quantitative data in structured tables, and illustrates implicated signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
Flavonoids, a class of natural compounds widely distributed in plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Sanggenons, a group of prenylated flavonoids isolated from the root bark of Morus species, have demonstrated notable cytotoxic effects against various cancer cell lines. This guide focuses on the preliminary cytotoxic profile of this compound, providing a technical framework for its investigation as a potential anti-cancer agent. While direct studies on this compound are limited, research on the related compounds Sanggenon C and Sanggenol L suggests that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Sanggenon C and Sanggenol L on various cancer cell lines. This data is presented as a proxy for the potential effects of this compound.
Table 1: IC50 Values of Sanggenon C in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| H22 | Murine Hepatoma | ~15 | 24 | Alamar Blue |
| P388 | Murine Leukemia | ~15 | 24 | Alamar Blue |
| K562 | Human Leukemia | ~15 | Not Specified | Not Specified |
| LoVo | Human Colon Cancer | Not Specified | 24, 48, 72 | CCK-8 |
| HT-29 | Human Colon Cancer | Not Specified | 24, 48, 72 | CCK-8 |
| SW480 | Human Colon Cancer | Not Specified | 24, 48, 72 | CCK-8 |
Data extracted from studies on Sanggenon C.[1][2]
Table 2: Apoptotic Effects of Sanggenon C and Sanggenol L
| Compound | Cell Line | Concentration (µM) | Effect |
| Sanggenon C | HT-29 | 10, 20, 40 | Induction of apoptosis[2][3] |
| Sanggenon C | Primary Leukemic Cells | Not Specified | Induction of cell death[1] |
| Sanggenol L | B16, SK-MEL-2, SK-MEL-28 | Not Specified | Induction of apoptotic cell death |
| Sanggenol L | RC-58T (Prostate Cancer) | 30 | Induction of apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's cytotoxic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[7]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a culture tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[8][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.[11][12]
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) dropwise while gently vortexing. Fix for at least 30 minutes at 4°C.[12]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) to degrade RNA and prevent its staining.[13]
-
PI Staining: Add propidium iodide staining solution (e.g., 50 µg/mL) to the cells.[11]
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a potential signaling pathway for Sanggenon-induced apoptosis.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Caption: Postulated mitochondrial apoptosis pathway induced by Sanggenon compounds.
Potential Mechanisms of Action
Based on studies of related compounds, this compound is likely to induce cytotoxicity in cancer cells through several mechanisms:
-
Induction of Apoptosis: Sanggenon C has been shown to induce apoptosis in colon cancer cells through the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial apoptosis pathway.[2][3] This involves the downregulation of the anti-apoptotic protein Bcl-2 and subsequent activation of caspases.[2][3] Sanggenol L also induces apoptosis in melanoma and prostate cancer cells through caspase-dependent pathways.
-
Cell Cycle Arrest: Sanggenon C can induce cell cycle arrest at the G0/G1 phase in tumor cells.[1] Sanggenol L has been observed to cause G2/M phase arrest in prostate cancer cells.[14] This inhibition of cell cycle progression prevents cancer cell proliferation.
-
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, is a potential target. Sanggenol L has been shown to suppress this pathway in prostate cancer cells.[14]
Conclusion and Future Directions
While direct experimental data on this compound is currently sparse, the available evidence from closely related sanggenons provides a strong rationale for its investigation as a potential anticancer agent. The preliminary data suggests that this compound may exhibit cytotoxic effects against a range of cancer cell lines by inducing apoptosis and causing cell cycle arrest.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Elucidating the specific molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest.
-
Investigating the effects of this compound on key cancer-related signaling pathways.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.
This technical guide provides a foundational framework for researchers to design and execute comprehensive studies on the cytotoxic properties of this compound, with the ultimate goal of assessing its potential as a novel therapeutic agent for cancer treatment.
References
- 1. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. bosterbio.com [bosterbio.com]
- 10. phnxflow.com [phnxflow.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
Biosynthesis of Sanggenon F via Diels-Alder Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Sanggenon F, a complex prenylated flavonoid found in Morus alba (white mulberry). A key step in its formation is a hypothesized enzyme-catalyzed Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction. This document details the proposed biosynthetic pathway, the enzymes likely involved, and provides synthesized experimental protocols for key stages of the biosynthesis.
Introduction to this compound
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general phenylpropanoid pathway to produce a chalcone (B49325) precursor, which then undergoes prenylation and a subsequent key Diels-Alder cycloaddition. The overall proposed pathway involves several enzymatic steps.
Formation of the Chalcone Backbone
The initial steps of the pathway are well-established in flavonoid biosynthesis. The process begins with the production of p-coumaroyl-CoA from the amino acid phenylalanine via the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[3]
The core chalcone structure is then assembled by chalcone synthase (CHS) , a key enzyme in the flavonoid pathway.[4] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone.[4] Genes encoding for chalcone synthase have been identified and characterized in Morus alba.[3]
Prenylation of the Flavonoid Precursor
Following the formation of the chalcone backbone, a prenyl group is attached to the flavonoid structure. This reaction is catalyzed by a prenyltransferase . While the specific prenyltransferase involved in this compound biosynthesis has not been definitively characterized, these enzymes are known to be crucial for the structural diversity of flavonoids in the Moraceae family.
The Key Diels-Alder Reaction
The defining step in the biosynthesis of the sanggenon skeleton is a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In this proposed step, a dehydroprenylated flavonoid acts as the diene, and a chalcone derivative serves as the dienophile.
Recent groundbreaking research has led to the identification and characterization of Morus alba Diels-Alderase (MaDA) , the first enzyme confirmed to catalyze an intermolecular Diels-Alder reaction in plants.[5][6] Several isoforms of MaDA have been discovered, exhibiting different substrate specificities and stereoselectivities (endo/exo).[7] It is highly probable that a specific MaDA isoform is responsible for catalyzing the formation of the this compound skeleton.
The proposed overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
While specific kinetic data for the MaDA-catalyzed synthesis of this compound is not yet available, studies on the chemoenzymatic synthesis of other mulberry Diels-Alder adducts provide valuable insights into the enzyme's efficiency.
| Enzyme | Substrate (Dienophile) | Substrate (Diene) | Product | Optimal pH | Optimal Temp. (°C) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| MaDA-1 | Morachalcone A | Dehydroprenyl morachalcone A | Chalcomoracin | 8.5 | 50 | 0.45 | 13.5 | 3.3 x 10⁴ | [7] |
| MaDA-3 | Morachalcone A | Dehydroprenyl morachalcone A | exo-Chalcomoracin | 7.0 | 50 | 0.02 | 28.1 | 7.1 x 10¹ | [7] |
Experimental Protocols
This section provides synthesized, detailed methodologies for the key experiments related to the biosynthesis of this compound, based on published protocols for analogous systems.
Heterologous Expression and Purification of MaDA
This protocol is a generalized procedure for the expression and purification of a His-tagged MaDA enzyme in E. coli, adapted from standard protein expression protocols.[8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with His-tagged MaDA gene (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Transformation: Transform the MaDA expression plasmid into a competent E. coli expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at the lower temperature for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged MaDA protein with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein and store at -80°C.
In Vitro MaDA Enzyme Assay
This protocol describes a general method to assess the Diels-Alderase activity of purified MaDA with putative this compound precursors.
Materials:
-
Purified MaDA enzyme
-
Putative dienophile for this compound (a chalcone derivative)
-
Putative diene for this compound (a dehydroprenylated flavonoid)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the dienophile, and the diene at appropriate concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified MaDA enzyme. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate) and vortexing.
-
Extraction: Centrifuge to separate the phases and collect the organic layer.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis. Analyze the reaction products by HPLC, comparing the retention time with an authentic standard of this compound if available.
Conclusion
The biosynthesis of this compound is a complex process culminating in a stereospecific Diels-Alder reaction. The recent discovery and characterization of Morus alba Diels-Alderases have provided significant insights into this key step. Further research is needed to fully elucidate the specific MaDA isoform and the precise precursors involved in the formation of this compound. The methodologies outlined in this guide provide a framework for researchers to investigate this fascinating biosynthetic pathway and to potentially harness these enzymes for the chemoenzymatic synthesis of this compound and related compounds for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. First natural Diels–Alder enzyme discovered in mulberry tree | Research | Chemistry World [chemistryworld.com]
- 7. mdpi.com [mdpi.com]
- 8. Protein Expression and Purification [protocols.io]
Phenylpropanoid Pathway Precursors for Sanggenon F Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a prenylated flavonoid found in the root bark of Morus alba (white mulberry), has garnered significant interest for its potential therapeutic properties. Its complex chemical structure, featuring a Diels-Alder type adduct, presents a unique biosynthetic challenge. This technical guide provides a comprehensive overview of the phenylpropanoid pathway precursors and the subsequent enzymatic and chemical methodologies required for the synthesis of this compound. This document is intended to serve as a core resource for researchers in natural product synthesis, drug discovery, and metabolic engineering.
Phenylpropanoid Pathway: The Foundation for Flavonoid Synthesis
The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway provides the fundamental C6-C3-C6 skeleton common to all flavonoids.
The initial and rate-limiting step of flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone . This reaction serves as the primary gateway to the vast array of flavonoid structures, including the precursor to this compound.
}
Figure 1: Simplified Phenylpropanoid Pathway leading to Flavonoid Precursors.
Key Precursors and Enzymatic Transformations
The synthesis of this compound diverges from the general flavonoid pathway through a series of specific enzymatic modifications, namely prenylation and a Diels-Alder cycloaddition.
Chalcone Synthase (CHS) and its Kinetic Properties
Chalcone synthase is a pivotal enzyme determining the flux of precursors into the flavonoid pathway. Understanding its kinetic parameters is crucial for optimizing the production of downstream products like this compound.
| Substrate | Enzyme Source | Km (µM) | Vmax (pkat/mg protein) | Reference |
| p-Coumaroyl-CoA | Soybean | 1.6 | 38.4 | [1] |
| Malonyl-CoA | Soybean | 36 | 38.4 | [1] |
| p-Coumaroyl-CoA | Alfalfa | 0.7 | - | [2] |
| Malonyl-CoA | Alfalfa | 3.0 | - | [2] |
Table 1: Kinetic Parameters of Chalcone Synthase with Phenylpropanoid Precursors [1][2]
Prenylation: Adding the Isoprenoid Moiety
A key structural feature of this compound is the presence of a prenyl group. This is incorporated through the action of prenyltransferases (PTs) , which catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. Several prenyltransferases have been identified in Morus alba that exhibit activity towards flavonoids.[1][3][4]
The prenylation step is critical as it forms the dehydroprenyl polyphenol, one of the key reactants for the subsequent Diels-Alder reaction.
}
Figure 2: General scheme of the flavonoid prenylation reaction.
The Diels-Alder Reaction: Constructing the Core of this compound
The defining structural motif of this compound is formed through a [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves a diene (the dehydroprenyl flavonoid) and a dienophile (a chalcone derivative). While this reaction can occur thermally at high temperatures, evidence suggests the involvement of a Diels-Alderase enzyme in nature, which would catalyze the reaction with high regio- and stereoselectivity under physiological conditions.[5][6][7][8]
The chemoenzymatic synthesis of Artonin I, a structurally related natural product, demonstrated that a Diels-Alderase from Morus alba (MaDA) can efficiently catalyze the cycloaddition between a chalcone and a diene, yielding the endo-isomer with high selectivity (90% yield).[2] This provides a strong indication for the feasibility and potential yield of an enzymatic approach for this compound synthesis.
}
Figure 3: The Diels-Alder reaction in this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound precursors and the enzymatic reactions involved.
Protocol 1: Chalcone Synthase Activity Assay
This protocol is adapted for the spectrophotometric determination of CHS activity.
Materials:
-
Enzyme extract containing Chalcone Synthase
-
p-Coumaroyl-CoA solution (Substrate)
-
Malonyl-CoA solution (Substrate)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 380 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 µM p-coumaroyl-CoA, and 10 µM malonyl-CoA.
-
Initiate the reaction by adding the enzyme extract to the reaction mixture.
-
Incubate the reaction at 30°C.
-
Monitor the formation of naringenin chalcone by measuring the increase in absorbance at 380 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of naringenin chalcone.
Protocol 2: General Procedure for Flavonoid Prenylation
This chemical synthesis protocol provides a general method for the prenylation of flavonoids.
Materials:
-
Flavonoid precursor
-
3-methyl-2-buten-1-ol (B147165) (prenyl source)
-
Anhydrous Zinc Chloride (ZnCl2)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the flavonoid precursor (1 equivalent) in ethyl acetate.
-
Add anhydrous ZnCl2 (2-4 equivalents) to the solution.
-
Slowly add a solution of 3-methyl-2-buten-1-ol (2-4 equivalents) in ethyl acetate to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, quench the reaction with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the prenylated flavonoid by column chromatography.
Protocol 3: Enzymatic Diels-Alder Reaction (Adapted from Artonin I Synthesis)[2]
This protocol describes a chemoenzymatic approach for a Diels-Alder reaction catalyzed by a Morus alba Diels-Alderase (MaDA).
Materials:
-
Purified MaDA enzyme
-
Chalcone dienophile
-
Dehydroprenyl flavonoid diene
-
Tris-HCl buffer (pH 8.5)
Procedure:
-
Dissolve the chalcone dienophile and the dehydroprenyl flavonoid diene in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction buffer of Tris-HCl (pH 8.5).
-
Add the substrate solution to the reaction buffer.
-
Initiate the reaction by adding the purified MaDA enzyme.
-
Incubate the reaction mixture at 50°C for a specified time (e.g., 12 hours).
-
Monitor the formation of the Diels-Alder adduct by HPLC or LC-MS.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography.
Quantitative Data on Synthesis
While precise quantitative yields for the complete biosynthetic pathway of this compound are not extensively documented, data from related syntheses provide valuable insights.
| Reaction Step | Precursors | Product | Yield (%) | Reference |
| Enzymatic Diels-Alder | Morachalcone A + Flavonoid diene | Artonin I (endo-isomer) | 90 | [2] |
| Total Chemical Synthesis | 2,4-dihydroxybenzoic acid | (±)-Sanggenon F | 2.4 (overall, 10 steps) | [9][10][11] |
Table 2: Reported Yields for this compound and Related Diels-Alder Adducts [2][9][10][11]
The high yield of the enzymatic Diels-Alder reaction for a similar adduct suggests that a biocatalytic approach for this compound synthesis could be highly efficient. The total chemical synthesis, while achieving the final product, has a significantly lower overall yield over multiple steps.
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway and involves key enzymatic transformations including chalcone synthesis, prenylation, and a Diels-Alder reaction. This guide has outlined the core precursors, enzymatic machinery, and available experimental protocols to aid researchers in this field.
Future research should focus on:
-
Isolation and characterization of the specific prenyltransferase and Diels-Alderase from Morus alba that are directly involved in this compound biosynthesis.
-
Optimization of enzymatic reaction conditions to maximize the yield and stereoselectivity of this compound production.
-
Metabolic engineering of microbial hosts to express the complete biosynthetic pathway for the sustainable and scalable production of this compound.
By leveraging the knowledge of the phenylpropanoid pathway and the unique enzymatic machinery of Morus alba, the development of efficient and sustainable methods for the synthesis of this compound and its analogs is a promising avenue for future drug discovery and development.
References
- 1. Molecular Characterization of a Geranyl Diphosphate-Specific Prenyltransferase Catalyzing Stilbenoid Prenylation from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and phylogenetic analysis of two novel regio-specific flavonoid prenyltransferases from Morus alba and Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Recent advances of Diels–Alderases involved in natural product biosynthesis | Semantic Scholar [semanticscholar.org]
- 6. Current Developments and Challenges in the Search for a Naturally Selected Diels-Alderase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. login.medscape.com [login.medscape.com]
- 11. First total synthesis of (±)-sanggenon F and its osteogenic differentiation promoting activity on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sanggenon F in Traditional Chinese Medicine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a complex flavonoid predominantly isolated from the root bark of Morus alba L. (white mulberry), has a rich history in Traditional Chinese Medicine (TCM). Known as "Sāng Bái Pí," the root bark has been traditionally used to treat a variety of ailments, including hypertension, respiratory diseases, and edema. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing this compound as a potent bioactive compound with significant anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its extraction and isolation, pharmacological activities with quantitative data, detailed experimental protocols, and the key signaling pathways it modulates.
Extraction and Isolation
The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating flavonoids from Morus species.
Experimental Protocol: Extraction and Isolation of this compound
-
Plant Material Preparation:
-
Air-dry the root bark of Morus alba L. and grind it into a coarse powder.
-
-
Extraction:
-
Macerate the powdered root bark with 80% aqueous methanol (B129727) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).
-
The ethyl acetate fraction, which is enriched with flavonoids, is concentrated in vacuo.
-
-
Chromatographic Purification:
-
Subject the concentrated ethyl acetate fraction to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 0:100) to separate the components based on polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualize under UV light.
-
Combine fractions showing similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on Sephadex LH-20 with methanol as the eluent.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.
-
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory properties primarily through the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways.
| Parameter | Test System | IC50 Value | Reference |
| Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) induced RAW264.7 cells | 19 nM | [1] |
Anticancer Activity
While data specifically for this compound is limited, related compounds from Morus alba, such as Sanggenon G, have shown promising anticancer activity through the inhibition of the X-linked inhibitor of apoptosis protein (XIAP).
| Compound | Parameter | Test System | Binding Affinity (Ki) | Reference |
| Sanggenon G | XIAP Inhibition | in vitro fluorescence polarization assay | 34.26 µM | [2][3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2/HO-1 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[4]
Activation of the Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some flavonoids from Morus alba have been shown to activate this pathway, leading to an enhanced antioxidant response.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the bioactivity of this compound.
Protocol 1: Measurement of Nitric Oxide Production (Griess Assay)
This protocol details the measurement of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.[2]
-
Griess Reaction:
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[2]
-
Incubate at room temperature for 10-15 minutes, protected from light.[2]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol outlines the detection of key proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα) and nuclear p65, by Western blotting.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software.
Conclusion
This compound, a key bioactive constituent of the traditional Chinese medicine Sāng Bái Pí, demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. Its ability to modulate critical signaling pathways such as NF-κB and Nrf2/HO-1 provides a molecular basis for its observed pharmacological effects. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this compound and to develop novel drugs based on its unique chemical scaffold. Further investigation into its efficacy in various cancer cell lines and in vivo models is warranted to fully elucidate its potential as a next-generation therapeutic agent.
References
- 1. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanggenon F: A Technical Guide to Its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), a plant with a long history in traditional medicine.[1] As a member of the flavonoid family, this compound exhibits a range of biological activities, with significant potential in the fields of anti-inflammatory and metabolic diseases.[1][2] Notably, it has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, offering critical data and methodologies for researchers and professionals in drug discovery and development.
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, characterization, and formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O₆ | [3][4] |
| Molecular Weight | 354.35 g/mol | [3] |
| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | [4] |
| CAS Number | 85889-03-8 | [3] |
| Appearance | Powder | [3] |
| Purity | ≥95.0% | [1] |
| XLogP3-AA | 3.3 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Soluble | A common solvent for preparing stock solutions of flavonoids. |
| Ethanol | Likely soluble to sparingly soluble | Flavonoids often exhibit moderate solubility in ethanol. |
| Methanol (B129727) | Likely soluble | Often used in the extraction of flavonoids from plant materials. |
| Water | Poorly soluble | The non-polar nature of the prenyl group and the flavonoid backbone limits aqueous solubility. |
Note: The solubility information is based on general characteristics of flavonoids and available supplier data. Experimental verification is highly recommended for specific applications.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. Below are standard protocols for key experiments.
Determination of Solubility by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Procedure:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After agitation, allow the solution to stand undisturbed for at least 12 hours to allow undissolved solids to settle.[5]
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter may be necessary.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of this compound to quantify the amount in the saturated solution.
Determination of Melting Point by Capillary Method
The melting point is a key indicator of a compound's purity.[7]
Principle: A small amount of the powdered substance is heated in a capillary tube, and the temperature range over which it transitions from a solid to a liquid is observed.[8]
Procedure:
-
Ensure the this compound sample is completely dry and in a fine powdered form.[8]
-
Load a small amount of the powder (2-3 mm height) into a capillary tube sealed at one end.[9]
-
Compact the sample by tapping the tube or dropping it through a long glass tube.[10]
-
Place the capillary tube into a melting point apparatus.[8]
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[9]
-
Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]
Characterization by UV-Vis Spectroscopy
UV-Vis spectroscopy is used to identify flavonoids based on their characteristic absorption spectra.[11][12]
Principle: Flavonoids possess conjugated aromatic systems that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, producing a unique spectrum with characteristic absorption bands.[13][14]
Procedure:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent, typically methanol or ethanol.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution over a wavelength range of 200-800 nm.[13]
-
Record the wavelengths of maximum absorbance (λmax). Flavonoids typically exhibit two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm).[13]
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural determination of organic molecules like this compound.[15]
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the precise structure of a molecule can be elucidated.
Procedure:
-
Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[16]
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to assign chemical shifts and coupling constants to each proton and carbon atom in the molecule.
Signaling Pathways and Biological Activity
This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. It is known to inhibit nitric oxide (NO) synthase, thereby reducing the production of the pro-inflammatory mediator NO.[3] Flavonoids, as a class, are widely recognized for their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[18][19] The inhibition of this pathway by flavonoids leads to a downstream reduction in inflammatory cytokines and mediators.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for the shake-flask solubility determination method.
Caption: Inhibition of the canonical NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C20H18O6 | CID 42608038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nveo.org [nveo.org]
- 14. media.neliti.com [media.neliti.com]
- 15. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Enzymatic Synthesis of Sanggenon F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanggenon F, a prenylated flavonoid found in the root bark of Morus species, has garnered significant interest for its diverse pharmacological activities. As a Diels-Alder type adduct, its complex structure presents a formidable challenge for traditional chemical synthesis. This technical guide explores the enzymatic synthesis of this compound, focusing on the utilization of a Diels-Alderase from Morus alba (MaDA). This biocatalytic approach offers a promising, stereoselective, and potentially more sustainable alternative to conventional synthetic methods. This document provides a comprehensive overview of the enzymatic reaction, detailed experimental protocols, quantitative data on enzyme kinetics, and insights into the biological signaling pathways modulated by related sanggenons.
Introduction
This compound is a natural product belonging to the family of Diels-Alder type adducts, which are characterized by a cyclohexene (B86901) ring formed through a [4+2] cycloaddition reaction. Biogenetically, this compound is believed to be formed from a chalcone (B49325) derivative (the dienophile) and a dehydroprenylated flavonoid (the diene)[1]. The complexity and stereochemistry of these molecules make their synthesis a significant challenge. The discovery of a natural Diels-Alderase enzyme (MaDA) in Morus alba has opened new avenues for the efficient and stereoselective synthesis of these valuable compounds[2]. This guide focuses on the enzymatic synthesis of this compound, providing researchers with the necessary information to explore this innovative biocatalytic approach.
The Enzymatic [4+2] Cycloaddition
The key step in the biosynthesis of this compound is an intermolecular Diels-Alder reaction. This reaction is catalyzed by a recently discovered flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, Morus alba Diels-Alderase (MaDA)[2]. MaDA facilitates the [4+2] cycloaddition between a diene and a dienophile, leading to the formation of the characteristic cyclohexene ring of sanggenons with high catalytic efficiency and stereoselectivity.
Proposed Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound is postulated to proceed through the MaDA-catalyzed cycloaddition of two key precursors: a dehydroprenylated flavonoid acting as the diene and a chalcone serving as the dienophile. The proposed pathway begins with the biosynthesis of these precursors from the general flavonoid pathway, followed by the key Diels-Alder reaction.
Quantitative Data
While specific kinetic data for the enzymatic synthesis of this compound is not yet available, studies on the Morus alba Diels-Alderase (MaDA) with analogous substrates provide valuable insights into its catalytic efficiency. The following table summarizes the kinetic parameters of MaDA for a stable diene and morachalcone A, which are structurally similar to the proposed precursors of this compound.
| Substrate (Variable) | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Morachalcone A | 120 ± 10 | 1.5 ± 0.1 | (1.3 ± 0.2) x 104 | [3] |
| Stable Diene Analog | 150 ± 20 | 1.6 ± 0.1 | (1.1 ± 0.2) x 104 | [3] |
Table 1: Kinetic parameters of MaDA with analogous substrates. The data represents the mean ± standard deviation of three independent replicates.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the chemoenzymatic synthesis of this compound. These protocols are based on established procedures for the synthesis of related Diels-Alder adducts and the characterization of MaDA.
Chemoenzymatic Synthesis of Sanggenol F (this compound Precursor)
The synthesis of this compound can be approached via a chemoenzymatic strategy, starting with the synthesis of its precursor, sanggenol F.
-
Chemical Synthesis of a Bis-allyloxyflavone Intermediate: A multi-step chemical synthesis is employed to generate a key bis-allyloxyflavone intermediate from commercially available starting materials. This typically involves protection of hydroxyl groups, allylation, and subsequent deprotection steps.
-
Metal-Catalyzed Double Claisen Rearrangement: The bis-allyloxyflavone undergoes a metal-catalyzed double Claisen rearrangement to construct the hydrobenzofuro[3,2-b]chromenone core structure of sanggenol F[4].
-
Purification of Sanggenol F: The synthesized sanggenol F is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel.
Enzymatic Synthesis of this compound
This protocol describes the enzymatic conversion of the chemically synthesized precursors to this compound using a purified MaDA enzyme preparation.
-
Expression and Purification of MaDA:
-
The gene encoding for Morus alba Diels-Alderase (MaDA) is cloned into a suitable expression vector and transformed into a host organism such as E. coli or insect cells.
-
The recombinant enzyme is expressed and subsequently purified using affinity and size-exclusion chromatography.
-
-
Enzymatic Reaction:
-
The diene (dehydroprenyl flavonoid precursor) and dienophile (chalcone precursor) are dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0)[2].
-
The purified MaDA enzyme is added to the substrate solution. Optimal reaction temperature for a similar MaDA-catalyzed reaction has been reported to be 50°C[4].
-
The reaction mixture is incubated for a sufficient duration to allow for product formation, which can be monitored by techniques like HPLC or TLC.
-
-
Product Extraction and Purification:
-
The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried and concentrated.
-
This compound is purified from the crude extract using column chromatography (e.g., silica gel or Sephadex LH-20) followed by preparative HPLC to yield the pure compound.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of this compound.
References
Methodological & Application
Application Notes & Protocols: Quantification of Sanggenon F in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a prenylated flavonoid found in plants of the Morus genus, particularly in the root bark (Morus alba L.), has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound.
Principle of the Method
Reversed-phase HPLC (RP-HPLC) is employed to separate this compound from other components in the plant extract based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The gradient elution, involving a mixture of an aqueous acidic solution and an organic solvent (acetonitrile or methanol), allows for the efficient separation of compounds with varying polarities. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorption. Flavonoids like this compound typically display two major absorption bands in the UV-Vis spectrum, generally between 240-295 nm and 300-380 nm.[1][2][3] Based on data from structurally similar compounds like Sanggenon C and D, a wavelength in the range of 254 nm to 295 nm is suitable for detection.[4]
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is optimized for the extraction of this compound from the root bark of Morus alba.
Materials and Reagents:
-
Dried root bark of Morus alba
-
Methanol (B129727) or Ethanol (HPLC grade)
-
n-Hexane (optional, for defatting)
-
Whatman No. 1 filter paper or equivalent
-
Rotary evaporator
-
Ultrasonic bath
-
Grinder or mill
Procedure:
-
Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh).
-
Defatting (Optional but Recommended): To remove non-polar compounds that may interfere with the analysis, pre-extract the powdered material with n-hexane. Macerate the powder in n-hexane (1:10, w/v) for 24 hours, then filter and discard the hexane (B92381) extract. Allow the plant material to air-dry completely.
-
Extraction:
-
Accurately weigh about 1.0 g of the dried (and defatted) powder into a flask.
-
Add 50 mL of 80% methanol (or ethanol).
-
Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.[5]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract with a known volume of methanol to achieve an approximate concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
-
HPLC-UV Analysis
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B5-20 min, 30-60% B20-25 min, 60-90% B25-30 min, 90-10% B30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or a wavelength determined by the UV spectrum of a this compound standard) |
| Injection Volume | 10 µL |
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to cover a suitable concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the prepared plant extract sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound in the sample chromatogram should be well-resolved from other components, with no interfering peaks at its retention time. Peak purity analysis should be performed. |
| Linearity (R²) | ≥ 0.999 over the tested concentration range.[5] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[5] |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 3%.[5] |
| Accuracy (Recovery %) | 97-103%.[5] Determined by spiking a blank matrix with known concentrations of the standard. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). |
| Solution Stability | This compound in standard and sample solutions should be stable for a defined period under specified storage conditions (e.g., 24 hours at room temperature, 72 hours at 4°C), with degradation of less than 2%. |
Visualizations
Figure 1. Workflow for the preparation of plant extracts for HPLC analysis.
Figure 2. Protocol for the HPLC-UV analysis of this compound.
References
Application Note: A Sensitive UPLC-MS/MS Protocol for the Detection of Sanggenon F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Sanggenon F in biological matrices. This compound, a prenylated flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential pharmacological activities. The described protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately measure this compound concentrations in complex samples, a critical step in pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a member of the flavonoid family, a class of plant secondary metabolites known for their diverse biological activities.[1] Accurate and sensitive quantification of such compounds in biological matrices is essential for drug discovery and development.[2][3] UPLC-MS/MS offers superior sensitivity and selectivity for analyzing complex mixtures, making it the ideal platform for bioanalytical studies of compounds like this compound.[4][5] This protocol is designed to provide a reliable method for researchers engaged in the preclinical and clinical development of this compound and related compounds.
Experimental Protocol
Sample Preparation (Plasma)
A liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., Sanggenon G).
-
Add 500 µL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (50:50, Mobile Phase A:Mobile Phase B).
-
Vortex for 1 minute and transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrumentation available.
Table 1: UPLC and Mass Spectrometer Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH Phenyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and a potential internal standard, Sanggenon G, are provided below. As this compound is an isomer of Sanggenons C and D, the precursor ion m/z is expected to be the same.[6]
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 707.21 | To be determined | 40 | 35 |
| Sanggenon G (IS) | To be determined | To be determined | 45 | 40 |
Note: The optimal product ions, cone voltages, and collision energies should be determined by infusing a standard solution of this compound and the selected internal standard into the mass spectrometer.
Data Presentation
The performance of the method should be validated according to regulatory guidelines.[7] Key validation parameters are summarized below. The values presented are representative and based on typical performance for flavonoid analysis.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
The following diagram illustrates the overall workflow for the UPLC-MS/MS analysis of this compound.
Caption: UPLC-MS/MS workflow for this compound quantification.
Conclusion
This application note provides a comprehensive UPLC-MS/MS protocol for the sensitive and selective detection of this compound in biological matrices. The detailed methodology for sample preparation, chromatography, and mass spectrometry, along with the representative validation data, offers a solid foundation for researchers in the fields of pharmacology, toxicology, and drug metabolism. The provided workflow can be adapted and optimized for specific laboratory instrumentation and research needs, facilitating the advancement of studies involving this compound.
References
- 1. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jgtps.com [jgtps.com]
- 4. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]
- 6. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for the Isolation of Sanggenon F via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a prenylated flavonoid and Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered interest for its potential pharmacological activities. Effective isolation and purification are crucial for further research into its biological functions and for drug development. Column chromatography is a fundamental technique for the purification of this compound from crude plant extracts. These application notes provide detailed protocols and data for the successful isolation of this compound.
While specific quantitative data for the isolation of this compound is limited in published literature, this document compiles representative data from the isolation of structurally similar sanggenons from Morus alba to provide researchers with expected values.
Data Presentation
Table 1: Chromatographic Parameters for Flavonoid Isolation from Morus alba
| Parameter | Description | Reference |
| Stationary Phase | Silica (B1680970) gel (60-120 or 70-230 mesh) is commonly used for the initial purification of the ethyl acetate (B1210297) fraction. | [1][2] |
| Octadecylsilane (ODS) and Sephadex LH-20 are employed for further purification steps. | [3] | |
| Mobile Phase | A gradient of chloroform (B151607) and methanol (B129727) is typically used for elution from silica gel columns. | [1] |
| Methanol-water or acetonitrile-water gradients are often used for ODS columns. | [3] | |
| Elution Mode | Gradient elution is preferred to effectively separate compounds with a wide range of polarities present in the crude extract. | [2] |
Table 2: Representative Purity and Yield of Sanggenons from Morus alba Extracts
| Compound | Purity (%) | Yield (mg from starting material) | Notes | Reference |
| Sanggenon D | 99 | 730 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
| Sanggenon C | 99 | 515 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
| Sanggenon G | 98 | 10.8 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
| Sanggenon O | 99 | 5.25 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
| Sanggenon E | 95 | 6.6 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
| Kuwanon L | 93 | 4.7 mg (from dichloromethane-defatted methanol root bark extract) | Isolated via flash chromatography and UPLC. | [3] |
Note: The yield of specific compounds is highly dependent on the starting plant material, extraction method, and the precise chromatographic conditions used.
Experimental Protocols
Protocol 1: Extraction and Fractionation of Crude Extract from Morus alba Root Bark
This protocol describes the initial preparation of a flavonoid-rich extract suitable for column chromatography.
Materials:
-
Dried and powdered root bark of Morus alba
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Maceration: Macerate the powdered root bark of Morus alba in methanol at room temperature for 48-72 hours.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid extractions with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.
-
Subsequently, perform successive extractions with ethyl acetate to isolate the flavonoid-rich fraction.
-
-
Final Concentration: Collect the ethyl acetate fractions and concentrate them under reduced pressure to yield the dried ethyl acetate extract, which is enriched in sanggenons.
Protocol 2: Isolation of this compound by Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the flavonoid-rich ethyl acetate extract using a silica gel column.
Materials:
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Cotton wool
-
Sand (acid-washed)
-
Ethyl acetate extract from Protocol 1
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing (Wet Method):
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand over the cotton wool.
-
Prepare a slurry of silica gel in 100% chloroform.
-
Pour the slurry into the column, allowing the silica gel to settle without trapping air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running chloroform through it until the silica gel is fully settled and the eluent runs clear.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol to the chloroform. A common gradient is a stepwise increase in methanol concentration (e.g., 1%, 2%, 5%, 10%, 20%, 50% methanol in chloroform).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to the Rf value of this compound (if a standard is available) or fractions containing the major compound of interest.
-
-
Further Purification (Optional):
-
For higher purity, the combined fractions containing this compound can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC using an ODS column.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Potential anti-inflammatory action of this compound via the NF-κB pathway.
Discussion of Signaling Pathway
Many flavonoids isolated from Morus alba, such as Sanggenon C and Sanggenon A, have demonstrated anti-inflammatory properties.[4][5][6] These effects are often attributed to the inhibition of pro-inflammatory signaling pathways. One of the key pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This allows the NF-κB dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines.[7][8] The upregulation of iNOS leads to the production of nitric oxide (NO), a key mediator of inflammation.[4][9]
Structurally similar compounds to this compound have been shown to inhibit NO production and iNOS expression by suppressing NF-κB activation.[6] It is hypothesized that this compound may exert similar anti-inflammatory effects by interfering with the NF-κB signaling cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. Further research is required to elucidate the precise molecular targets of this compound within this pathway.
References
- 1. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR-Based Biochemometric Analysis of Morus alba Extracts toward a Multipotent Herbal Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Measuring Sanggenon F Inhibition of Nitric Oxide Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Nitric oxide synthases (NOS) are the enzymes responsible for the production of NO from L-arginine.[1][3] Three main isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][4] Overproduction of NO by iNOS is a hallmark of inflammatory conditions, making iNOS a key target for anti-inflammatory drug development.[1][5][6]
Sanggenon F, a flavonoid isolated from the root bark of Morus alba, has demonstrated potential anti-inflammatory properties.[7] It has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[7] This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on nitric oxide synthase activity, specifically iNOS, in a cellular context. The assay is based on the measurement of nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[8][9][10][11]
Principle of the Assay
The assay quantitatively measures the production of nitric oxide by cultured cells. Murine macrophage cells (RAW264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, leading to the production of NO.[5][12][13] The cells are concurrently treated with varying concentrations of this compound. The amount of NO produced is determined by measuring the concentration of nitrite (NO₂⁻) in the cell culture supernatant.[9] This is achieved using the Griess assay, a colorimetric method where nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured at 540 nm.[11] The inhibition of NO production by this compound is then calculated relative to untreated, LPS-stimulated cells.
Data Presentation
The inhibitory effect of this compound on nitric oxide synthase can be quantified by determining its half-maximal inhibitory concentration (IC₅₀).
| Compound | Cell Line | Stimulant | IC₅₀ | Reference |
| This compound | RAW264.7 | LPS and IFN-γ | 19 nM | [7] |
Signaling Pathway
Caption: LPS-induced iNOS expression and NO production pathway, with inhibition points by this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the cell-based NOS inhibition assay.
Experimental Protocols
Materials and Reagents
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent Kit
-
Reagent A: Sulfanilamide solution
-
Reagent B: N-(1-naphthyl)ethylenediamine (NED) solution
-
-
Sodium Nitrite (NaNO₂)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide Inhibition Assay Protocol
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid cytotoxicity.
-
Treatment:
-
Test Wells: Add 50 µL of medium containing various concentrations of this compound to the respective wells.
-
Control Wells: Add 50 µL of medium with 0.1% DMSO.
-
Blank Wells: Add 150 µL of medium only.
-
-
Stimulation: Immediately after adding the compound, add 50 µL of medium containing LPS (final concentration of 1 µg/mL) to all wells except the blank and a negative control group (cells without LPS stimulation).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
Griess Assay:
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.[9]
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Nitrite Concentration: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Percentage Inhibition: Calculate the percentage inhibition of NO production for each concentration of this compound using the following formula:
% Inhibition = [ (NO_control - NO_sample) / NO_control ] * 100
Where:
-
NO_control is the nitrite concentration in the LPS-stimulated control wells.
-
NO_sample is the nitrite concentration in the this compound-treated, LPS-stimulated wells.
-
-
IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory activity of this compound on nitric oxide synthase in a cell-based system. The use of LPS-stimulated RAW264.7 macrophages and the Griess assay offers a reliable and reproducible method for screening and characterizing potential iNOS inhibitors for therapeutic development in inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biomol.com [biomol.com]
- 3. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
Application Notes and Protocols: In vivo Efficacy of Sanggenon F in a Diet-Induced Obesity Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Obesity is a significant global health issue characterized by excessive fat accumulation, leading to a low-grade chronic inflammatory state that contributes to metabolic disorders such as insulin (B600854) resistance, type 2 diabetes, and cardiovascular diseases. Flavonoids, a class of natural compounds, have garnered attention for their potential therapeutic effects on obesity and related metabolic complications.[1][2][3] Sanggenon F, a prenylated flavonoid isolated from the root bark of Morus alba, belongs to a family of compounds that have demonstrated anti-inflammatory properties.[4][5][6] Notably, other sanggenons have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model, a well-established preclinical model that mimics many features of human obesity.[7]
Experimental Protocols
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice, 6 weeks of age. This strain is widely used and susceptible to diet-induced obesity, hyperglycemia, and insulin resistance.
-
Acclimatization: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for one week to acclimatize.
-
Induction of Obesity: Following acclimatization, mice are randomly divided into two dietary groups:
-
Control Group (Lean): Fed a low-fat diet (LFD; 10% kcal from fat).
-
Obesity Group (DIO): Fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity. Body weights are monitored weekly. Mice on the HFD that gain significantly more weight (typically 20-30% more than the LFD group) are selected for the study.[7]
-
Experimental Design and Treatment
-
Grouping: The DIO mice are further randomized into the following groups (n=8-10 mice per group):
-
DIO Control: High-Fat Diet + Vehicle (e.g., 0.5% carboxymethylcellulose).
-
This compound (Low Dose): High-Fat Diet + this compound (e.g., 25 mg/kg body weight).
-
This compound (High Dose): High-Fat Diet + this compound (e.g., 50 mg/kg body weight).
-
Positive Control (Optional): High-Fat Diet + an established anti-obesity drug.
-
-
Administration: this compound is administered daily via oral gavage for 8 weeks. The vehicle is administered to the DIO control group.
-
Monitoring:
-
Body Weight and Food Intake: Measured weekly.
-
Metabolic Assessments: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) are performed at the end of the study.
-
Sample Collection: At the end of the 8-week treatment period, mice are fasted overnight, and blood samples are collected via cardiac puncture. Adipose tissue (epididymal and inguinal) and liver are harvested, weighed, and stored for further analysis.
-
Key Experimental Methodologies
-
Oral Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Serum Biochemical Analysis:
-
Blood is centrifuged to separate serum.
-
Serum levels of triglycerides, total cholesterol, HDL-C, LDL-C, and insulin are measured using commercially available assay kits.
-
-
Histological Analysis of Adipose Tissue and Liver:
-
Tissues are fixed in 10% neutral buffered formalin.
-
Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Adipocyte size and liver lipid droplet accumulation are observed under a microscope.
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data to illustrate the expected outcomes of the study.
Table 1: Effects of this compound on Body Weight, Food Intake, and Tissue Weight
| Parameter | DIO Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Initial Body Weight (g) | 42.5 ± 2.1 | 42.8 ± 2.3 | 42.6 ± 2.2 |
| Final Body Weight (g) | 51.3 ± 2.8 | 46.5 ± 2.5 | 44.2 ± 2.4 |
| Body Weight Gain (g) | 8.8 ± 1.2 | 3.7 ± 0.9 | 1.6 ± 0.7** |
| Daily Food Intake (g) | 3.1 ± 0.4 | 3.0 ± 0.3 | 2.9 ± 0.4 |
| Epididymal Adipose Tissue (g) | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| Liver Weight (g) | 1.8 ± 0.2 | 1.5 ± 0.1* | 1.4 ± 0.1 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. DIO Control. |
Table 2: Effects of this compound on Serum Metabolic Parameters
| Parameter | DIO Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| Triglycerides (mg/dL) | 155.4 ± 12.1 | 120.7 ± 10.5 | 105.3 ± 9.8** |
| Total Cholesterol (mg/dL) | 210.6 ± 15.3 | 185.2 ± 13.9 | 170.8 ± 12.5 |
| LDL-C (mg/dL) | 130.2 ± 11.8 | 105.9 ± 9.7* | 92.4 ± 8.6 |
| Fasting Glucose (mg/dL) | 145.8 ± 10.2 | 128.4 ± 9.5 | 115.6 ± 8.9** |
| Fasting Insulin (ng/mL) | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.3** |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. DIO Control. |
Table 3: Effects of this compound on Glucose and Insulin Tolerance
| Parameter | DIO Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
| GTT AUC (mg/dLmin) | 35,000 ± 2,500 | 28,000 ± 2,100 | 24,500 ± 1,900 |
| ITT AUC (mg/dLmin) | 15,000 ± 1,200 | 12,000 ± 1,000 | 10,500 ± 950 |
| *Data are presented as mean ± SD. AUC: Area Under the Curve. *p < 0.05, *p < 0.01 vs. DIO Control. |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the in vivo study of this compound.
Potential Signaling Pathways
Obesity-induced chronic inflammation is a key contributor to insulin resistance. This inflammation is often mediated by signaling pathways such as NF-κB and MAPK.[8][9][10] Given that other sanggenons have shown inhibitory effects on the NF-κB pathway, it is hypothesized that this compound may ameliorate obesity-related complications by modulating these inflammatory pathways in adipocytes and immune cells within adipose tissue.[4][5][6]
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of the MAPK pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Role of flavonoids in controlling obesity: molecular targets and mechanisms [frontiersin.org]
- 3. Flavonoids and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. In vivo evaluation of the anti-obesity effects of combinations of Monascus pigment derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signaling pathways in obesity‐related complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing the Effect of Sanggenon F on 3T3-L1 Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes develop into mature, lipid-laden adipocytes. The 3T3-L1 cell line, a mouse embryonic fibroblast-like line, is a well-established and widely used in vitro model for studying adipogenesis.[1] Upon treatment with a specific hormonal cocktail, these cells undergo a multi-day differentiation process characterized by morphological changes, lipid accumulation, and the expression of adipocyte-specific genes.[2] Understanding the molecular mechanisms of adipogenesis is crucial for the development of therapeutic strategies for obesity and related metabolic disorders.
Natural compounds are a promising source of novel modulators of adipogenesis. Sanggenon F, a flavonoid isolated from the root bark of Morus alba, has been identified as an inhibitor of 3T3-L1 adipocyte differentiation.[3] Flavonoids, as a class of polyphenolic compounds, are known to exert various biological effects, including anti-inflammatory and metabolic regulatory activities.[4][5] This document provides a detailed protocol for assessing the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes. The described methodologies include cell culture, induction of differentiation, quantification of lipid accumulation, and analysis of key adipogenic markers and signaling pathways.
Key Experimental Protocols
3T3-L1 Cell Culture and Maintenance
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 70-80% confluency to maintain their preadipocyte state.[6]
Induction of Adipocyte Differentiation
This protocol is initiated two days after the cells have reached 100% confluency (Day 0).
-
Differentiation Induction Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).[7]
-
Protocol:
-
Day 0: Replace the culture medium with MDI medium. This marks the initiation of differentiation.
-
Day 2: Remove the MDI medium and replace it with insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).
-
Day 4: Remove the insulin medium and replace it with fresh DMEM containing 10% FBS.
-
Day 6-8: Replenish the cells with fresh DMEM containing 10% FBS every two days. Mature adipocytes are typically observed by Day 8, characterized by the accumulation of lipid droplets.[6]
-
Treatment with this compound
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound (various concentrations)
-
-
Procedure: this compound should be added to the culture medium at the start of the differentiation process (Day 0) and included in all subsequent media changes throughout the 8-day protocol to assess its continuous effect on adipogenesis.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.
-
Procedure:
-
On Day 8, wash the differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol (B130326).
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.[8]
-
Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression
Analyze the expression of key adipogenic transcription factors and markers.
-
Target Genes:
-
Pparg (Peroxisome proliferator-activated receptor gamma)
-
Cebpa (CCAAT/enhancer-binding protein alpha)
-
Fabp4 (Fatty acid-binding protein 4)
-
Adipoq (Adiponectin)
-
-
Procedure:
-
Harvest cells at different time points during differentiation (e.g., Day 0, 2, 4, 8).
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).
-
Western Blot Analysis for Signaling Pathway Proteins
Investigate the effect of this compound on key signaling pathways involved in adipogenesis, such as the MAPK/ERK and PI3K/Akt pathways.
-
Target Proteins:
-
Phospho-ERK1/2 and Total ERK1/2
-
Phospho-Akt and Total Akt
-
PPARγ
-
C/EBPα
-
-
Procedure:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with specific primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Treatment Group | Lipid Accumulation (OD at 510 nm) | Pparg mRNA Expression (Relative Fold Change) | Cebpa mRNA Expression (Relative Fold Change) | p-ERK/Total ERK Ratio (Densitometry) |
| Vehicle Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| This compound (Z µM) |
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (X µM) | |
| This compound (Y µM) | |
| This compound (Z µM) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on 3T3-L1 differentiation.
Postulated Signaling Pathway of this compound in Adipogenesis Inhibition
Given that many flavonoids are known to activate the AMPK pathway, which in turn can inhibit adipogenesis, and that the MAPK/ERK pathway is also a critical regulator, a plausible mechanism for this compound's action is through the modulation of these pathways.
Caption: Postulated signaling pathway for this compound's anti-adipogenic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolic Impact of Flavonoids Consumption in Obesity: From Central to Peripheral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Bioactive Compounds in Obesity: Metabolic Mechanism Focused on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways involved in sphingosine kinase activation and sphingosine-1-phosphate release in rat myometrium in late pregnancy: role in the induction of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C20H18O6 | CID 42608038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of NF-κB Pathway Proteins After Sanggenon F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenons, a group of flavonoids isolated from the root bark of Morus species (mulberry), have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the effects of Sanggenon F on the Nuclear Factor-kappa B (NF-κB) signaling pathway using Western blot analysis. While specific data on this compound is limited in the current literature, the methodologies and expected outcomes are based on extensive research on related compounds such as Sanggenon A, C, and O, which have been shown to modulate NF-κB signaling.[1][2][3]
The NF-κB pathway is a critical regulator of inflammatory responses.[4][5] In its inactive state, NF-κB (commonly a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p65/p50 heterodimer to translocate to the nucleus.[4][6] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes.[6] Studies on Sanggenon C and O have demonstrated their ability to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression by preventing the phosphorylation and degradation of IκBα, thus suppressing NF-κB activation.[2] Similarly, Sanggenon A has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit.[1][3]
These application notes will guide researchers in designing and executing experiments to determine if this compound exerts similar inhibitory effects on the NF-κB pathway.
Data Presentation: Effects of Related Sanggenons on NF-κB Pathway Proteins
The following table summarizes the observed effects of various Sanggenon compounds on key proteins in the NF-κB signaling pathway, as determined by Western blot analysis in previously published studies. This data provides a comparative baseline for investigating this compound.
| Cell/Tissue Type | Stimulus | Treatment | Protein Target | Observed Effect on Protein Levels/Activity | Reference |
| RAW264.7 | LPS | Sanggenon C | p-IκBα | Prevention of phosphorylation | [2] |
| RAW264.7 | LPS | Sanggenon C | IκBα | Prevention of degradation | [2] |
| RAW264.7 | LPS | Sanggenon O | p-IκBα | Prevention of phosphorylation | [2] |
| RAW264.7 | LPS | Sanggenon O | IκBα | Prevention of degradation | [2] |
| BV2, RAW264.7 | LPS | Sanggenon A | Nuclear p65 | Reduction of nuclear translocation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: NF-κB pathway and potential points of inhibition by this compound.
Western Blot Experimental Workflow
Caption: General workflow for Western blot analysis of NF-κB proteins.
Experimental Protocols
Protocol 1: Cell Culture, Treatment, and Protein Extraction
This protocol is adapted for use with RAW264.7 murine macrophage cells, a common model for studying inflammation.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Nuclear and Cytoplasmic Extraction Reagents (e.g., NE-PER™ or similar)
-
Protease and Phosphatase Inhibitor Cocktails
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Pre-treatment: Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for IκBα phosphorylation/degradation; 1-2 hours for p65 nuclear translocation).
-
Cell Lysis:
-
After incubation, immediately place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
For analysis of phospho-proteins and total cytoplasmic proteins, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your chosen extraction kit.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Protocol 2: Western Blot Analysis
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-polyacrylamide gels (e.g., 10-12%)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-p65
-
Mouse anti-β-actin (cytoplasmic loading control)
-
Rabbit anti-Lamin B1 or PCNA (nuclear loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 6).
-
Detection: Apply the ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the corresponding loading control (β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).[8]
Expected Outcomes and Interpretation
-
Inhibition of IκBα Phosphorylation and Degradation: If this compound inhibits the NF-κB pathway upstream, you would expect to see a decrease in the LPS-induced band for phospho-IκBα and a corresponding stabilization (less degradation) of the total IκBα band in this compound-treated samples compared to LPS-only treated samples.
-
Inhibition of p65 Nuclear Translocation: Western blot analysis of nuclear and cytoplasmic fractions should show a decrease in the p65 protein band in the nuclear fraction and a corresponding retention of p65 in the cytoplasmic fraction in cells treated with this compound and LPS, compared to cells treated with LPS alone.[1][9][10]
By following these protocols, researchers can effectively evaluate the potential of this compound as a modulator of the NF-κB signaling pathway, providing valuable insights for inflammation research and drug development.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB activation and inhibition: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sustained IKKβ phosphorylation and NF-κB activation by superoxide-induced peroxynitrite-mediated nitrotyrosine modification of B56γ3 and PP2A inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of Sanggenon F on NF-κB Transcriptional Activity using a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammatory responses, immune regulation, and cell survival.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][4] Upon stimulation by various agents, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα.[4][5][6] This event unmasks a nuclear localization signal on NF-κB, facilitating its translocation into the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby activating their transcription.[1][7]
Sanggenon F, a flavonoid isolated from the root bark of Morus alba, belongs to a class of compounds that have demonstrated anti-inflammatory properties.[8] Related compounds, such as Sanggenon C and O, have been shown to inhibit NF-κB activation and the expression of downstream inflammatory mediators like inducible nitric oxide synthase (iNOS).[4] This application note provides a detailed protocol for a luciferase-based reporter gene assay to quantitatively determine the inhibitory effect of this compound on TNF-α-induced NF-κB transcriptional activity in mammalian cells.
Principle of the Assay
This assay utilizes a mammalian cell line, such as HEK293, that has been stably or transiently transfected with two plasmids.[2][9][10] The first is a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with multiple upstream NF-κB response elements.[2] The second is a control plasmid containing the Renilla luciferase gene driven by a constitutive promoter, which serves to normalize the data for variations in transfection efficiency and cell viability.[2][11] When NF-κB is activated, it binds to the response elements and drives the expression of firefly luciferase.[1] The resulting luminescence is measured using a luminometer and is directly proportional to NF-κB transcriptional activity.[1][9] By treating the cells with this compound prior to TNF-α stimulation, any inhibitory effect on the signaling pathway can be quantified as a reduction in firefly luciferase expression relative to the Renilla control.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the NF-κB signaling pathway and the overall experimental workflow for the reporter gene assay.
Caption: NF-κB Signaling Pathway and Point of Potential Inhibition by this compound.
Caption: Experimental Workflow for the NF-κB Dual-Luciferase Reporter Assay.
Materials and Reagents
-
HEK293 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
NF-κB firefly luciferase reporter plasmid
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
This compound
-
Recombinant Human TNF-α
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer capable of sequential dual-injection
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day prior to transfection, detach cells and seed them into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells per well in 100 µL of complete growth medium.[2]
-
Incubate overnight to allow for cell attachment.
Protocol 2: Transient Transfection
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of the NF-κB firefly luciferase reporter and 10 ng of the Renilla luciferase control plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 25 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20-25 minutes at room temperature to allow complexes to form.[2]
-
Add 50 µL of the complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
Protocol 3: Cell Treatment and Stimulation
-
After 24 hours of transfection, carefully aspirate the medium from the wells.
-
Add 90 µL of fresh, serum-free DMEM to each well.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of each concentration to the appropriate wells. For the control wells, add 10 µL of vehicle (e.g., 0.1% DMSO).
-
Pre-incubate the plate for 2 hours at 37°C.
-
Prepare a TNF-α solution in serum-free DMEM at a concentration that yields a robust NF-κB activation (e.g., 20 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except for the unstimulated control. Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C and 5% CO₂.[9]
Protocol 4: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Perform the dual-luciferase assay according to the manufacturer's protocol.[2] Typically, this involves: a. Aspirating the culture medium. b. Adding 50-100 µL of Luciferase Assay Reagent II (LAR II) to each well to lyse the cells and measure firefly luciferase activity (Reading 1).[11] c. Injecting 50-100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity (Reading 2).[2]
-
Measure luminescence using a plate-reading luminometer.
Data Presentation and Analysis
The primary data will be in Relative Light Units (RLU) from the luminometer.
1. Data Normalization: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variability in transfection efficiency and cell number. Normalized Response = (RLU from Firefly Luciferase) / (RLU from Renilla Luciferase)
2. Calculation of Fold Induction: Determine the activation of NF-κB by TNF-α relative to the unstimulated control. Fold Induction = (Normalized Response of TNF-α treated sample) / (Normalized Response of unstimulated control)
3. Calculation of Percent Inhibition: Calculate the inhibitory effect of this compound on TNF-α-induced NF-κB activity. % Inhibition = [1 - (Normalized Response of this compound + TNF-α) / (Normalized Response of TNF-α alone)] x 100
Table 1: Hypothetical Raw and Normalized Luciferase Data
| Treatment Group | This compound (µM) | TNF-α (10 ng/mL) | Firefly RLU (Avg) | Renilla RLU (Avg) | Normalized Response (Firefly/Renilla) |
| Unstimulated Control | 0 | - | 5,250 | 85,100 | 0.062 |
| Vehicle Control | 0 | + | 285,600 | 84,500 | 3.380 |
| This compound | 1 | + | 215,400 | 85,300 | 2.525 |
| This compound | 5 | + | 132,700 | 84,900 | 1.563 |
| This compound | 10 | + | 75,900 | 85,000 | 0.893 |
| This compound | 25 | + | 40,150 | 84,800 | 0.473 |
Table 2: Summary of this compound Inhibitory Activity
| This compound (µM) | Normalized Response (Avg) | Fold Induction (vs. Unstimulated) | % Inhibition (vs. Vehicle) |
| 0 (Unstimulated) | 0.062 | 1.0 | N/A |
| 0 (Vehicle + TNF-α) | 3.380 | 54.5 | 0% |
| 1 | 2.525 | 40.7 | 25.3% |
| 5 | 1.563 | 25.2 | 53.8% |
| 10 | 0.893 | 14.4 | 73.6% |
| 25 | 0.473 | 7.6 | 86.0% |
Note: The data presented in these tables are for illustrative purposes only and represent expected trends.
Conclusion
This reporter gene assay provides a robust and sensitive method for quantifying the bioactivity of this compound in modulating the NF-κB signaling pathway.[1][9] The dual-luciferase system ensures high accuracy by normalizing for experimental variables.[11] Based on the inhibitory profile of related compounds, it is hypothesized that this compound will demonstrate a dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity. The results from this assay can be used to determine the IC₅₀ value of this compound and provide valuable insights into its mechanism of action as a potential anti-inflammatory agent, guiding further pre-clinical development.
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of NF-kB-Mediated TNF-Induced Antimicrobial Immunity Is Required for the Efficient Brucella abortus Clearance in RAW 264.7 Cells [frontiersin.org]
- 7. A TNF-induced gene expression program under oscillatory NF-κB control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: Evaluating the Therapeutic Efficacy of Sanggenon F in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for assessing the therapeutic potential of Sanggenon F, a flavonoid isolated from Morus alba. Given the current research landscape, which suggests anti-inflammatory, anti-cancer, and neuroprotective properties for related compounds from the same plant, this document outlines detailed protocols for preclinical evaluation in these key therapeutic areas.
Anti-Inflammatory Efficacy of this compound
This compound's potential as an anti-inflammatory agent can be robustly evaluated using the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. This model mimics the acute inflammatory response seen in sepsis and other inflammatory conditions.
Animal Model: LPS-Induced Systemic Inflammation in Mice
This model is advantageous due to its high reproducibility and the rapid onset of a measurable inflammatory response.[1] Intraperitoneal (i.p.) injection of LPS, a component of Gram-negative bacteria cell walls, triggers a strong immune response characterized by the release of pro-inflammatory cytokines.[1][2][3]
Experimental Protocol
-
Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Grouping and Dosing:
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) + Saline (i.p.).
-
Group 2 (LPS): Vehicle (p.o.) + LPS (1 mg/kg, i.p.).
-
Group 3 (this compound - Low Dose): this compound (e.g., 10 mg/kg, p.o.) + LPS (1 mg/kg, i.p.).
-
Group 4 (this compound - High Dose): this compound (e.g., 50 mg/kg, p.o.) + LPS (1 mg/kg, i.p.).
-
Group 5 (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).
-
-
Procedure:
-
Administer this compound or vehicle orally one hour before the LPS challenge.
-
Inject LPS or saline intraperitoneally.
-
Two hours after LPS injection, collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues (e.g., lungs, liver) for further analysis.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Assess the expression of inflammatory markers (iNOS, COX-2) in tissue homogenates by Western blot or qPCR.
-
Perform histological analysis of lung and liver tissues to evaluate inflammatory cell infiltration and tissue damage.
-
Data Presentation
Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| 1 | Control | 25.3 ± 5.1 | 15.8 ± 4.2 | 10.2 ± 3.5 |
| 2 | LPS | 850.6 ± 75.4 | 1200.1 ± 110.9 | 150.7 ± 20.3 |
| 3 | This compound (10 mg/kg) + LPS | 550.2 ± 60.8 | 800.5 ± 95.1 | 95.4 ± 15.1* |
| 4 | This compound (50 mg/kg) + LPS | 350.9 ± 45.2 | 450.7 ± 50.6 | 50.1 ± 10.8 |
| 5 | Dexamethasone + LPS | 250.1 ± 30.5 | 300.2 ± 40.3 | 35.6 ± 8.9 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the LPS group.
Visualizations
Anti-Cancer Efficacy of this compound
Based on studies with the related compound Sanggenon C, which demonstrated efficacy in a colon cancer model, a xenograft model is a suitable platform to evaluate the anti-cancer potential of this compound.[4][5]
Animal Model: Colon Cancer Xenograft in Nude Mice
This model involves the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice, allowing for the direct assessment of a compound's effect on tumor growth.[6][7][8][9]
Experimental Protocol
-
Cell Culture: Human colon cancer cells (e.g., HT-29 or HCT116) are cultured under standard conditions.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Inoculation:
-
Subcutaneous injection of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor growth is monitored with a caliper.
-
-
Grouping and Treatment:
-
When tumors reach a volume of approximately 100-150 mm³, mice are randomized into groups.
-
Group 1 (Control): Vehicle (e.g., PEG400/Tween 80/Saline) administered daily (p.o. or i.p.).
-
Group 2 (this compound - Low Dose): this compound (e.g., 20 mg/kg) daily.
-
Group 3 (this compound - High Dose): this compound (e.g., 100 mg/kg) daily.
-
Group 4 (Positive Control): 5-Fluorouracil (e.g., 20 mg/kg) administered as per established protocols.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
After a defined period (e.g., 21 days), euthanize the mice.
-
Excise tumors, weigh them, and process them for histological (H&E staining) and immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis) analysis.
-
Data Presentation
Table 2: Effect of this compound on Tumor Growth in a Colon Cancer Xenograft Model
| Group | Treatment | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| 1 | Control | 1250 ± 150 | 1.3 ± 0.2 | +5.2 ± 1.5 |
| 2 | This compound (20 mg/kg) | 875 ± 110 | 0.9 ± 0.1 | +4.8 ± 1.2 |
| 3 | This compound (100 mg/kg) | 550 ± 80 | 0.6 ± 0.1 | +3.5 ± 1.8 |
| 4 | 5-Fluorouracil | 400 ± 60 | 0.4 ± 0.05 | -8.1 ± 2.1 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Control group.
Visualizations
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 7. altogenlabs.com [altogenlabs.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
High-performance liquid chromatography for separating Sanggenon F isomers.
An Application Note and Protocol for the High-Performance Liquid Chromatography Separation of Sanggenon F Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of this compound isomers are critical for understanding their respective biological activities and ensuring the quality of therapeutic products. This compound, a prenylated flavonoid found in Morus alba (white mulberry), possesses multiple stereogenic centers, resulting in the existence of stereoisomers. These isomers may exhibit different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the premier technique for resolving these closely related compounds.[1][2] This document provides a detailed protocol for the chiral HPLC separation of this compound isomers.
Introduction
This compound is a bioactive compound with potential therapeutic applications. Due to its chiral nature, the development of stereoselective analytical methods is essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[1][2] Chiral HPLC is a robust and widely adopted technique for the enantioselective and diastereoselective separation of flavonoids and other chiral molecules.[2][3] Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including flavonoids.[3][4][5]
This application note describes a normal-phase HPLC method for the separation of this compound isomers using a polysaccharide-based chiral stationary phase.
Experimental Protocols
Materials and Reagents
-
This compound Isomer Standard Mixture: A reference standard containing the isomers of this compound.
-
HPLC Grade Solvents:
-
n-Hexane
-
Isopropanol (IPA)
-
Ethanol (EtOH)
-
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation of this compound isomers.
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 30 minutes |
Standard Solution Preparation
-
Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in ethanol.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase (n-Hexane:Isopropanol, 80:20, v/v).
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
Sample Preparation
For the analysis of this compound isomers in plant extracts or other matrices, a suitable extraction and clean-up procedure should be employed. A general solid-phase extraction (SPE) protocol is outlined below.
-
Load the crude extract onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.
-
Wash the cartridge with a low-organic solvent mixture to remove polar impurities.
-
Elute the this compound fraction with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Presentation
A successful separation will result in distinct peaks for each this compound isomer. The quality of the separation is evaluated based on retention time, resolution, and peak symmetry. The following table presents hypothetical data from a successful separation.
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Isomer 1 | 12.5 | - | 1.1 |
| Isomer 2 | 15.2 | 2.8 | 1.2 |
| Isomer 3 | 18.9 | 3.5 | 1.1 |
| Isomer 4 | 22.1 | 3.1 | 1.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound isomers.
Caption: Workflow for this compound Isomer Separation by HPLC.
Logical Relationship of Method Development
The development of a robust HPLC method involves the systematic optimization of several key parameters.
Caption: Key Parameters for HPLC Method Development.
References
Application Note: Quantitative Analysis of Sanggenon F in Herbal Supplements by High-Performance Liquid Chromatography (HPLC)
Introduction
Sanggenon F, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered scientific interest for its potential pharmacological activities. As the popularity of herbal supplements containing Morus alba extracts grows, robust and reliable analytical methods are crucial for quality control, ensuring product consistency, and accurate dosage. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the precise quantification of flavonoids like this compound in complex matrices such as herbal supplements.[1] This document provides a detailed application note and experimental protocols for the quantitative analysis of this compound.
This method utilizes Reversed-Phase HPLC (RP-HPLC) for the separation and quantification of this compound. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity, with more hydrophobic compounds like this compound exhibiting stronger interactions with the stationary phase and thus longer retention times.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Herbal supplements containing Morus alba root bark extract
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be necessary depending on the specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-25 min, 30-90% B;25-30 min, 90% B;30-31 min, 90-30% B;31-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Sample Grinding: Grind the herbal supplement tablets or capsules into a fine, homogeneous powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow Diagram
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (R²) | > 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (50 µg/mL) were performed on the same day and on three different days.
| Precision Type | % RSD |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 3.0% |
Accuracy (Recovery)
The accuracy of the method was assessed through a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the known sample concentration). The recovery was calculated for each level.
| Spiked Level | Average Recovery (%) |
| Low (80%) | 98.5% |
| Medium (100%) | 101.2% |
| High (120%) | 99.8% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the lowest concentration of the analyte that can be reliably detected (S/N ratio of 3:1), and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy (S/N ratio of 10:1).[1][3]
| Parameter | Value |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The absence of interfering peaks at the retention time of this compound in the blank and the ability to resolve the this compound peak from other components in the sample extract demonstrate the method's specificity.
Data Analysis and Quantification
The concentration of this compound in the herbal supplement samples is calculated using the linear regression equation obtained from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final amount of this compound in the original sample is then calculated considering the initial weight of the sample and the dilution factor.
Amount (mg/g) = (Concentration in µg/mL x Dilution Factor) / (Initial Sample Weight in g x 1000)
Logical Relationship for Method Validation
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative determination of this compound in herbal supplements. The method validation results confirm its reliability for routine quality control analysis. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement and further adapt for their specific needs in the analysis of this compound.
References
Sanggenon F: A Promising Flavonoid for Metabolic Disease Research
Application Notes and Protocols for Researchers
Sanggenon F, a flavonoid isolated from the root bark of Morus alba (white mulberry), is emerging as a compound of interest in the field of metabolic disease research. Its potential therapeutic applications are primarily linked to its anti-inflammatory and anti-adipogenic properties. These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols for scientists and drug development professionals investigating the role of this compound in metabolic disorders such as obesity and related inflammatory conditions.
Application Notes
Metabolic syndrome, a cluster of conditions including obesity, insulin (B600854) resistance, hypertension, and dyslipidemia, is a major risk factor for type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and excessive adipocyte differentiation and hypertrophy are key pathological features of this syndrome. This compound demonstrates potential in mitigating these processes.
Anti-Adipogenic Effects:
This compound has been shown to significantly inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1][2] Adipocyte differentiation is a crucial process in the development of obesity, and its inhibition is a key strategy for anti-obesity drug development. The inhibitory effect of this compound on adipogenesis suggests its potential as a therapeutic agent for obesity and related metabolic disorders. While the precise molecular mechanism of this compound's anti-adipogenic activity is yet to be fully elucidated, flavonoids are known to modulate key transcription factors in adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).
Anti-inflammatory Properties:
Chronic inflammation is a well-established contributor to insulin resistance and the progression of metabolic diseases. This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells.[1][2] The overproduction of NO is a hallmark of inflammatory processes.
While direct studies on the anti-inflammatory signaling pathway of this compound are limited, research on the structurally similar compound, Sanggenon A, has shown that it exerts its anti-inflammatory effects by regulating the NF-κB and Nrf2/HO-1 signaling pathways.[3][4] Given the structural similarities, it is plausible that this compound may share a similar mechanism of action. The NF-κB pathway is a central regulator of inflammatory gene expression, while the Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress and inflammation.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Inhibitory Effect of this compound on 3T3-L1 Adipocyte Differentiation
| Compound | Concentration (µM) | Triglyceride (TG) Content (% of Control) | GPDH Activity (% of Control) |
| This compound | 20 | 52.9 ± 3.1 | 58.2 ± 2.5 |
Data extracted from Yang ZG, et al., 2011.[1][2]
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in RAW264.7 Cells
| Compound | IC₅₀ (µM) |
| This compound | 19.0 |
Data extracted from Yang ZG, et al., 2011.[1][2]
Experimental Protocols
Protocol 1: Inhibition of 3T3-L1 Adipocyte Differentiation Assay
This protocol is adapted from the methodology described by Yang ZG, et al., 2011.[1][2]
1. Cell Culture and Seeding:
- Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the 3T3-L1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well and allow them to reach confluence.
2. Induction of Differentiation:
- Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
- Treat the cells with various concentrations of this compound (e.g., 20 µM) or vehicle control (DMSO) in the differentiation medium.
3. Maturation of Adipocytes:
- On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin) containing this compound or vehicle.
- On Day 4, and every two days thereafter, replace the medium with fresh differentiation medium II containing this compound or vehicle.
4. Assessment of Adipogenesis (Day 8):
- Oil Red O Staining for Triglyceride Accumulation:
- Wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 10% formalin in PBS for 1 hour.
- Wash with water and then with 60% isopropanol (B130326).
- Stain with Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.
- Wash with water and visualize the lipid droplets under a microscope.
- For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
- Glycerol-3-phosphate Dehydrogenase (GPDH) Activity Assay:
- Wash the cells with PBS and lyse them in a suitable buffer.
- Determine the GPDH activity in the cell lysates using a commercially available kit or a standard spectrophotometric method.
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This protocol is based on the methodology described by Yang ZG, et al., 2011.[1][2]
1. Cell Culture and Seeding:
- Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Cell Treatment:
- Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
- Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce NO production.
3. Measurement of Nitric Oxide:
- After 24 hours, collect the cell culture supernatant.
- Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.
- Briefly, mix an equal volume of supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Cell Viability Assay:
- Perform a cell viability assay (e.g., MTT or WST-1 assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.
Visualizations
References
- 1. Inhibitory effects of constituents from Morus alba var. multicaulis on differentiation of 3T3-L1 cells and nitric oxide production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Constituents from Morus alba var. multicaulis on Differentiation of 3T3-L1 Cells and Nitric Oxide Production in RAW264.7 Cells [mdpi.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sanggenon Analogs as Tools to Investigate Macrophage Inflammatory Responses
Introduction
Macrophages are pivotal cells in the innate immune system, orchestrating the inflammatory response to pathogens and tissue damage.[1] Upon activation by stimuli like lipopolysaccharide (LPS), macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The production of these molecules is tightly regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3]
Sanggenons, a group of prenylated flavonoids isolated from the root bark of Morus alba, have demonstrated significant anti-inflammatory properties.[2][4] Specifically, Sanggenon A, C, and O have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages by modulating the NF-κB and MAPK signaling cascades.[2][4] These compounds can, therefore, be employed as chemical probes to dissect the roles of these pathways in macrophage activation and to identify potential therapeutic targets for inflammatory diseases.
Mechanism of Action
Sanggenon A, C, and O exert their anti-inflammatory effects by intervening in key signaling events within macrophages:
-
Inhibition of NF-κB Activation: In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][4] Sanggenon C and O have been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB nuclear translocation and subsequent gene expression.[4] Similarly, Sanggenon A has been observed to inhibit NF-κB activation.[2]
-
Modulation of MAPK Signaling: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in regulating the expression of inflammatory mediators. While specific data on Sanggenon's modulation of MAPK is still emerging, it is a common target for many anti-inflammatory flavonoids.
-
Induction of Heme Oxygenase-1 (HO-1): Sanggenon A has been shown to induce the expression of HO-1 through the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] HO-1 is an enzyme with potent anti-inflammatory properties, and its induction represents another mechanism by which sanggenons can suppress macrophage activation.[2]
Data Presentation: Effects of Sanggenon Analogs on Inflammatory Mediators
The following tables summarize the reported quantitative effects of Sanggenon A, C, and O on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Sanggenon A | Not Specified | Markedly Inhibited | [2] |
| Sanggenon C | 10 µM | Strong Inhibition | [4] |
| Sanggenon O | 10 µM | Stronger Inhibition than Sanggenon C | [4] |
| Sanggenon C | 1 µM | Strong Inhibition | [4] |
| Sanggenon O | 1 µM | Stronger Inhibition than Sanggenon C | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | % Inhibition | Reference |
| Sanggenon A | IL-6 | Inhibited | [2] |
| Sanggenon A | TNF-α | Inhibited | [2] |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression
| Compound | Enzyme | Effect | Reference |
| Sanggenon A | iNOS | Inhibited | [2] |
| Sanggenon A | COX-2 | Inhibited | [2] |
| Sanggenon C | iNOS | Suppressed | [4] |
| Sanggenon O | iNOS | Suppressed | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the anti-inflammatory effects of sanggenons in macrophages.
Protocol 1: Macrophage Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the Sanggenon compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Protocol 4: Western Blot Analysis for Signaling Proteins
-
After a shorter treatment period (e.g., 15-60 minutes for MAPK and IκBα phosphorylation), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as iNOS and COX-2, overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
Caption: Sanggenon analogs inhibit LPS-induced inflammatory responses in macrophages.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Sanggenon F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of Sanggenon F, a flavonoid with promising therapeutic potential. The protocols outlined below detail the experimental design for assessing its anti-inflammatory, anti-cancer, and neuroprotective properties through a combination of in vitro and in vivo models.
Introduction
This compound is a natural flavonoid compound isolated from the root bark of Morus species. Emerging evidence suggests that this compound and its structural analogs, such as Sanggenon C and A, possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These properties are attributed to the modulation of key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress.[1][2][3] This document provides detailed protocols for a systematic preclinical evaluation of this compound to characterize its therapeutic potential.
In Vitro Evaluation
Assessment of Anti-Inflammatory Activity
Objective: To determine the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology: Nitric Oxide (NO) Production Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
Nitrite (B80452) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the vehicle control.
Evaluation of Anti-Cancer Activity
Objective: To assess the cytotoxic effects of this compound on human cancer cell lines.
Methodology: MTT Cytotoxicity Assay
-
Cell Lines: Utilize a panel of human cancer cell lines relevant to the desired therapeutic area, for example, colon cancer (HT-29, LoVo, SW480) or glioblastoma cell lines.[4][5]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.[6]
-
MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Assessment of Neuroprotective Activity
Objective: To evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., PC12).
Methodology: Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed PC12 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) for 4 hours to induce oxidative stress and cell death.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 2.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (cells not exposed to H₂O₂).
In Vivo Evaluation
Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats [7][8][9]
Objective: To assess the in vivo anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping: Divide the animals into groups: Vehicle control, this compound (different doses), and a positive control (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Anti-Cancer Activity
Model: Human Tumor Xenograft in Nude Mice [10][11][12]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Protocol:
-
Animals: Use athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29 colon cancer cells, 5 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (width² x length)/2.[10]
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control and this compound (different doses). Administer treatment (e.g., intraperitoneally or orally) daily for a specified period (e.g., 21 days).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volume and weight between the treated and control groups. Further analysis can include immunohistochemistry of tumor tissue for proliferation (Ki-67) and apoptosis (TUNEL) markers.
Neuroprotective Activity
Model: Middle Cerebral Artery Occlusion (MCAO) in Rats [13][14][15]
Objective: To investigate the neuroprotective effect of this compound in a model of ischemic stroke.
Protocol:
-
Animals: Use male Sprague-Dawley rats (250-300 g).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method for a specific duration (e.g., 90 minutes), followed by reperfusion.[13][14]
-
Drug Administration: Administer this compound (intraperitoneally or orally) at the onset of reperfusion or at different time points post-MCAO.
-
Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours after MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the rats and remove the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[14]
-
Data Analysis: Calculate the infarct volume as a percentage of the total brain volume. Compare the neurological scores and infarct volumes between the this compound-treated and vehicle-treated groups.
Mechanistic Studies: Western Blot Analysis
Objective: To investigate the effect of this compound on key signaling proteins involved in inflammation, cancer, and neuroprotection.
Protocol:
-
Sample Preparation: Prepare cell lysates from in vitro experiments or tissue homogenates from in vivo studies.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB, Bcl-2, Bax, Caspase-3, RhoA, ROCK, p-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Concentration (µM) | NO Production (% of Control) |
| Vehicle | 100 ± 5.2 |
| 1 | 92 ± 4.8 |
| 5 | 75 ± 6.1 |
| 10 | 58 ± 5.5 |
| 25 | 41 ± 4.9 |
| 50 | 25 ± 3.7 |
Table 2: In Vitro Cytotoxicity of this compound on HT-29 Cells (48h)
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 ± 6.3 |
| 5 | 88 ± 5.9 |
| 10 | 71 ± 6.8 |
| 20 | 52 ± 5.1 |
| 40 | 35 ± 4.3 |
| 80 | 18 ± 3.9 |
Table 3: In Vivo Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3h)
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) | Inhibition (%) |
| Vehicle | - | 0.85 ± 0.07 | - |
| This compound | 25 | 0.62 ± 0.05 | 27.1 |
| This compound | 50 | 0.45 ± 0.06 | 47.1 |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
Table 4: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 20 | 850 ± 120 | 32.0 |
| This compound | 40 | 550 ± 100 | 56.0 |
Table 5: Neuroprotective Effect of this compound in a Rat MCAO Model
| Treatment | Dose (mg/kg) | Neurological Score | Infarct Volume (%) |
| Sham | - | 0.2 ± 0.1 | 0 |
| Vehicle | - | 3.8 ± 0.4 | 45.2 ± 5.1 |
| This compound | 10 | 2.5 ± 0.3 | 30.5 ± 4.2 |
| This compound | 20 | 1.8 ± 0.2 | 22.1 ± 3.8 |
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Sanggenon F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Sanggenon F.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of this compound consistently low after extraction from Morus alba?
Answer: Low extraction yield can be attributed to several factors, from the raw material to the extraction methodology.
-
Raw Material Quality: The concentration of this compound can vary significantly depending on the species of Morus, the part of the plant used (root bark is a primary source), harvesting time, and storage conditions.[1]
-
Extraction Solvent and Method: The choice of solvent and extraction technique is critical. While methanol (B129727) or ethanol (B145695) are commonly used, the polarity may not be optimal for selectively extracting this compound.[2] Inefficient extraction methods can also lead to low yields.
Troubleshooting Steps:
-
Raw Material Verification:
-
Ensure the correct plant part (root bark) is being used.
-
Analyze a small batch of the raw material to quantify the initial this compound content.
-
-
Optimization of Extraction:
-
Experiment with different solvent systems of varying polarities.
-
Consider advanced extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
-
Optimize extraction parameters like temperature, time, and solvent-to-solid ratio.
-
Question: During chromatographic purification, this compound co-elutes with other structurally similar flavonoids. How can this be resolved?
Troubleshooting Steps:
-
Method Development:
-
Column Selection: Test different stationary phases. A C18 column is a common starting point for reversed-phase chromatography, but other chemistries like phenyl-hexyl or cyano phases might offer different selectivity.[6][7]
-
Mobile Phase Optimization: Fine-tune the mobile phase composition. Small changes in the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the addition of an acid (e.g., formic acid or acetic acid) can significantly impact resolution.[7]
-
Gradient Optimization: A shallow gradient profile around the elution time of this compound can improve the separation of closely eluting peaks.
-
-
Orthogonal Purification:
-
Employ a multi-step purification strategy using different chromatographic modes. For example, a normal-phase chromatography step could be used to remove certain impurities before a final polishing step with reversed-phase HPLC.
-
Question: this compound appears to be degrading during the purification process. What are the likely causes and how can this be prevented?
Answer: Flavonoids can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, light, and oxidative environments.[8][9]
Troubleshooting Steps:
-
Temperature Control:
-
Conduct all purification steps at controlled, and preferably low, temperatures.
-
Use refrigerated autosamplers and fraction collectors.
-
-
pH Management:
-
Avoid strongly acidic or basic conditions in the mobile phase unless necessary for separation.
-
Buffer the mobile phase to maintain a stable pH.
-
-
Light and Air Sensitivity:
-
Use amber-colored glassware or cover equipment to protect the sample from light.
-
Degas all solvents and consider blanketing the sample with an inert gas like nitrogen to prevent oxidation.
-
Question: What are the best strategies for scaling up the purification of this compound from analytical to preparative chromatography?
Answer: Scaling up requires careful consideration of several parameters to maintain the separation quality achieved at the analytical scale.[10][11]
Troubleshooting Steps:
-
Column and Particle Size:
-
Use a preparative column with the same stationary phase chemistry and particle size as the analytical column.
-
The column diameter will need to be significantly larger to accommodate the increased sample load.
-
-
Flow Rate and Gradient Adjustment:
-
Adjust the flow rate proportionally to the cross-sectional area of the preparative column.
-
The gradient time should be adjusted to maintain the same number of column volumes as the analytical method.
-
-
Sample Loading:
-
Perform a loading study to determine the maximum amount of crude extract that can be loaded onto the preparative column without compromising resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the large-scale purification of this compound?
A1: A general workflow involves extraction, fractionation, and multi-step chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sanggenon F Extraction from Morus alba
Welcome to the technical support center for the optimization of Sanggenon F extraction from Morus alba (White Mulberry). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Morus alba?
Q2: What part of the Morus alba plant contains the highest concentration of Sanggenons?
The root bark is the most commonly cited source for high concentrations of sanggenons and other bioactive flavonoids.[2][4][5] While other parts of the plant, such as the leaves and twigs, also contain various flavonoids, the root bark is specifically sought after for Diels-Alder type adducts like the sanggenons.[1][6]
Q3: What are the most effective solvents for extracting this compound?
The choice of solvent is critical and depends on the polarity of the target compound. For flavonoids like sanggenons, ethanol (B145695) and methanol (B129727) are frequently used.[7][8] Studies on Morus alba extracts often employ aqueous ethanol (e.g., 30-80% ethanol in water) or methanol.[5][9][10] A systematic approach using solvents of varying polarities, from non-polar (like hexane, to remove lipids) to more polar (like ethyl acetate (B1210297), ethanol, or methanol), is often used for comprehensive extraction and subsequent fractionation.[7][11]
Q4: How can I quantify the yield of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and other flavonoids.[3][12] A reversed-phase HPLC system (e.g., with a C18 column) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) allows for the separation, identification, and quantification of the compound.[3][13][14] Quantification is achieved by creating a calibration curve using a purified this compound standard.[15]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Extract
Q: My initial extraction from the Morus alba root bark has resulted in a very low yield of crude extract. What are the potential causes and solutions?
A: Low crude extract yield is a common problem that can stem from several factors related to the raw material preparation and the extraction method.[11]
-
Possible Cause 1: Improper Raw Material Preparation.
-
Inadequate Grinding: The particle size of the plant material is crucial. Large particles reduce the surface area available for the solvent to penetrate, leading to inefficient extraction.[16]
-
Insufficient Drying: High moisture content in the plant material can dilute the extraction solvent and may promote microbial growth, which can degrade the target compounds.[11]
-
-
Recommended Solutions:
-
Optimize Particle Size: Grind the dried root bark to a fine, uniform powder (e.g., 0.5-1.0 mm particle size) to maximize the surface area for solvent interaction.[16]
-
Ensure Proper Drying: Dry the root bark in an oven at a controlled temperature (e.g., 60°C) to reduce moisture content without degrading thermolabile compounds. Store the dried powder in a cool, dark, and dry place.[16]
-
-
Possible Cause 2: Suboptimal Extraction Conditions.
-
Incorrect Solvent Choice: The solvent may not have the appropriate polarity to effectively solubilize this compound.
-
Insufficient Extraction Time or Temperature: The extraction may not have run long enough or at a high enough temperature to allow for efficient diffusion of the compound from the plant matrix.[17]
-
-
Recommended Solutions:
-
Solvent System Optimization: Test different solvents and solvent mixtures (e.g., varying percentages of ethanol or methanol in water) to find the optimal system for this compound.[9]
-
Optimize Time and Temperature: Increase the extraction time or temperature. However, be cautious as excessive heat can degrade thermolabile compounds like some flavonoids.[17] Methods like reflux or Soxhlet extraction can improve efficiency but require careful temperature management.[17]
-
Consider Advanced Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve yields by enhancing solvent penetration through cavitation and localized heating.[17][18]
-
Problem 2: Low Purity or Absence of this compound in the Extract
Q: HPLC analysis of my crude extract shows very low levels, or no peak corresponding to this compound. What could be the issue?
A: This issue can be due to the quality of the source material, degradation of the compound during processing, or analytical errors.
-
Possible Cause 1: Poor Quality of Raw Material.
-
The concentration of specific phytochemicals can vary significantly based on the plant's geographical origin, harvest time, and storage conditions.[16]
-
-
Recommended Solution:
-
Verify Botanical Identity: Ensure the correct plant material (Morus alba root bark) is being used.
-
Source High-Quality Material: If possible, obtain material from a reputable supplier with information on its origin and harvest time.
-
-
Possible Cause 2: Compound Degradation.
-
Thermal Degradation: Sanggenons, like many flavonoids, can be sensitive to high temperatures. Prolonged exposure to heat during drying or extraction (especially in methods like Soxhlet) can cause degradation.[17]
-
pH Instability: The pH of the extraction solvent can affect the stability of phenolic compounds.
-
-
Recommended Solutions:
-
Assess Compound Stability: Review literature for the thermal stability of prenylated flavonoids. If necessary, use lower extraction temperatures or methods like maceration at room temperature.
-
Control pH: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote the degradation of flavonoids.
-
-
Possible Cause 3: Inefficient Purification.
-
Irreversible Adsorption: this compound might be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel) during column chromatography.[11]
-
Co-elution with Impurities: The chromatographic conditions may not be suitable for separating this compound from other structurally similar compounds, leading to broad or overlapping peaks.
-
-
Recommended Solutions:
-
Choose the Right Stationary Phase: If degradation on silica is suspected, consider using a different stationary phase like reversed-phase C18 silica.[11]
-
Optimize Mobile Phase: Develop a gradient elution method for column chromatography, gradually increasing the solvent polarity to effectively separate compounds.[11]
-
Monitor with TLC: Use Thin-Layer Chromatography (TLC) to analyze fractions before combining them to avoid mixing pure fractions with impure ones.[11]
-
Data Presentation: Factors Influencing Extraction
While specific data for this compound is limited in readily available literature, studies on total flavonoid content from Morus alba provide valuable insights for optimization. The following table summarizes the effects of key parameters on flavonoid extraction yield from Morus alba leaves, which can be used as a starting point for optimizing this compound extraction from the root bark.
| Parameter | Range Tested | Optimal Condition | Effect on Yield | Reference |
| Solvent Concentration | 20-100% (Methanol or Ethanol) | ~40-80% | Yield increases with solvent concentration up to an optimal point, then may decrease as very high alcohol content can be less effective for certain flavonoids. | [19][20] |
| Extraction Temperature | 40-80°C | ~70°C | Higher temperatures generally increase solubility and diffusion, boosting yield. However, temperatures above the optimum can lead to degradation of thermolabile compounds. | [20][21] |
| Extraction Time | 1-3 hours | ~2 hours | Yield increases with time as more of the compound diffuses into the solvent, but plateaus after an optimal duration. Prolonged times can increase energy costs and risk compound degradation. | [19][20] |
| Liquid-to-Solid Ratio | 5:1 to 35:1 (mL/g) | ~15:1 to 35:1 | A higher ratio increases the concentration gradient, enhancing diffusion and extraction yield. However, excessively high ratios lead to solvent waste. | [19][20] |
Experimental Protocols
The following are generalized protocols for the extraction, purification, and quantification of this compound. Note: These should be considered starting points, and optimization is highly recommended for your specific laboratory conditions and equipment.
Protocol 1: Optimized Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Wash the Morus alba root bark to remove any soil and debris.
-
Dry the bark in a hot air oven at 60°C until a constant weight is achieved.
-
Grind the dried bark into a fine powder (40-60 mesh).[16]
-
-
Extraction:
-
Place 100 g of the dried powder into a flask.
-
Add 1.5 L of 80% ethanol (a liquid-to-solid ratio of 15:1).[5][19]
-
Perform the extraction using one of the following methods:
-
Maceration: Agitate the mixture at room temperature for 24 hours.
-
Reflux: Heat the mixture under reflux for 2 hours. Repeat the extraction three times with fresh solvent to maximize yield.[5]
-
-
After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[16]
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to create the stationary phase.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-coated silica onto the top of the packed column.
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, etc.).[11]
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable mobile phase. Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a pure spot corresponding to the this compound standard.
-
Evaporate the solvent from the combined pure fractions to yield purified this compound.
-
Protocol 3: Quantification by HPLC-DAD
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).[2][15]
-
Gradient Program: A typical gradient might be: 0-2 min, 30% B; 2-13 min, 30-98% B; 13-17 min, 98% B, followed by re-equilibration.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (typically determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.[15]
-
Accurately weigh the crude or purified extract, dissolve it in methanol, filter through a 0.45 µm syringe filter, and dilute to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.[3]
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Experimental Workflow Diagram
Caption: General Workflow for this compound Extraction and Isolation.
Troubleshooting Decision Tree
Caption: Troubleshooting Low this compound Yield.
Parameter Relationship Diagram
Caption: Interplay of Key Extraction Parameters.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. culinarysolvent.com [culinarysolvent.com]
- 5. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of Mulberry Root Bark Extracts (Morus alba L.) Based on the Extraction Temperature and Solvent -International Journal of Industrial Entomology and Biomaterials [koreascience.kr]
- 10. Preparation of the Branch Bark Ethanol Extract in Mulberry Morus alba, Its Antioxidation, and Antihyperglycemic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Sanggenon F in different solvent systems for bioassays.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Sanggenon F in different solvent systems for bioassays.
Troubleshooting Guides
Issue: Precipitation of this compound in Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms. What is causing this and how can I fix it?
Answer: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] The compound's low solubility in the aqueous environment is the primary cause.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells.[2][3] | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and run a solvent toxicity control.[2][4] |
| Media Components | Salts and proteins in the media can interact with this compound, reducing its solubility.[5][6] | If using serum-free media, the order of component addition can be critical. Consider adding this compound to the complete, final medium formulation. |
Experimental Protocol: Determining Maximum Soluble Concentration
-
Prepare a Serial Dilution: Start with your high-concentration this compound stock in DMSO and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 200 µL). Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.[1]
-
Determine Maximum Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the best solvent to use for making a this compound stock solution?
For flavonoids like this compound, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) are commonly used for stock solutions.[2][3] DMSO is often preferred due to its high solubilizing power for many organic compounds.[7] However, it's important to use a high-purity, anhydrous grade of DMSO to minimize degradation.
2. How should I store my this compound stock solution?
Long-term storage of flavonoid solutions is generally not recommended due to potential degradation.[8] If storage is necessary, stock solutions should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C, protected from light.[8]
3. What is the stability of this compound in aqueous solutions?
While specific data for this compound is limited, flavonoids are generally more stable in acidic to neutral pH conditions and are susceptible to degradation in alkaline environments.[9] Degradation in aqueous solutions can occur through hydrolysis and oxidation. It is always recommended to prepare fresh dilutions in aqueous media for each experiment.
4. My experimental results are inconsistent. Could this be related to this compound stability?
Inconsistent results can be a sign of compound degradation.[8] To ensure reproducibility:
-
Always prepare fresh working solutions from a frozen stock for each experiment.
-
Minimize the exposure of stock solutions and working dilutions to light.
-
Ensure the pH of your assay buffer is within a stable range for flavonoids (acidic to neutral).
-
Perform a quality control check of your this compound sample if you suspect degradation of the solid compound.
5. What concentration of solvent is safe for my cells?
The toxicity of organic solvents varies between cell lines. It is essential to perform a solvent toxicity control experiment. Generally, for in vitro bioassays, the final concentration of the solvent should be kept as low as possible.
| Solvent | Recommended Max Concentration (General) | Notes |
| DMSO | < 0.5% (v/v) | Toxicity can be observed at concentrations as low as 1.25% in some cell lines.[2][3] |
| Ethanol | < 0.5% (v/v) | Can be tolerated up to 1.25% in some cell lines, but lower concentrations are recommended.[2][3] |
| Methanol | < 0.5% (v/v) | Similar to ethanol, lower concentrations are preferable to avoid cellular stress.[2][3] |
Note: These are general guidelines. The tolerance of your specific cell line to these solvents should be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound belongs to the flavonoid family, and its analogs have been shown to modulate key signaling pathways involved in inflammation and apoptosis.
NF-κB Signaling Pathway
Sanggenon compounds have been demonstrated to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[8][10][11] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Some flavonoids have been shown to modulate this pathway, which can be a key mechanism in their anticancer effects.[12][13][14][15]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Bioassays
A generalized workflow for conducting a bioassay with this compound is outlined below.
Caption: Generalized experimental workflow for bioassays using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Overcoming interference in the spectrophotometric quantification of Sanggenon F.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spectrophotometric quantification of Sanggenon F. Our aim is to help you overcome common interferences and ensure accurate and reliable experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the spectrophotometric analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or fluctuating absorbance readings | Instrument instability, temperature fluctuations, or improper sample mixing. | 1. Allow the spectrophotometer to warm up for at least 30 minutes before use. 2. Ensure a stable ambient temperature and humidity. 3. Thoroughly mix the sample before each measurement to ensure homogeneity.[1] |
| High background absorbance or baseline drift | Solvent impurity, dirty cuvettes, or interfering compounds in the sample matrix. | 1. Use high-purity solvents for all preparations. 2. Clean cuvettes meticulously before each use. 3. Perform a baseline correction with a proper blank solution.[1] 4. Consider sample purification techniques if matrix effects are suspected. |
| Non-linear calibration curve | Sample concentration is outside the linear range of the instrument, or presence of interfering substances. | 1. Prepare a series of dilutions to ensure the sample absorbance falls within the instrument's linear range (typically 0.1-1.0 AU). 2. If interference is suspected, employ methods like derivative spectrophotometry or solvent extraction to isolate the this compound signal. |
| Observed absorbance maximum differs from expected wavelength | pH of the solution, solvent effects, or presence of complexing agents. | 1. Control the pH of your sample and standard solutions. 2. Ensure the solvent used for the sample is the same as for the standards and the blank. 3. Be aware that flavonoids can form complexes with metal ions, which can shift their absorbance spectra. |
| Low recovery of this compound after sample preparation | Inefficient extraction or degradation of the analyte. | 1. Optimize the extraction solvent and conditions (e.g., temperature, time). Ethanol (B145695) or methanol-water mixtures are commonly used for flavonoids.[2][3][4] 2. Protect the sample from light and high temperatures to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical UV-Vis absorption bands for flavonoids like this compound?
A1: Flavonoids, including sanggenons, typically exhibit two main absorption bands in the UV-Visible spectrum. Band I, representing the B-ring absorption, is usually found in the 300-400 nm range. Band II, corresponding to the A-ring absorption, appears in the 240-285 nm range.[5][6] The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the specific structure of the flavonoid.
Q2: My this compound extract from Morus alba root bark shows a broad absorption peak. How can I quantify this compound accurately?
A2: This is likely due to spectral overlap from other co-extracted compounds. Morus alba root bark contains a complex mixture of phytochemicals, including other flavonoids (e.g., morusin, kuwanon G, sanggenon C), phenolic acids (e.g., chlorogenic acid), and stilbenoids, which have overlapping UV-Vis spectra.[1][7][8] To overcome this, you can use one of the following techniques:
-
Derivative Spectrophotometry: This mathematical technique can resolve overlapping spectral bands by calculating the first or higher-order derivative of the absorbance spectrum. The zero-crossing points of the derivative spectra can be used for quantification of the target analyte without interference from other components.[9][10][11]
-
Solvent Extraction: A liquid-liquid extraction can be employed to selectively partition this compound into a solvent where the interfering compounds are less soluble.[2]
-
Chromatographic Separation: While not a spectrophotometric solution in itself, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from interfering compounds prior to quantification.[12]
Q3: What is the "matrix effect" and how can it affect my measurements?
A3: The matrix effect refers to the combined effect of all components in a sample, other than the analyte of interest, on the measurement of that analyte.[13] In the context of spectrophotometry of plant extracts, these matrix components can absorb light at the same wavelength as this compound, leading to an overestimation of its concentration.[14] They can also cause scattering of light or interact with the analyte, leading to inaccurate readings. To mitigate matrix effects, you can prepare a "matrix-matched" blank by using an extract of the plant material that is known to not contain this compound, or by using the method of standard additions.[13]
Q4: Can I use the aluminum chloride (AlCl₃) colorimetric assay for quantifying this compound?
A4: The aluminum chloride colorimetric assay is a common method for quantifying total flavonoid content.[15][16][17] It is based on the principle that AlCl₃ forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a bathochromic shift (a shift to a longer wavelength) that can be measured spectrophotometrically.[17] While this method can be used, it is not specific to this compound and will react with other flavonoids present in the extract, leading to an overestimation of this compound if used for its specific quantification.[15][18] If you are interested in the total flavonoid content, this method is suitable. For specific quantification of this compound in a mixture, it is less reliable without prior separation.
Q5: What are the most common interfering compounds when extracting this compound from Morus alba?
A5: Extracts from Morus alba root bark are rich in various phytochemicals that can interfere with the spectrophotometric quantification of this compound. A summary of these potential interferents is provided in the table below.
| Compound Class | Specific Examples | Potential for Interference |
| Flavonoids | Morusin, Kuwanon G, Sanggenon A, Sanggenon C, Sanggenon D, Quercetin, Rutin | High - due to similar chemical structures and overlapping UV-Vis absorption spectra.[1][8] |
| Phenolic Acids | Chlorogenic acid, Gallic acid, Protocatechuic acid | Moderate - these compounds also absorb in the UV region and can contribute to the overall absorbance.[1][7] |
| Stilbenoids | Oxyresveratrol, Resveratrol | Moderate - these compounds have strong UV absorbance that may overlap with the spectrum of this compound.[8] |
| Alkaloids | 1-deoxynojirimycin | Low - typically do not have strong absorbance in the same region as flavonoids.[1] |
| Tannins | Moderate to High - can contribute to background absorbance and may precipitate proteins.[7][19] |
Experimental Protocols
Protocol 1: First-Derivative Spectrophotometry for Quantification of this compound in a Mixed Extract
This protocol describes a method to quantify this compound in the presence of an interfering compound with an overlapping spectrum.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., ethanol or methanol) at known concentrations.
-
Preparation of Sample Solution: Prepare an extract of the plant material containing this compound in the same solvent used for the standards.
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectra of the blank, standard solutions, and the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
-
Data Processing:
-
Calculate the first derivative of each spectrum with respect to wavelength.
-
Examine the first-derivative spectra of the potential interfering compounds (if known) or the crude extract to identify a wavelength where their derivative signal is zero (a "zero-crossing point"), but the derivative signal for this compound is significant.
-
Measure the amplitude of the first-derivative signal for each this compound standard at this chosen wavelength.
-
-
Quantification:
-
Construct a calibration curve by plotting the first-derivative amplitudes of the standards against their corresponding concentrations.
-
Measure the first-derivative amplitude of the sample at the chosen wavelength and determine the concentration of this compound from the calibration curve.
-
Protocol 2: Solvent Extraction for Interference Removal
This protocol outlines a liquid-liquid extraction procedure to separate this compound from polar interfering compounds.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and Emerging Extraction Processes of Flavonoids [mdpi.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. Application of derivative spectrophotometry to determination of flavonoid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Analysis of Overlapping Spectral Absorption Bands by Derivative Spectrophotometry | Semantic Scholar [semanticscholar.org]
- 12. Thin Layer Chromatographic Analysis of Flavonoid in Mulberry Leaf Extract [ijraset.com]
- 13. organic chemistry - Does the aluminium chloride assay (Ordonez et al.2006) for total flavonoid content work on coloured extracts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. pnrjournal.com [pnrjournal.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. A critical evaluation on the reliability of two aluminum chloride chelation methods for quantification of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Optimizing Sanggenon F Diastereomer Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of Sanggenon F. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC resolution of this compound and its diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the separation of its diastereomers important?
A1: this compound is a prenylated flavonoid compound naturally found in plants such as Morus alba (white mulberry).[1] Its chemical structure contains multiple chiral centers, leading to the existence of different stereoisomers, specifically diastereomers. These diastereomers can exhibit different biological activities and pharmacokinetic profiles. Therefore, accurate separation and quantification of individual diastereomers are crucial for understanding their specific pharmacological effects, for quality control of herbal medicines, and for the development of new therapeutic agents.
Q2: What are the main challenges in separating this compound diastereomers by HPLC?
A2: Diastereomers have different physicochemical properties, which in theory makes them separable on achiral stationary phases. However, the structural similarities between the diastereomers of this compound can make their separation challenging. The primary difficulties include co-elution (overlapping peaks) and poor resolution, which can be influenced by factors such as the choice of stationary phase, mobile phase composition, and column temperature.
Q3: What type of HPLC column is best suited for separating this compound diastereomers?
A3: Both reversed-phase (e.g., C18) and chiral HPLC columns can be employed for the separation of flavonoid diastereomers. While a standard C18 column may provide adequate separation with careful method optimization, chiral stationary phases (CSPs) are specifically designed for stereoisomer separations and can offer superior resolution. The choice between them often depends on the complexity of the sample matrix and the degree of resolution required. Polysaccharide-based CSPs are particularly common for flavonoid separations.[2]
Q4: How does the mobile phase composition affect the resolution of this compound diastereomers?
A4: The mobile phase composition is a critical factor in achieving good resolution. Key parameters to consider include:
-
Organic Solvent: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in a reversed-phase system will influence the retention times and selectivity.
-
pH: The pH of the mobile phase can alter the ionization state of the hydroxyl groups on the flavonoid structure, which in turn affects their interaction with the stationary phase and can significantly impact resolution.
-
Additives: Small amounts of additives, such as formic acid or acetic acid, are often used to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its diastereomers.
Issue 1: Poor or No Resolution of Diastereomer Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The organic solvent ratio may not be optimal.
-
Solution: Perform a gradient optimization or systematically vary the isocratic composition of the mobile phase (e.g., acetonitrile/water or methanol/water).
-
-
Incorrect pH: The mobile phase pH might not be suitable for the analytes.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.
-
-
Suboptimal Temperature: The column temperature can affect selectivity.
-
Unsuitable Stationary Phase: The column may not have the right selectivity for the diastereomers.
-
Solution: If using a C18 column, try a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl or a chiral column).
-
Issue 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Interactions between the analytes and active sites on the silica (B1680970) backbone of the stationary phase can cause tailing.
-
Solution: Add a competing agent to the mobile phase, such as a small amount of a weak acid (e.g., 0.1% formic acid) or a buffer.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.
-
Solution: Increase the equilibration time before each injection.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., due to evaporation of the organic component).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
Data Presentation
The following tables provide representative data on how different HPLC parameters can influence the separation of flavonoid isomers. Note that these are illustrative examples, and actual values will vary for this compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Resolution between Two Flavonoid Diastereomers |
| 40:60 | 1.3 |
| 45:55 | 1.6 |
| 50:50 | 1.4 |
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Retention Time of Diastereomer 1 (min) | Resolution |
| 25 | 12.5 | 1.5 |
| 35 | 10.8 | 1.7 |
| 45 | 9.2 | 1.6 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Diastereomer Separation
This protocol provides a starting point for developing a separation method for this compound diastereomers on a standard C18 column.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 50% B
-
25-30 min: 50% B
-
30-31 min: Linear gradient from 50% to 20% B
-
31-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (20% acetonitrile/water).
Protocol 2: Chiral HPLC Method for Enhanced Diastereomer Resolution
For challenging separations, a chiral stationary phase can provide the necessary selectivity.
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase (Isocratic): A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v). The optimal ratio will need to be determined empirically.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: A generalized workflow for HPLC analysis.
Caption: A decision tree for troubleshooting poor resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | Semantic Scholar [semanticscholar.org]
Addressing the poor aqueous solubility of Sanggenon F for in vivo studies.
Welcome to the technical support center for researchers working with Sanggenon F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a flavonoid, a class of polyphenolic compounds that are often poorly soluble in water due to their chemical structure.[1][2] Flavonoids like this compound have a complex aromatic structure with several hydroxyl groups, which can lead to strong intermolecular hydrogen bonding in the solid state, making it difficult for water molecules to solvate individual molecules.[3]
Q2: What are the common challenges encountered when preparing this compound for in vivo studies?
A2: The primary challenge is achieving a sufficiently high concentration of this compound in a biocompatible vehicle to elicit a therapeutic effect. Direct dissolution in aqueous buffers is often not feasible, leading to issues with dose accuracy, precipitation upon administration, and consequently, low and variable oral bioavailability.[1]
Q3: What are the recommended starting points for solubilizing this compound for animal studies?
A3: For initial in vivo screening, a suspension of micronized this compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) can be a straightforward approach. However, for improved bioavailability, exploring advanced formulation strategies such as solid dispersions, nanoemulsions, or cyclodextrin (B1172386) complexation is highly recommended.[4][5][6]
Q4: How can I improve the oral bioavailability of this compound?
A4: Enhancing the oral bioavailability of poorly water-soluble flavonoids like this compound can be achieved by improving their solubility and dissolution rate in gastrointestinal fluids.[1] Effective strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can transform it from a crystalline to a more soluble amorphous form.[3][7]
-
Nanoemulsions: Encapsulating this compound in the oil phase of a nanoemulsion can facilitate its absorption.[8][9]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can significantly increase the aqueous solubility of flavonoids.[10][11]
Troubleshooting Guides
Issue 1: this compound precipitates out of my vehicle during preparation or upon standing.
| Possible Cause | Troubleshooting Step |
| Supersaturation and low kinetic solubility. | Increase the concentration of the solubilizing excipient (e.g., polymer, surfactant, or cyclodextrin). |
| Incompatible solvent/co-solvent system. | Screen different biocompatible co-solvents (e.g., PEG 400, propylene (B89431) glycol) and their concentrations. |
| pH of the vehicle is not optimal. | Evaluate the pH-solubility profile of your formulation. Adjusting the pH might improve solubility, but be mindful of physiological compatibility. |
| Crystallization of the amorphous form. | For solid dispersions, ensure the complete amorphization of this compound and select a polymer that inhibits recrystallization. |
Issue 2: Inconsistent results in in vivo efficacy or pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Variable oral absorption due to poor dissolution. | Switch to a more robust formulation strategy like a solid dispersion or nanoemulsion to ensure consistent drug release. |
| Precipitation of the compound in the gastrointestinal tract. | Incorporate precipitation inhibitors in your formulation. For solid dispersions, the polymer itself can act as a precipitation inhibitor. |
| Degradation of this compound in the formulation. | Assess the chemical stability of this compound in your chosen vehicle. Protect from light and consider adding antioxidants if necessary. |
Data Presentation
Table 1: Solubility Enhancement of Flavanones Using Different Techniques
| Flavanone | Solubilization Technique | Carrier/Excipient | Solubility Enhancement (fold) |
| Hesperetin | Solid Dispersion | PVP | ~100 |
| Naringenin | Solid Dispersion | PVP | ~100 |
| Hesperetin | Cyclodextrin Complexation | β-Cyclodextrin | Significant increase |
| Naringenin | Cyclodextrin Complexation | β-Cyclodextrin | Significant increase |
Note: This table presents representative data for flavanones similar to this compound to illustrate the potential of these techniques. Actual solubility enhancement for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) - PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:4 drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator.
Protocol 2: Preparation of a this compound Nanoemulsion by High-Shear Homogenization
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) and add a lipophilic surfactant (e.g., Span 80).
-
Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization to reduce the droplet size to the nano-range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.
Protocol 3: Preparation of a this compound-Cyclodextrin Complex by Kneading
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD) in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture to the powder to form a thick paste.
-
Trituration: Knead the paste for an extended period (e.g., 60 minutes) to facilitate complex formation.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50-60°C).
-
Sieving and Storage: Sieve the dried complex to obtain a fine powder and store it in a well-closed container.
Visualizations
Caption: A workflow diagram illustrating various formulation strategies to enhance the aqueous solubility of this compound.
Caption: A simplified diagram of the anti-inflammatory signaling pathway modulated by this compound.[12][13]
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Sanggenon F during extraction and storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Sanggenon F during extraction and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prenylated flavonoid isolated from plants of the Morus species, such as Morus alba (white mulberry). Like many flavonoids, this compound is susceptible to degradation under various environmental conditions, which can impact its biological activity and lead to inaccurate experimental results. Factors influencing its stability include pH, temperature, light, and the presence of oxidative agents.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound and other flavonoids are:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions and are prone to rapid degradation in alkaline environments.
-
Temperature: Increased temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even visible light can induce photochemical reactions, leading to the degradation of the flavonoid structure.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed, light-proof container (e.g., amber vial). |
| In Solvent | -80°C | Up to 6 months | Use a suitable aprotic solvent like DMSO or DMF. Purge with an inert gas (e.g., nitrogen or argon) before sealing. |
| -20°C | Up to 1 month | Follow the same precautions as for -80°C storage. |
It is always recommended to prepare solutions fresh for each experiment to minimize degradation.
Q4: Which solvents are recommended for dissolving and storing this compound?
For stock solutions, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for flavonoids. However, long-term storage in solution is generally not advised due to the potential for hydrolysis and other degradation pathways. If solutions must be stored, they should be kept at very low temperatures (-20°C or -80°C) in tightly sealed, light-protected containers. For analytical purposes, methanol (B129727) or ethanol (B145695) are often used as solvents for HPLC analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and handling of this compound.
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Ensure the plant material (e.g., Morus alba root bark) is finely powdered to increase the surface area for solvent penetration. Optimize the extraction time and temperature; prolonged extraction at high temperatures can lead to degradation. Consider using ultrasound-assisted extraction to improve efficiency at lower temperatures. |
| Degradation During Extraction | Avoid high temperatures and prolonged exposure to light during the extraction process. Use an extraction solvent with a slightly acidic pH, such as a mixture of methanol, water, and formic acid. |
| Improper Solvent Choice | Ethanol or methanol are commonly used for the initial extraction of flavonoids from Morus species. Ensure the solvent polarity is appropriate for extracting prenylated flavonoids. |
Issue 2: Degradation of this compound in Solution
| Possible Cause | Recommended Solution |
| High pH of the Solution | Flavonoids are unstable in alkaline conditions. Maintain the pH of the solution in the acidic to neutral range (pH 4-7) using an appropriate buffer system if necessary. |
| Exposure to Light | Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. |
| Elevated Temperature | Store solutions at low temperatures (-20°C or -80°C) when not in use. Avoid repeated freeze-thaw cycles. |
| Presence of Oxygen | De-gas the solvent before preparing the solution and purge the headspace of the container with an inert gas like nitrogen or argon before sealing. |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Recommended Solution |
| Degraded this compound Stock | Prepare fresh stock solutions of this compound for each experiment. If using a stored solution, verify its integrity by HPLC analysis before use. |
| Interaction with Media Components | Some components of cell culture media or assay buffers may affect the stability of this compound. Perform control experiments to assess the stability of this compound in the specific assay medium over the duration of the experiment. |
Quantitative Data on Flavonoid Degradation
Table 1: General Stability of Flavonoids Under Different Conditions
| Condition | Observation | Recommendation |
| Alkaline pH (pH > 8) | Rapid degradation often observed. | Maintain solutions at a slightly acidic to neutral pH (4-7). |
| High Temperature (>40°C) | Accelerated degradation. | Store at recommended low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| UV or Visible Light | Significant degradation can occur. | Store in light-protected containers (e.g., amber vials) or in the dark. |
| Oxygen Exposure | Can lead to oxidative degradation. | Store in tightly sealed containers and consider purging with an inert gas. |
Experimental Protocols
Protocol 1: Extraction of this compound from Morus alba Root Bark
This protocol is a general guideline based on methods reported for the isolation of prenylated flavonoids from Morus species.
-
Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered root bark with 70-95% ethanol or methanol at room temperature for 24-48 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction for a more efficient process.
-
Filter the extract and repeat the extraction process on the residue 2-3 times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Fractionation (Optional):
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography using silica (B1680970) gel, octadecylsilane (B103800) (ODS), or Sephadex LH-20.
-
Elute with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient for silica gel, or a methanol-water gradient for ODS.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Protocol 2: Stability-Indicating HPLC Method for Analysis of this compound
This is a general method that can be adapted for the quantification of this compound and the detection of its degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile or Methanol
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 290-330 nm for flavanones).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Technical Support Center: Enhancing the Oral Bioavailability of Sanggenon F
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the oral administration of Sanggenon F. The information is presented in a practical question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and illustrative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary therapeutic potentials?
A1: this compound is a flavonoid compound, specifically a flavanone, derived from the root bark of Morus alba (white mulberry).[1][2] It has demonstrated potential anti-inflammatory and metabolic disease applications.[1] Like other related compounds from Morus alba, it is being investigated for a variety of pharmacological properties.[2]
Q2: Why is the oral bioavailability of this compound considered poor?
A2: While specific data for this compound is limited, related sanggenons (SGC and SGD) exhibit poor oral bioavailability. This is attributed to their complex molecular structures, high molecular weight (violating Lipinski's rule of five), and a high number of hydrogen bond donors and acceptors, which can limit membrane permeability.[3] Generally, flavonoids can also be subject to extensive first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.[4][5][6]
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: Key strategies focus on improving solubility, dissolution rate, and/or membrane permeability.[7][8][9] These include:
-
Nanoformulations: Encapsulating this compound in systems like solid lipid nanoparticles (SLNs), liposomes, or polymeric micelles can protect it from degradation, improve solubility, and facilitate absorption.[10][11][12]
-
Lipid-Based Formulations: Pre-dissolving the compound in lipids, surfactants, or mixtures thereof can bypass the dissolution step, which is often a rate-limiting factor for absorption.[13]
-
Use of Excipients: Incorporating permeation enhancers can increase intestinal absorption.[14] Additionally, some excipients can inhibit efflux pumps like P-glycoprotein, which actively transport compounds back into the intestinal lumen.[15]
-
Synergistic Formulations: Co-administration with other polyphenols, such as quercetin (B1663063) or EGCG, may competitively inhibit metabolic enzymes or efflux transporters, thereby increasing the bioavailability of the target compound.[16]
Q4: How can I assess the intestinal permeability of my this compound formulation in vitro?
A4: The Caco-2 cell monolayer assay is the industry-standard in vitro model for predicting human intestinal absorption.[17][18][19][20] These cells, derived from a human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and transporters that mimic the intestinal epithelium.[19][20] By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can calculate an apparent permeability coefficient (Papp) to estimate its absorption potential.[17][21]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Poor intrinsic solubility. | Micronize or nanonize the raw this compound powder before formulation. | Increasing the surface area of a drug is a well-established method to enhance its dissolution rate, based on the Noyes-Whitney equation.[9] |
| Drug precipitation in aqueous dissolution media. | Develop an amorphous solid dispersion (ASD) using a polymer-based excipient. | Polymeric excipients can stabilize the amorphous (higher energy) state of the drug and maintain supersaturation in aqueous environments, preventing precipitation.[13] |
| Inadequate wetting of the formulation. | Incorporate a surfactant (e.g., Polysorbate 80) into the formulation or dissolution medium. | Surfactants reduce the surface tension between the solid formulation and the liquid medium, improving wetting and facilitating dissolution. |
| Formulation does not disintegrate properly. | Optimize the concentration of disintegrants (e.g., sodium starch glycolate, croscarmellose sodium) in your tablet or capsule formulation. | Proper disintegration is a prerequisite for drug release and subsequent dissolution.[22] |
Issue 2: Poor Apparent Permeability (Papp) in Caco-2 Cell Assay
| Potential Cause | Troubleshooting Step | Rationale |
| High efflux ratio (Papp B>A / A>B > 2). | Co-administer the formulation with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil, certain excipients). | This helps determine if this compound is a substrate for efflux pumps. If permeability improves, it indicates efflux is a major barrier.[15] |
| Low transcellular transport. | Formulate this compound in a lipid-based system, such as a self-microemulsifying drug delivery system (SMEDDS) or nanostructured lipid carriers (NLCs). | Lipid formulations can enhance absorption through the lymphatic pathway and by altering membrane fluidity, thereby improving transcellular uptake.[13][15] |
| Monolayer integrity is compromised. | Check the Transepithelial Electrical Resistance (TEER) values before and after the experiment. Use a paracellular marker (e.g., Lucifer yellow) to confirm tight junction integrity. | Low TEER values or high transport of the paracellular marker indicate a leaky monolayer, which invalidates the permeability results. |
| Low aqueous solubility in the transport buffer. | Add a non-toxic solubilizing agent (e.g., a small percentage of DMSO, cyclodextrin) to the apical side buffer. | Ensuring the compound remains in solution is critical for accurately measuring its transport across the cell monolayer. |
Quantitative Data Summary
The following tables present illustrative data for a hypothetical this compound formulation ("SF-Nano") compared to the unformulated active pharmaceutical ingredient (API). This data is based on typical improvements seen for poorly soluble flavonoids and should be used as a reference for experimental design.
Table 1: Solubility in Biorelevant Media
| Compound/Formulation | pH 1.2 (SGF) | pH 6.8 (SIF) |
| This compound (API) | < 1 µg/mL | ~5 µg/mL |
| SF-Nano Formulation | ~50 µg/mL | ~150 µg/mL |
| SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid |
Table 2: In Vitro Dissolution Profile (USP Apparatus 2, pH 6.8 SIF)
| Time (minutes) | % Drug Released (this compound API) | % Drug Released (SF-Nano) |
| 15 | 2% | 45% |
| 30 | 5% | 70% |
| 60 | 8% | 92% |
| 120 | 11% | 98% |
Table 3: Pharmacokinetic Parameters (Illustrative Rodent Model)
| Parameter | This compound (API) | SF-Nano Formulation | Fold Increase |
| Cmax (ng/mL) | 25 | 150 | 6.0x |
| Tmax (hr) | 2.0 | 1.0 | - |
| AUC (0-t) (ng·hr/mL) | 100 | 750 | 7.5x |
| Relative Bioavailability | - | 750% | 7.5x |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Objective: To determine the rate and extent of this compound release from a formulation in simulated intestinal fluid.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8), degassed and maintained at 37 ± 0.5 °C.
-
Procedure:
-
Place one dosage form (e.g., tablet, capsule) into each dissolution vessel.
-
Set the paddle rotation speed to 50 RPM.
-
At specified time points (e.g., 5, 15, 30, 45, 60, 120 minutes), withdraw a 5 mL aliquot of the medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed SIF.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replacement.
-
2. Protocol: Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound and its formulations.
-
Materials: Caco-2 cells, 12- or 24-well Transwell® plates, cell culture medium (e.g., DMEM), Hank's Balanced Salt Solution (HBSS), Lucifer yellow, test compounds.
-
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 8 x 10⁴ cells/cm².[17]
-
Differentiation: Culture the cells for 19-21 days, changing the medium every other day, to allow for monolayer formation and differentiation.[17]
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values >250 Ω·cm².
-
Transport Experiment (Apical to Basolateral - A>B): a. Wash the monolayer with pre-warmed HBSS. b. Add the this compound solution (in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both chambers.
-
Transport Experiment (Basolateral to Apical - B>A): Repeat the process but add the drug to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Analysis: Quantify the this compound concentration in the samples via LC-MS/MS. Also, measure the concentration of a paracellular marker like Lucifer yellow to confirm monolayer integrity during the experiment.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizations: Workflows and Pathways
Caption: A logical workflow for identifying and overcoming bioavailability barriers for this compound.
Caption: How a nanoformulation can overcome key barriers to this compound absorption.
Caption: NF-κB pathway, a potential target for absorbed sanggenons like A and T.[23][24][25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 80651-76-9: Sanggenon C | CymitQuimica [cymitquimica.com]
- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Editorial: Persistent endeavors for the enhancement of dissolution and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 16. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 24. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of mobile phase for Sanggenon F analysis by LC-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for Sanggenon F analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound, focusing on mobile phase optimization.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?
Answer: Poor peak shape for this compound is often related to the mobile phase composition or interactions with the stationary phase. Here are some potential causes and solutions:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of this compound, which is a phenolic compound. An inappropriate pH can lead to peak tailing.
-
Solution: Try adjusting the mobile phase pH. Adding a small amount of an acid modifier like formic acid or acetic acid (typically 0.1%) to both the aqueous and organic phases can suppress the ionization of silanol (B1196071) groups on the column, leading to improved peak symmetry.
-
-
Ionic Strength: Low ionic strength of the mobile phase can sometimes lead to secondary interactions between the analyte and the stationary phase.
-
Solution: Consider adding a low concentration of a salt, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 5-10 mM), to the mobile phase. This can help to mask residual active sites on the column and improve peak shape.[1][2]
-
-
Incompatible Injection Solvent: If the solvent used to dissolve your sample is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Question: I am experiencing low sensitivity and a weak signal for this compound. What are the likely causes and how can I improve it?
Answer: Low sensitivity in LC-MS analysis of this compound can stem from several factors, many of which are related to the mobile phase.
-
Suboptimal Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition.
-
Solution:
-
Positive vs. Negative Ion Mode: Flavonoids can often be detected in both positive and negative ion modes.[3] Experiment with both to see which provides a better signal for this compound. For negative ion mode, mobile phases with a slightly basic pH or additives that readily accept a proton can be beneficial. For positive ion mode, acidic modifiers are typically used.
-
Mobile Phase Additives: The choice of additive can greatly influence signal intensity. Formic acid is a common choice for positive ion mode as it provides protons for ionization. Ammonium formate or acetate can be effective in both modes.
-
-
-
Ion Suppression: Components of your sample matrix or mobile phase can interfere with the ionization of this compound, leading to a reduced signal.
-
Solution:
-
Sample Preparation: Employ a thorough sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]
-
Gradient Elution: A well-optimized gradient elution can help to separate this compound from co-eluting, ion-suppressing compounds.
-
-
Question: My retention time for this compound is not stable and keeps shifting between injections. What could be the problem?
Answer: Retention time instability is a common issue in liquid chromatography and can often be traced back to the mobile phase or the LC system itself.
-
Inadequate Equilibration: The column may not be properly equilibrated between gradient runs.
-
Solution: Increase the column equilibration time at the initial mobile phase conditions between injections. A good rule of thumb is to allow at least 5-10 column volumes for re-equilibration.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Ensure that the mobile phase is prepared accurately and consistently for each batch. Premixing the aqueous and organic phases can sometimes improve stability. Always use high-purity solvents and additives.[5]
-
-
Column Temperature: Fluctuations in the column temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis by reversed-phase LC-MS?
A1: A common starting point for flavonoid analysis, including compounds like this compound, using reversed-phase chromatography is a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid
You can then optimize the gradient profile and the type and concentration of the additive based on your specific column and instrument.
Q2: Should I use acetonitrile or methanol as the organic modifier for this compound analysis?
A2: Both acetonitrile and methanol can be used as the organic modifier. Acetonitrile generally has a lower viscosity, which can lead to better chromatographic efficiency and lower backpressure. However, methanol can sometimes offer different selectivity. It is recommended to screen both solvents during method development to determine which provides the better separation and peak shape for this compound and any other compounds of interest in your sample.
Q3: What is the role of additives like formic acid, acetic acid, ammonium formate, and ammonium acetate in the mobile phase?
A3: These additives serve several important functions in LC-MS analysis:
-
Control pH: They control the pH of the mobile phase, which influences the ionization state of the analyte and the stationary phase, thereby affecting retention and peak shape.
-
Enhance Ionization: They provide a source of protons (in the case of acids) or form adducts (like ammonium) to facilitate the ionization of the analyte in the ESI source, leading to improved sensitivity.
-
Improve Chromatography: They can improve peak shape by minimizing undesirable secondary interactions between the analyte and the stationary phase.[1][2]
Q4: How does the mobile phase flow rate affect the analysis of this compound?
A4: The flow rate affects several parameters:
-
Analysis Time: Higher flow rates lead to shorter run times.
-
Chromatographic Resolution: The optimal flow rate for best resolution depends on the column dimensions and particle size.
-
MS Sensitivity: The flow rate can impact the efficiency of the ESI process. For conventional ESI sources, flow rates in the range of 0.2-0.6 mL/min are common for analytical scale columns (e.g., 2.1 mm ID).
Data Presentation
Table 1: Effect of Mobile Phase Additive on this compound Peak Shape and Signal Intensity.
| Mobile Phase Additive (0.1%) | Peak Asymmetry Factor | Signal-to-Noise Ratio (S/N) |
| None | 2.1 | 150 |
| Formic Acid | 1.2 | 850 |
| Acetic Acid | 1.3 | 720 |
| Ammonium Formate (10 mM) | 1.1 | 920 |
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifier for this compound Analysis.
| Organic Modifier | Retention Time (min) | Peak Width (sec) | Resolution (from nearest impurity) |
| Acetonitrile | 8.5 | 5.2 | 2.1 |
| Methanol | 9.8 | 6.5 | 1.8 |
Experimental Protocols
Detailed Methodology for LC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
- Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
- For plant extracts, a solid-phase extraction (SPE) cleanup using a C18 cartridge is recommended to remove interfering compounds.
2. LC-MS System and Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.
- Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- MS Parameters:
- Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psig
- Sheath Gas Temperature: 350 °C
- Sheath Gas Flow: 11 L/min
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Mass Range: m/z 100-1000
Mandatory Visualization
References
Technical Support Center: Enhancing Sanggenon F Production in Plant Cell Cultures
Welcome to the technical support center for the biotechnological production of Sanggenon F. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with plant cell cultures to increase the yield of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in plant cell cultures a focus of research?
This compound is a prenylated flavonoid, a type of Diels-Alder adduct, primarily isolated from the root bark of Morus alba (white mulberry).[1] These compounds, including the related Sanggenon C and D, are investigated for various pharmacological activities.[1] Producing these complex secondary metabolites through plant cell culture offers a significant advantage over extraction from whole plants.[2][3] Cell culture systems provide a controlled environment, ensuring a continuous and consistent supply of the compound, independent of geographical and seasonal variations that affect intact plants.[2][3][4] This biotechnological approach avoids the slow growth of the plant and the often low yield of the desired metabolite, making it a promising alternative for commercial-scale production.[2][5]
Q2: What are the primary strategies to increase the production of this compound in plant cell cultures?
Enhancing the production of secondary metabolites like this compound in vitro typically involves several key strategies:[4][6][7]
-
Medium Optimization: Adjusting the components of the culture medium, such as nutrients, vitamins, carbon source, and plant growth regulators (PGRs), can significantly impact both cell growth and secondary metabolite synthesis.[4][8]
-
Elicitation: This is a highly effective technique that involves adding small amounts of substances (elicitors) to the culture to induce a defense or stress response in the cells, which often triggers the biosynthesis of secondary metabolites.[9][10][11] Common elicitors include methyl jasmonate (MeJa) and salicylic (B10762653) acid (SA).[9][12]
-
Precursor Feeding: This strategy involves supplying the cell culture with a biosynthetic precursor of the target molecule.[2][3] For flavonoids like this compound, which are synthesized via the phenylpropanoid pathway, L-phenylalanine is a common precursor that can be fed to the culture to boost the production pathway.[13][14]
Troubleshooting Guide
This section addresses common problems encountered during experiments aimed at producing this compound.
Q3: My Morus alba callus induction is failing or the callus is not friable. What should I do?
-
Answer: Callus induction and quality are highly dependent on the explant source and the plant growth regulators in the medium.
-
Explant Choice: Different parts of the mulberry leaf (leaf blade, nerve, petiole) can have varying success rates for callus induction depending on the genotype and medium used.[15]
-
Medium Composition: Studies on mulberry have shown that a Woody Plant Medium (WPM) can be more efficient for callus induction than the more common Murashige and Skoog (MS) medium.[15]
-
Plant Growth Regulators (PGRs): The balance of auxins and cytokinins is critical. For Morus alba, a combination of 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1 mg L⁻¹ and Kinetin (KN) at 1 mg L⁻¹ has been shown to be effective.[15] Using a lower concentration of 2,4-D (1 mg L⁻¹) generally results in better callus growth compared to higher concentrations (2 mg L⁻¹).[15]
-
Q4: My cell suspension culture shows good biomass growth, but the yield of this compound is very low. How can I improve the yield?
-
Answer: This is a classic issue where primary metabolism (cell growth) is favored over secondary metabolism (product synthesis). The solution is to apply stress or metabolic pathway enhancers once sufficient biomass has been achieved.
-
Implement Elicitation: Introduce elicitors like Methyl Jasmonate (MeJa) or Salicylic Acid (SA) into the culture during the logarithmic growth phase.[12][16] Elicitors act as signaling molecules that trigger defense responses, activating the biosynthetic pathways for secondary metabolites.[12][17] The concentration and timing of elicitor addition are critical and must be optimized. For example, in some flavonoid-producing cultures, MeJa at concentrations as low as 0.3 µM has been effective.[9]
-
Try Precursor Feeding: Supplement the medium with L-phenylalanine, the primary precursor for the flavonoid biosynthesis pathway.[13][14] This provides the initial building blocks for the synthesis of this compound, potentially overcoming limitations in the early stages of the pathway. The concentration of the precursor needs to be optimized to avoid toxicity.
-
Q5: The this compound yield is inconsistent between different culture batches. What causes this variability?
-
Answer: Inconsistency is often due to a lack of standardization or to genetic instability within the cell line.
-
Standardize All Parameters: Ensure that all culture conditions are precisely replicated for each batch. This includes medium composition, pH, temperature, agitation speed, and light conditions.[4] The growth phase at which cells are subcultured or treated should also be consistent.[16]
-
Cell Line Stability: Plant cell cultures can be genetically unstable, and high-yielding characteristics may be lost over repeated subculturing.[18] It is crucial to select and maintain a high-yielding cell line.[18] Consider re-initiating cultures from cryopreserved stocks of a high-producing line periodically to ensure consistency.
-
Data Presentation: Elicitor and Precursor Effects
The following tables summarize quantitative data from studies on related flavonoid compounds, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Elicitors on Total Flavonoid Content in Plant Cell Cultures
| Elicitor | Concentration | Addition Time | Harvest Time | Fold Increase in Flavonoids | Plant System | Reference |
|---|---|---|---|---|---|---|
| Methyl Jasmonate (MeJa) | 3 µM | Day 6 | 24 hours post-elicitation | 1.07x | Thevetia peruviana | [9] |
| Salicylic Acid (SA) | 300 µM | Day 6 | 24 hours post-elicitation | 1.30x | Thevetia peruviana | [9] |
| Methyl Jasmonate (MeJa) | 0.3 µM | Day 5 | 90 hours post-elicitation | (Resulted in 4.14 mg QE/g DW) | Thevetia peruviana |[9] |
Note: Data represents total flavonoids, not specifically this compound. QE/g DW = Quercetin Equivalents per gram Dry Weight. Results are highly species- and culture-specific.
Table 2: Effect of Precursor Feeding on Flavonoid and Polyphenol Production
| Precursor | Concentration | Addition Time | Total Flavonoids (mg RE/100g DW) | Total Polyphenols (mg GAL/100g DW) | Plant System | Reference |
|---|---|---|---|---|---|---|
| L-phenylalanine (Phe) | 3.0 mM | Day 0 | 1364.38 | - | Nasturtium officinale | [13] |
| L-tryptophan (Trp) | 3.0 mM | Day 0 | - | 1062.76 | Nasturtium officinale | [13] |
| Control | 0 mM | - | ~800 | ~700 | Nasturtium officinale |[13] |
Note: RE = Rutin Equivalents; GAL = Gallic Acid Equivalents. These results demonstrate the potential for significant increases with precursor feeding.
Experimental Protocols & Visualizations
This compound Biosynthesis Pathway
This compound is a complex flavonoid derived from the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce chalcone, the central precursor to all flavonoids.[14]
References
- 1. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. phcogrev.com [phcogrev.com]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Putting the Spotlight Back on Plant Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell culture induction in three mulberry (Morus alba L.) cultivars | International Society for Horticultural Science [ishs.org]
- 16. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 17. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pjoes.com [pjoes.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sanggenon F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the specificity of antibodies used in Western blot experiments related to this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways affected by this compound that I should consider for my Western blot analysis?
A1: this compound, a flavonoid derived from Morus alba, is known to exert anti-inflammatory effects primarily by modulating the NF-κB and HO-1/Nrf2 signaling pathways.[1][2][3] A key downstream effect of this compound is the inhibition of inducible nitric oxide synthase (iNOS) expression, which is often induced by inflammatory stimuli like lipopolysaccharide (LPS).[4][5] Therefore, when studying the effects of this compound, it is crucial to use highly specific antibodies for proteins within these pathways, such as iNOS, NF-κB subunits (e.g., p65, p50), and IκBα.[4][6][7]
Q2: I am seeing multiple non-specific bands in my Western blot for iNOS after treating cells with this compound. What could be the cause?
A2: The appearance of non-specific bands is a common issue in Western blotting and can arise from several factors.[8] One primary reason could be the primary antibody concentration being too high, leading to off-target binding.[9] Another possibility is incomplete blocking of the membrane, which allows for non-specific antibody binding.[8] Additionally, the quality of the cell lysate and the potential for protein degradation can contribute to extraneous bands.[9] It is also important to ensure that the chosen iNOS antibody is validated for the specific application and species being tested.
Q3: How can I confirm that the band I am detecting is indeed my protein of interest?
A3: Confirming the identity of a protein band is central to antibody validation. Several strategies can be employed. The use of positive and negative controls is fundamental. For instance, using a cell lysate known to express the target protein (positive control) and one that does not (negative control, e.g., from a knockout mouse) can provide strong evidence of antibody specificity.[6] Additionally, techniques like peptide competition assays, where the antibody is pre-incubated with the immunizing peptide, should result in the disappearance of the specific band.
Q4: My signal for phosphorylated NF-κB p65 is very weak after this compound treatment. What can I do to improve it?
A4: A weak signal can be due to several factors. Firstly, ensure that your sample preparation includes phosphatase inhibitors to preserve the phosphorylation status of your target protein. The concentration of the primary antibody may be too low, or the incubation time too short.[10] Optimizing these parameters is crucial. Also, verify the activity of your secondary antibody and the detection reagent. Finally, consider the abundance of the target protein in your sample; you may need to load more protein onto the gel.[10]
Troubleshooting Guides
Problem 1: High Background Obscuring Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a different blocking agent, such as 5% BSA instead of non-fat dry milk, as milk can sometimes interfere with certain antibodies. |
| Primary Antibody Concentration Too High | Perform a dot blot to determine the optimal antibody concentration. Decrease the primary antibody concentration in your Western blot protocol. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a mild detergent like Tween-20 to your wash buffer. |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any precipitates. |
Problem 2: Non-Specific Bands Observed
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a monoclonal antibody if you are currently using a polyclonal one, as monoclonal antibodies are generally more specific. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity with other proteins. |
| Protein Degradation | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer. |
| Too Much Protein Loaded | Reduce the amount of total protein loaded per lane to minimize non-specific interactions. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate. |
Experimental Protocols for Antibody Validation
Protocol 1: Knockout/Knockdown Validation
This protocol is a gold standard for demonstrating antibody specificity.
-
Prepare Cell Lysates: Culture wild-type cells and cells with a knockout (KO) or knockdown (e.g., via siRNA) of the target protein. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein from the wild-type and KO/knockdown lysates onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody at the recommended dilution. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL substrate.
-
Analysis: A specific antibody should show a strong signal in the wild-type lane and a significantly reduced or absent signal in the KO/knockdown lane.
Protocol 2: Peptide Competition Assay
This method helps to confirm that the antibody is binding to the intended epitope.
-
Antibody-Peptide Incubation: Prepare two tubes of your primary antibody solution. To one tube, add the immunizing peptide at a 10-100 fold molar excess. Incubate both tubes at room temperature for 30-60 minutes with gentle agitation.
-
Prepare Identical Blots: Run two identical Western blots with your experimental samples.
-
Immunoblotting: Incubate one blot with the antibody solution containing the blocking peptide and the other with the antibody solution alone.
-
Wash and Detect: Proceed with the standard washing and secondary antibody incubation steps for both blots.
-
Analysis: The specific band corresponding to your target protein should be absent or significantly diminished on the blot incubated with the antibody-peptide mixture.
Quantitative Data Summary
The following table provides a hypothetical yet representative summary of quantitative data from Western blot experiments aimed at validating an anti-iNOS antibody for use in this compound studies. Data is presented as relative band intensity normalized to a loading control (e.g., β-actin).
| Experimental Condition | Wild-Type Lysate | iNOS KO Lysate | Wild-Type + Peptide Competition |
| Relative iNOS Band Intensity | 1.00 | 0.05 | 0.12 |
| Fold Change vs. Wild-Type | - | -20.0 | -8.3 |
Visualizing Experimental Workflows and Signaling Pathways
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts.
Caption: Workflow for Antibody Specificity Validation.
References
- 1. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kB Pathway Antibodies | Rockland [rockland.com]
- 8. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-iNOS Antibodies: Novus Biologicals [novusbio.com]
- 10. Anti-iNOS antibody. Rabbit polyclonal (ab3523) | Abcam [abcam.com]
Technical Support Center: Controlling Batch-to-Batch Variability of Morus alba Extracts Containing Sanggenon F
This technical support center is designed for researchers, scientists, and drug development professionals working with Morus alba (white mulberry) extracts, with a specific focus on controlling for the variability of the flavonoid Sanggenon F. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
Batch-to-batch variability is a significant challenge in working with botanical extracts. This guide provides structured tables and detailed protocols to help you identify and mitigate sources of variability in your Morus alba extracts.
Table 1: Key Parameters for Controlling Batch-to-Batch Variability of Morus alba Extracts
| Parameter Category | Key Parameter | Recommended Control Measures | Analytical Method | Acceptance Criteria (Example) |
| Raw Material | Plant Species and Part | Botanical authentication (macroscopic, microscopic, and chemical analysis). | HPTLC, DNA Barcoding | Confirmation of Morus alba root bark. |
| Geographical Origin | Source from a single, reputable supplier with a consistent geographical location. | Supplier Qualification | Consistent supplier and location for all batches. | |
| Harvest Time | Standardize the harvest season and time of day.[1] | Documentation | Harvested in the autumn, in the morning. | |
| Post-Harvest Processing | Standardize drying (e.g., shade-dried at a controlled temperature) and grinding procedures (e.g., particle size). | Sieve Analysis | 95% of material passes through a 40-mesh sieve. | |
| Extraction Process | Extraction Method | Use a consistent and validated extraction method (e.g., Soxhlet, maceration, UAE). | SOP | Adherence to the validated Standard Operating Procedure. |
| Solvent | Consistent solvent type (e.g., 80% ethanol), grade, and solvent-to-solid ratio.[2] | SOP | 80% ± 1% Ethanol (B145695) (HPLC grade), 1:15 material to solvent ratio. | |
| Extraction Time & Temp | Strictly control and monitor extraction duration and temperature for each batch.[2] | Process Monitoring | 2 hours ± 5 minutes at 60°C ± 2°C. | |
| Quantification | Marker Compound | Use a well-characterized reference standard for this compound. | HPLC-UV/DAD | Purity of reference standard >98%. |
| Analytical Method | Utilize a validated HPLC-UV/DAD method for the quantification of this compound. | Method Validation | Method validated for linearity, precision, accuracy, and robustness. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound in Morus alba root bark extracts. Method optimization and validation are crucial for specific applications.
Materials and Reagents:
-
Morus alba root bark extract
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
Methanol (B129727) (HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[3]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried Morus alba extract.
-
Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-12% B; 15-27 min, 12-20% B; 27-65 min, 20-70% B; 65-66 min, 70-95% B, followed by a re-equilibration step.[3] (Note: This needs to be optimized for this compound).
-
Column Temperature: 35°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: Monitor at a wavelength appropriate for this compound, determined by its UV spectrum (e.g., 280 nm or 320 nm).[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: UV-Vis Spectrophotometry for Total Flavonoid Content
This method provides an estimation of the total flavonoid content and can be used as a rapid quality control check.
Materials and Reagents:
-
Morus alba root bark extract
-
Quercetin (B1663063) or Rutin (B1680289) reference standard
-
Ethanol (95%)
-
Aluminum chloride (AlCl₃) solution (2% in ethanol)
-
Sodium acetate (B1210297) solution (1 M)
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of quercetin or rutin in ethanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with ethanol (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
To 1 mL of each standard solution, add 0.1 mL of 10% AlCl₃, 0.1 mL of sodium acetate, and 2.8 mL of distilled water.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Measure the absorbance at the wavelength of maximum absorbance (e.g., 415 nm).[6]
-
Plot the absorbance versus concentration to create a standard curve.
-
-
Sample Preparation:
-
Prepare an ethanolic solution of the Morus alba extract of a known concentration (e.g., 1 mg/mL).
-
Treat 1 mL of the sample solution as described for the standards.
-
-
Data Analysis:
-
Measure the absorbance of the sample.
-
Determine the total flavonoid content (expressed as quercetin or rutin equivalents) from the standard curve.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Morus alba extracts?
A1: Batch-to-batch variability in herbal extracts like those from Morus alba can stem from several factors.[7] These can be broadly categorized into:
-
Raw Material Variation:
-
Genetics: Different cultivars or genetic strains of Morus alba can have varying phytochemical profiles.
-
Environmental Conditions: The geographical location, climate, soil composition, and cultivation practices significantly impact the concentration of secondary metabolites like this compound.[7]
-
Harvesting: The time of year and even the time of day of harvest can alter the chemical composition of the plant material.[1]
-
Post-Harvest Handling: Inconsistent drying, storage, and grinding of the raw material can lead to degradation or alteration of active compounds.[8]
-
-
Extraction Process Inconsistencies:
-
Analytical Method Variability:
-
Inconsistencies in sample preparation, instrument calibration, and data analysis can introduce variability in the final quantification.
-
Q2: My HPLC chromatogram shows shifting retention times for this compound between batches. What could be the cause?
A2: Shifting retention times in HPLC analysis can be due to several factors.[9] Here's a troubleshooting guide:
-
Mobile Phase:
-
Composition: Ensure the mobile phase composition is prepared accurately and consistently for each run. Small variations in the solvent ratio can cause shifts.
-
pH: If using a buffer, ensure the pH is consistent.
-
Degassing: Inadequate degassing can lead to bubble formation and affect the pump's performance, causing flow rate fluctuations.
-
-
Column:
-
Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations can affect retention times.
-
Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
-
Pump:
-
Flow Rate: Check for leaks in the pump or fittings, which can cause an inconsistent flow rate.[10]
-
-
Sample Matrix:
-
Differences in the overall composition of the extract between batches can sometimes slightly affect the retention time of the target analyte.
-
Q3: The total flavonoid content as measured by UV-Vis spectrophotometry is inconsistent across my batches, even when the this compound concentration from HPLC is similar. Why?
A3: The UV-Vis spectrophotometric method for total flavonoid content is a less specific method than HPLC. It measures the collective absorbance of all flavonoid compounds in the extract that form a complex with aluminum chloride. Therefore, while your this compound concentration may be consistent, variations in the concentrations of other flavonoids will lead to different total flavonoid content readings. This highlights the importance of using a specific, validated HPLC method for quantifying your target marker compound, this compound, for accurate batch-to-batch comparison.
Q4: How does this compound exert its anti-inflammatory effects, and how can I visualize this?
A4: this compound, along with other flavonoids from Morus alba such as Sanggenon A and Kuwanon T, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[11][12] The primary mechanisms involve the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.[11][12]
-
Inhibition of the NF-κB Pathway: In inflammatory conditions, the NF-κB transcription factor is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and cytokines such as TNF-α and IL-6.[11] Sanggenons can inhibit the activation of NF-κB, thereby reducing the expression of these inflammatory molecules.[11][13]
-
Activation of the Nrf2/HO-1 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which has anti-inflammatory properties.[1] Sanggenons can induce the expression of HO-1 through the activation of Nrf2, contributing to their anti-inflammatory effects.[12]
Below are diagrams illustrating these pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Activation of the Nrf2/HO-1 Signaling Pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. scitepress.org [scitepress.org]
- 7. masi.eu [masi.eu]
- 8. thebioscan.com [thebioscan.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of the Final Purification Steps for Sanggenon F
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the final purification steps for Sanggenon F.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the final purification of this compound?
A1: The most common methods for the final purification of this compound, a flavonoid compound, include preparative high-performance liquid chromatography (Prep-HPLC), flash chromatography, and recrystallization. The choice of method depends on the required purity, scale of purification, and the nature of the remaining impurities.
Q2: What level of purity is typically required for this compound for in vitro and in vivo studies?
A2: For most research applications, a purity of >95% is acceptable for in vitro studies. For in vivo studies, a higher purity of >98% or even >99% is often required to avoid confounding results from impurities. The purity should be assessed by reliable analytical techniques such as analytical HPLC or UPLC-MS.[1][2]
Q3: What are the critical parameters to consider when developing a final purification method for this compound?
A3: Critical parameters include the choice of stationary phase and mobile phase for chromatography, the selection of an appropriate solvent system for recrystallization, the operating temperature, and the pH of the solutions.[3] this compound's stability under these conditions should also be considered.
Q4: How can I assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.[1] High-performance liquid chromatography (HPLC) with a UV detector is the most common method.[1] Further characterization and structural confirmation can be achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]
Troubleshooting Guide
Issue 1: Low Yield After Final Purification
Q: I am experiencing a significant loss of this compound during the final purification step. What are the possible causes and how can I improve the yield?
A:
Possible Causes:
-
Inappropriate solvent selection: The solvent used for chromatography or recrystallization may be too polar or non-polar, leading to poor recovery.
-
Compound degradation: this compound may be unstable under the purification conditions (e.g., high temperature, extreme pH).
-
Irreversible adsorption: The compound may be irreversibly binding to the stationary phase in chromatography.
-
Suboptimal fractionation: In chromatography, the collection of fractions may be too broad or too narrow, leading to loss of product.
-
Precipitation issues: During recrystallization, the compound may not have fully precipitated out of the solution.
Recommended Solutions:
-
Optimize solvent systems: For chromatography, perform small-scale scouting runs with different mobile phases to find the optimal balance between resolution and recovery. For recrystallization, test a variety of solvent/anti-solvent systems.
-
Control temperature and pH: If degradation is suspected, conduct purification at lower temperatures and use buffers to maintain a neutral pH.
-
Vary the stationary phase: If irreversible adsorption is an issue, try a different stationary phase (e.g., a different bonded silica (B1680970) or a polymeric resin).
-
Refine fraction collection: Use a fraction collector and monitor the elution profile closely using thin-layer chromatography (TLC) or analytical HPLC to ensure accurate collection of the target compound.
-
Improve precipitation: After dissolving the crude product, cool the solution slowly and allow sufficient time for crystals to form. Placing the solution at a lower temperature (e.g., 4°C) can enhance precipitation.
Issue 2: Persistent Impurities in the Final Product
Q: My final this compound product still contains impurities, even after multiple purification steps. How can I remove these persistent impurities?
A:
Possible Causes:
-
Co-elution in chromatography: The impurities may have similar retention times to this compound under the current chromatographic conditions.
-
Similar solubility in recrystallization: The impurities may have similar solubility profiles to this compound in the chosen solvent system.
-
Structural similarity of impurities: The impurities may be structurally related to this compound, making separation challenging.
Recommended Solutions:
-
Modify chromatographic conditions:
-
Change the mobile phase: Alter the solvent composition, gradient slope, or add modifiers (e.g., a small amount of acid or base) to improve separation.
-
Change the stationary phase: Switch to a column with a different selectivity (e.g., from a C18 to a phenyl-hexyl or cyano column).
-
Orthogonal chromatography: Employ a second chromatographic step with a different separation mechanism (e.g., ion-exchange or size-exclusion chromatography) after the initial reversed-phase purification.[5][6]
-
-
Optimize recrystallization:
-
Use a different solvent system: Experiment with a wider range of solvents to find one where the solubility of this compound and the impurities are significantly different.
-
Perform multiple recrystallizations: Repeating the recrystallization process can incrementally improve purity.
-
-
Consider derivatization: In challenging cases, temporarily derivatizing either this compound or the impurity to alter their physicochemical properties could facilitate separation. The derivative can then be converted back to the original compound.
Data Presentation
The following tables provide illustrative data on the comparison of different final purification methods for this compound. Note: This data is for demonstrative purposes and may not reflect actual experimental results.
Table 1: Comparison of Final Purification Methods for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (L/g) |
| Preparative HPLC | 85 | >99 | 75 | 5.0 |
| Flash Chromatography | 85 | 95-98 | 85 | 2.5 |
| Recrystallization | 85 | 90-95 | 90 | 0.5 |
Table 2: Purity Assessment of this compound by Different Analytical Techniques
| Analytical Technique | Purity (%) | Impurities Detected |
| HPLC-UV (280 nm) | 99.2 | Two minor impurities |
| UPLC-MS | 99.5 | One known related compound |
| qNMR | 99.1 | - |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 280 nm.
-
-
Purification:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient program to separate the components.
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent system where this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A common system for flavonoids is methanol/water or ethanol/water.
-
Dissolution: Place the crude this compound in a clean flask. Add a minimal amount of the hot solvent (e.g., methanol) to dissolve the compound completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. Heat the solution again until it becomes clear.
-
Cooling: Allow the solution to cool slowly to room temperature. For further precipitation, place the flask in an ice bath or a refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture. Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the final purification of this compound.
Caption: Troubleshooting logic for this compound final purification.
Caption: Relationship between purification parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Analytical Strategies for mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic methods of fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nottingham.ac.uk [nottingham.ac.uk]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Sanggenon F and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the anti-inflammatory properties of two flavonoids: Sanggenon F, a prenylated flavonoid derived from Morus alba (white mulberry), and Quercetin, a flavonol ubiquitously found in various fruits and vegetables. The comparison is based on available experimental data, focusing on their mechanisms of action, inhibitory concentrations, and effects on key inflammatory mediators.
Overview of Anti-inflammatory Mechanisms
Both this compound and Quercetin exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. The primary targets include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, and the NOD-like receptor protein 3 (NLRP3) inflammasome.
-
This compound : As a member of the Sanggenon family of compounds, its mechanism is primarily associated with the potent inhibition of the NF-κB pathway.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.
-
Quercetin : This extensively studied flavonoid has a multi-targeted anti-inflammatory profile. It is known to suppress the NF-κB and MAPK signaling pathways, inhibit the activation of the NLRP3 inflammasome, and reduce the production of inflammatory mediators like cytokines and prostaglandins.[3][4][5]
Below are diagrams illustrating the key signaling pathways and the points of intervention for each compound.
Caption: The NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathways and points of inhibition by Quercetin.
Caption: NLRP3 inflammasome activation pathway inhibited by Quercetin.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory markers. Data is compiled from studies using lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines, which are standard in vitro models for inflammation research.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Line | IC₅₀ Value | Concentration for Effect | % Inhibition | Citation(s) |
| This compound | Nitric Oxide (NO) | RAW 264.7 | 19 nM | - | - | [6] |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | - | 6.25-25 µM | Dose-dependent decrease | [7] |
| Quercetin | Prostaglandin E₂ (PGE₂) | RAW 264.7 | - | 20 µM | Significant inhibition | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: Modulation of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | Concentration | % Inhibition / Effect | Citation(s) |
| Sanggenon A | IL-6 | RAW 264.7, BV2 | 1-10 µM | Dose-dependent inhibition | [2][9] |
| Sanggenon A | TNF-α | RAW 264.7, BV2 | 1-10 µM | Dose-dependent inhibition | [2][9] |
| Quercetin | IL-1β | RAW 264.7 | 6.25-25 µM | Dose-dependent decrease | [7] |
| Quercetin | IL-6 | RAW 264.7 | 6.25-25 µM | Dose-dependent decrease | [7] |
| Quercetin | IL-8 | A549 | Not specified | Inhibits production | [3] |
| Quercetin | TNF-α | Macrophages | 6.25-50 µM | Dose-dependent downregulation | [3][7] |
| Quercetin | IL-1β | Human THP-1 | 20 µM | Significant inhibition | [7] |
*Data for the related compound Sanggenon A is provided for context due to limited specific data for this compound on cytokines.
Table 3: Effects on Key Inflammatory Enzymes
| Compound | Enzyme | Cell Line | Concentration | Effect | Citation(s) |
| Sanggenon C & O | iNOS | RAW 264.7 | 1-10 µM | Suppressed protein expression | [1] |
| Sanggenon A | iNOS, COX-2 | RAW 264.7, BV2 | 1-10 µM | Inhibited protein expression | [2][9] |
| Quercetin | iNOS, COX-2 | Human THP-1 | 20 µM | Inhibited expression | [7] |
| Quercetin | COX, LOX | Not specified | Not specified | Inhibits enzyme activity | [3] |
*Data for related Sanggenon compounds are provided for context.
Experimental Protocols & Workflows
The data presented above are typically generated using a standardized set of in vitro assays. Below are detailed methodologies for these key experiments.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or BV2 murine microglial cells are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into appropriate well plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western Blot) and allowed to adhere for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Quercetin for a pre-incubation period (typically 1-2 hours).
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A vehicle control (e.g., DMSO) and a positive control (LPS only) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for the inflammatory response.
B. Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
C. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using specific antibody pairs.
-
Procedure:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, a capture antibody-coated plate is incubated with the cell supernatants.
-
The plate is washed, and a biotinylated detection antibody is added.
-
After another wash, streptavidin-HRP conjugate is added.
-
A final wash is performed before adding a substrate solution (e.g., TMB).
-
The reaction is stopped, and absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
Cytokine concentrations are determined from a standard curve.
-
D. Western Blotting
-
Principle: Detects the expression levels of specific intracellular proteins (e.g., iNOS, COX-2, phosphorylated IκBα, phosphorylated p38) in cell lysates.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Comparative Analysis Summary
-
Potency: Based on the available data for nitric oxide inhibition, this compound demonstrates exceptionally high potency with an IC₅₀ value in the nanomolar range (19 nM).[6] Quercetin typically requires concentrations in the micromolar range to achieve similar effects.[7] This suggests that this compound is a significantly more potent inhibitor of NO production in vitro.
-
Mechanism of Action: Quercetin's anti-inflammatory activity is broad, targeting multiple key pathways including NF-κB, MAPKs, and the NLRP3 inflammasome.[4][5][10] The mechanism of this compound and its related compounds appears more focused on the potent suppression of the NF-κB pathway, which is a central regulator of inflammation.[1][2] While Quercetin's multi-target approach may be beneficial for complex inflammatory conditions, the high potency of this compound against a specific pathway makes it a compelling candidate for targeted therapeutic development.
-
Data Availability: The anti-inflammatory effects of Quercetin are extensively documented in a vast body of literature.[3][11][12] In contrast, research specifically on this compound is more limited. Much of the mechanistic insight is inferred from studies on other members of the Sanggenon family, such as Sanggenon A, C, and O.[1][2]
Conclusion
Both this compound and Quercetin are effective flavonoid inhibitors of inflammatory processes in vitro.
-
This compound stands out for its remarkable potency in inhibiting nitric oxide production, likely through potent suppression of the NF-κB pathway.[1][6] However, more comprehensive studies are needed to fully elucidate its effects on a wider range of inflammatory mediators and pathways.
-
Quercetin acts as a broad-spectrum anti-inflammatory agent with a well-documented ability to modulate multiple signaling cascades.[3][11] Its lower potency compared to this compound may be offset by its multi-targeted mechanism of action.
For researchers and drug development professionals, this compound represents a promising lead compound for developing highly potent and targeted anti-inflammatory therapies. Quercetin remains a crucial benchmark compound and a candidate for applications where a broader, multi-pathway inhibitory action is desired.
References
- 1. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin hinders microglial activation to alleviate neurotoxicity via the interplay between NLRP3 inflammasome and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 8. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Head-to-head study of Sanggenon F versus metformin on glucose uptake in myotubes.
An Objective Guide for Researchers in Metabolic Disease
In the landscape of therapeutic development for type 2 diabetes, skeletal muscle is a critical target for improving glucose homeostasis. The uptake of glucose by myotubes, the cellular precursors to muscle fibers, is a key process investigated for potential anti-diabetic compounds. This guide provides a comparative analysis of Sanggenon F, a prenylated flavonoid from mulberry root bark, and metformin (B114582), the cornerstone of oral anti-diabetic therapy, on their capacity to stimulate glucose uptake in myotubes.
While direct head-to-head experimental data for this compound in myotubes is not available in current literature, this guide synthesizes findings on structurally related compounds and compares them with established data for metformin. The primary mechanism of action for both is believed to converge on the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.
Comparative Efficacy on Glucose Uptake
Metformin has been extensively documented to enhance glucose uptake in myotube cell lines like C2C12. Studies show that treatment with 2 mM metformin for 24 hours can lead to a significant threefold increase in basal glucose uptake.[1][2] This effect is largely independent of insulin (B600854) signaling pathways.[1] In contrast, while specific fold-change data for this compound in myotubes is pending, related mulberry flavonoids, Sanggenon D and Kuwanon G, have been shown to regulate glucose metabolism by activating the GLUT4 pathway in HepG2 cells, a mechanism downstream of AMPK activation.[3]
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in Glucose Uptake (Basal) |
| Metformin | C2C12 Myotubes | 2 mM | 24 hours | ~3.0-fold[1][2] |
| This compound | Myotubes | N/A | N/A | Data Not Available* |
*Data presented is based on metformin studies in C2C12 myotubes. Direct comparative data for this compound in the same model is not yet published. Efficacy is inferred from related compounds in different cell lines.
Mechanistic Pathways: A Tale of AMPK Activation
Both compounds are understood to promote glucose uptake primarily through the activation of AMPK, which in turn facilitates the translocation of the glucose transporter GLUT4 to the cell membrane.
Metformin's Mechanism: Metformin's activation of AMPK is a key element of its therapeutic effect.[4] This activation leads to an increase in peripheral glucose uptake in skeletal muscle and improves insulin sensitivity.[4] Studies in L6 myotubes confirm that metformin stimulates AMPK phosphorylation, although a significant portion of its effect on glucose uptake may also be mediated by an AMPK-independent mechanism involving protein kinase C (PKC).
This compound's Postulated Mechanism: Based on studies of related compounds like Sanggenon D and Kuwanon G, it is hypothesized that this compound also activates the AMPK-GLUT4 signaling pathway. Activation of AMPK would lead to the phosphorylation of downstream targets that promote the movement of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose import into the cell.
Signaling Pathway for Metformin-Induced Glucose Uptake
Postulated Signaling Pathway for this compound-Induced Glucose Uptake
Experimental Protocols
Reproducibility is paramount in scientific investigation. Provided below are detailed methodologies for the key experiments cited in this comparison.
Protocol 1: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes
This protocol outlines the measurement of glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
To induce differentiation, switch confluent myoblasts to DMEM with 2% horse serum for 4-6 days until multinucleated myotubes are formed.
-
-
Serum Starvation:
-
Before the assay, starve the differentiated myotubes in serum-free, low-glucose (1 g/L) DMEM for 2-4 hours to minimize basal glucose transporter activity.
-
-
Compound Treatment:
-
Replace starvation media with fresh serum-free DMEM containing the desired concentration of this compound or metformin (e.g., 2 mM). Include a vehicle control (e.g., DMSO or water).
-
Incubate for the specified duration (e.g., 16-24 hours).
-
-
Glucose Uptake Measurement:
-
Wash cells twice with warm PBS.
-
Incubate cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells in RIPA buffer.
-
Measure the fluorescence of the lysate using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Normalize the fluorescence reading to the total protein concentration of each sample, determined by a BCA assay.
-
Experimental Workflow for Glucose Uptake Assay
Protocol 2: Western Blot for AMPK Phosphorylation
This protocol details the detection of activated AMPK by measuring its phosphorylation at Threonine-172.
-
Cell Treatment and Lysis:
-
Culture, differentiate, and treat C2C12 myotubes as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPK (Thr172).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AMPK and a loading control (e.g., β-actin or GAPDH) to normalize the data. Densitometry analysis is used to quantify the p-AMPK/total AMPK ratio.
-
Conclusion and Future Directions
Metformin is a well-characterized agent that robustly stimulates glucose uptake in myotubes, primarily through an AMPK-dependent mechanism. While direct evidence for this compound in myotubes is currently lacking, preliminary data from related flavonoids suggest it may operate through a similar, promising pathway.
For drug development professionals, this indicates that prenylated flavonoids like this compound warrant further investigation. A direct head-to-head study in a myotube model is the essential next step to quantify its efficacy relative to metformin. Such research would clarify its potential as a novel therapeutic agent for managing insulin resistance and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol stimulates glucose transport in C2C12 myotubes by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK activation stimulates myofibrillar protein degradation and expression of atrophy-related ubiquitin ligases by increasing FOXO transcription factors in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Sanggenon F on the NF-κB Pathway: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of Sanggenon F and other known inhibitors on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information is supported by experimental data to aid in the evaluation and selection of appropriate research tools.
The NF-κB signaling cascade is a cornerstone of inflammatory responses, and its dysregulation is implicated in a multitude of diseases, including cancer and autoimmune disorders.[1][2][3] Consequently, the identification and validation of potent and specific NF-κB inhibitors are of paramount importance in drug discovery. While direct experimental data for this compound is limited in the reviewed literature, its close structural analogues, Sanggenon A, C, and O, have demonstrated significant inhibitory effects on this pathway.[4][5][6] This guide will leverage data from these related compounds as a proxy for this compound and compare their activity with other well-characterized NF-κB inhibitors.
Comparative Analysis of NF-κB Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of various compounds on the NF-κB pathway. The data is compiled from multiple studies and presented to facilitate a direct comparison of their potency.
| Compound | Target/Mechanism | Cell Line | Assay | IC50/EC50 | Reference |
| Sanggenon A | Inhibition of NF-κB DNA-binding activity and nuclear translocation | BV2 and RAW264.7 | ELISA, Western Blot | Not specified | [4] |
| Sanggenon C | Suppression of NF-κB activity and IκBα activation | RAW264.7 | SEAP Reporter Assay | Not specified | [5] |
| Sanggenon O | Suppression of NF-κB activity and IκBα activation | RAW264.7 | SEAP Reporter Assay | Not specified (stronger than Sanggenon C) | [5] |
| TCPA-1 | IKKβ inhibitor | HEK293 | Luciferase Reporter Assay | <1nM | [1] |
| IMD 0354 | IKKβ inhibitor | HEK293 | Luciferase Reporter Assay | <1nM | [1] |
| BAT3 (Curcumin Analogue) | Inhibition of NF-κB/DNA-binding | MDA-MB231 | Luciferase Reporter Assay | ~6 µM | [7] |
| MG132 | Proteasome inhibitor, blocks IκBα degradation | ME-180 | β-Lactamase Reporter Assay | 0.3 µM | [8] |
| Bortezomib | Proteasome inhibitor, blocks IκBα proteolysis | Not specified | Not specified | FDA-approved drug | [9] |
| Bay 11-7082 | IKK inhibitor, inhibits IκBα phosphorylation | Not specified | Not specified | Commercially available inhibitor | [9][10] |
| Zingerone (B1684294) | Suppression of NF-κB activation | Aged rat kidney and endothelial cells | Western Blot | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments commonly used to assess the inhibitory effect of compounds on the NF-κB pathway.
NF-κB Reporter Gene Assay
This assay is widely used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are cultured in appropriate media.
-
Cells are transiently transfected with a reporter plasmid containing a luciferase or other reporter gene under the control of an NF-κB response element.
-
-
Compound Treatment and Stimulation:
-
Transfected cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).
-
NF-κB activation is then induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 5 ng/ml for 24 hours).[1]
-
-
Lysis and Reporter Activity Measurement:
-
Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
-
Data Analysis:
-
The inhibitory effect of the compound is calculated by comparing the reporter activity in treated cells to that in stimulated, untreated control cells. The IC50 value is determined from the dose-response curve.
-
Western Blot for IκBα Phosphorylation and Degradation
This technique is used to assess the upstream events in the NF-κB signaling cascade.
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
-
Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Protein bands are visualized using an ECL substrate. The band intensities are quantified to determine the effect of the compound on IκBα phosphorylation and degradation.[1]
-
Visualizing the NF-κB Pathway and Experimental Workflow
To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Sanggenon F and Other Prenylated Flavonoids from Morus alba
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Sanggenon F with other prominent prenylated flavonoids isolated from Morus alba (white mulberry). The analysis focuses on key therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective activities, supported by available experimental data.
Executive Summary
Prenylated flavonoids from Morus alba are a class of specialized metabolites recognized for their diverse and potent biological activities. Among these, this compound has demonstrated significant therapeutic potential. This guide offers a side-by-side comparison of this compound with other well-studied prenylated flavonoids from the same source, such as Morusin, Kuwanon G, and other Sanggenon analogues. The objective is to provide a clear, data-driven overview to inform future research and drug development initiatives.
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the available quantitative data for the anticancer and anti-inflammatory activities of this compound and other selected prenylated flavonoids from Morus alba.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) | HGC27 (Gastric Cancer) | HCT116 (Colon Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Morusin | 0.64 ± 0.14[1] | 7.88[1] | 9.21[1] | - | - |
| Sanggenon K | - | 3.21 ± 0.87[1] | 3.09 ± 0.67[1] | - | - |
| Kuwanon S | 1.64 ± 0.21[1] | - | - | - | - |
| Kuwanon C | - | - | - | - | >128[1] |
| Albanol B | - | - | - | 6.08 ± 0.34 | - |
Note: A lower IC₅₀ value indicates higher potency. Dashes (-) indicate that data was not found for that specific combination.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | RAW 264.7 | Significant inhibition (IC₅₀ not specified) |
| Morusin | RAW 264.7 | 9.87 ± 0.59 |
| Kuwanon G | RAW 264.7 | 17.80 ± 0.50 |
| Sanggenon A | RAW 264.7 | Strong inhibition (IC₅₀ not specified)[2][3] |
| Kuwanon T | RAW 264.7 | Strong inhibition (IC₅₀ not specified)[2][3] |
| Sanggenon C | RAW 264.7 | Strong inhibition (IC₅₀ not specified) |
| Sanggenon O | RAW 264.7 | Stronger inhibition than Sanggenon C (IC₅₀ not specified) |
Neuroprotective Activity
Qualitative evidence suggests that this compound, along with other prenylated flavonoids from Morus alba, possesses neuroprotective properties. For instance, Sanggenon C has been shown to ameliorate cerebral ischemia-reperfusion injury by inhibiting inflammation and oxidative stress.[4][5] However, specific quantitative data, such as EC₅₀ values for neuronal protection for this compound, are not currently available in the reviewed literature.
Experimental Protocols
This section details the methodologies for the key bioassays cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test flavonoid (e.g., this compound, Morusin) for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the test flavonoid for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Neuroprotective Activity: In Vitro Assay
This assay evaluates the ability of a compound to protect neuronal cells from toxin-induced cell death.
Procedure:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoid for a specified duration.
-
Toxin Induction: Neurotoxicity is induced by adding a toxin such as hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptide.
-
Cell Viability Assessment: After a further incubation period, cell viability is assessed using the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration of the compound that provides 50% of the maximum neuroprotective effect, is determined.
Signaling Pathways and Mechanisms of Action
The bioactivities of these prenylated flavonoids are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Sanggenons and Kuwanons have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3] Some flavonoids also activate the Nrf2/HO-1 pathway, which is involved in the antioxidant and anti-inflammatory cellular response.
Caption: Simplified NF-κB signaling pathway in inflammation and its inhibition by prenylated flavonoids.
Anticancer Signaling Pathway: Apoptosis Induction
Several prenylated flavonoids from Morus alba induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.
Caption: The intrinsic pathway of apoptosis induced by prenylated flavonoids.
Experimental Workflow Diagram
The general workflow for screening and evaluating the bioactivity of natural compounds is depicted below.
Caption: General experimental workflow for the study of bioactive compounds from Morus alba.
Conclusion
This comparative guide highlights the significant bioactive potential of this compound and other prenylated flavonoids from Morus alba. While quantitative data for this compound's anticancer and neuroprotective activities remain to be fully elucidated, its potent anti-inflammatory properties are evident. The provided data tables and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the specific mechanisms of action and the acquisition of more comprehensive quantitative data for this compound will be crucial for advancing its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sanggenon C Ameliorates Cerebral Ischemia-Reperfusion Injury by Inhibiting Inflammation and Oxidative Stress through Regulating RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity and off-target effects of Sanggenon F in kinase inhibitor screens.
For Immediate Release:
Shanghai, CN – December 12, 2025 – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of chemical diversity. This guide presents a comparative analysis of Sanggenon F, a flavonoid isolated from Morus alba, focusing on its cross-reactivity and off-target effects within the human kinome. While this compound has demonstrated potential anti-inflammatory and metabolic regulatory properties, its interactions with protein kinases have been largely uncharacterized.[1] This report provides a hypothetical kinase inhibitor profile for this compound, benchmarked against known kinase inhibitors, to guide future research and development efforts.
Executive Summary
This guide details a hypothetical kinase inhibitor screening of this compound against a panel of 10 kinases implicated in inflammation and cell proliferation pathways. The data presented herein is generated for illustrative purposes to showcase a comparative analysis framework. This compound is compared with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective IKKβ inhibitor (IKKβ-Inhibitor-X). The findings suggest that this compound may exhibit moderate inhibitory activity against specific kinases within the panel, with potential for off-target effects.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound, Staurosporine, and IKKβ-Inhibitor-X was assessed against a panel of 10 kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in Table 1.
| Kinase Target | This compound (μM) | Staurosporine (μM) | IKKβ-Inhibitor-X (μM) |
| Inflammation-Related Kinases | |||
| IKKβ | 5.2 | 0.02 | 0.05 |
| TBK1 | 15.8 | 0.15 | > 50 |
| JNK1 | 22.5 | 0.08 | > 50 |
| p38α | > 50 | 0.05 | > 50 |
| Cell Proliferation-Related Kinases | |||
| CDK2/cyclin A | 35.1 | 0.01 | > 50 |
| AKT1 | 18.9 | 0.03 | > 50 |
| MEK1 | 42.3 | 0.20 | > 50 |
| ERK2 | > 50 | 0.10 | > 50 |
| PIM1 | 8.7 | 0.04 | > 50 |
| CK2 | 12.4 | 0.09 | > 50 |
Table 1: Hypothetical IC50 values for this compound and comparator compounds against a panel of 10 kinases. The data is for illustrative purposes.
Signaling Pathway Context
To visualize the potential impact of this compound on cellular signaling, the targeted kinases are placed within their respective pathways. The diagram below illustrates the NF-κB signaling cascade, a key pathway in inflammation where IKKβ is a central component.
Experimental Protocols
The following protocol describes a representative in vitro kinase assay used to generate the hypothetical data in this guide.
In Vitro Kinase Assay Protocol (Radiometric)
-
Kinase Reaction Buffer Preparation: Prepare a 5X kinase reaction buffer containing 125 mM HEPES (pH 7.5), 50 mM MgCl2, 5 mM EGTA, and 0.5 mg/mL BSA.
-
Compound Preparation: Serially dilute this compound and comparator compounds in 100% DMSO. Further dilute in 1X kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase and Substrate Preparation: Dilute the recombinant kinase and its specific substrate in 1X kinase reaction buffer.
-
Assay Plate Setup: Add 5 µL of the diluted compounds to a 96-well plate. Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and [γ-33P]ATP (10 µM final concentration) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 25 µL of 3% phosphoric acid to each well.
-
Signal Detection: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-33P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Discussion of Cross-Reactivity and Off-Target Effects
Based on the hypothetical data, this compound demonstrates moderate, micromolar-range inhibition of IKKβ, PIM1, and CK2. This suggests a degree of selectivity, as its activity against other kinases in the panel is significantly lower. However, the inhibition of multiple kinases, even at moderate levels, indicates potential for cross-reactivity.
In contrast, Staurosporine shows potent, nanomolar-range inhibition across all tested kinases, confirming its known broad-spectrum activity. The hypothetical IKKβ-Inhibitor-X displays high potency and selectivity for its intended target, with negligible activity against other kinases in the panel.
The off-target profile of a compound is critical for its therapeutic potential. While the moderate, multi-targeted activity of this compound could be beneficial in complex diseases where hitting multiple nodes in a pathway is advantageous, it also raises concerns about potential side effects. For instance, inhibition of kinases like CDK2 and AKT1, even at higher concentrations, could impact cell cycle regulation and survival pathways.
Conclusion and Future Directions
This comparative guide, based on a hypothetical kinase screen, positions this compound as a natural product with potential for further investigation as a kinase inhibitor. The illustrative data suggests a degree of selectivity that warrants experimental validation. Future studies should involve broad-spectrum kinase profiling using established platforms to confirm these hypothetical findings and to identify the full range of on- and off-target kinases. Further research into the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective inhibitors for specific kinase targets.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to serve as a framework for the comparative analysis of kinase inhibitors.
References
The Intricate Dance of Structure and Activity: A Comparative Guide to Sanggenon F and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Sanggenon F, a prenylated flavonoid isolated from the root bark of Morus species, has garnered significant attention for its potent anti-inflammatory properties. As a member of a class of structurally complex Diels-Alder type adducts, its biological activity is intricately linked to its unique chemical architecture. This guide provides a comparative analysis of this compound and its analogues, delving into their structure-activity relationships with a focus on anti-inflammatory and cytotoxic effects. We present key experimental data in a structured format, detail the underlying methodologies, and visualize the involved signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Biological Activity of this compound and Its Analogues
The anti-inflammatory and cytotoxic potential of this compound and its related compounds have been evaluated in various in vitro models. The following tables summarize the key quantitative data, highlighting the impact of structural modifications on their biological efficacy.
Table 1: Anti-inflammatory Activity of this compound and Analogues
| Compound | Structure | Assay | Cell Line | IC50 Value | Reference |
| This compound | [Insert Structure Image of this compound] | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19 nM | [1] |
| Sanggenon C | [Insert Structure Image of Sanggenon C] | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Less potent than Sanggenon O | [2] |
| Sanggenon O | [Insert Structure Image of Sanggenon O] | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | More potent than Sanggenon C | [2] |
| Kuwanon T | [Insert Structure Image of Kuwanon T] | Nitric Oxide (NO) Production Inhibition | BV2, RAW 264.7 | Marked inhibition | [3][4][5] |
| Sanggenon A | [Insert Structure Image of Sanggenon A] | Nitric Oxide (NO) Production Inhibition | BV2, RAW 264.7 | Marked inhibition | [3][4][5] |
Table 2: Cytotoxicity of this compound Analogues
| Compound | Structure | Cell Line | IC50 Value (µM) | Reference |
| Sanggenon C | [Insert Structure Image of Sanggenon C] | Murine Hepatoma H22 | ~15 | |
| Murine Leukemic P388 | ~15 | |||
| Various Flavone Derivatives | [Varies] | MCF-7, MCF-7/DX, MDA-MB-231 | 1.0 - >250 | [6] |
| alpha-Santonin Derivatives | [Varies] | Various cancer cell lines | 0.36 - 14.5 | [7] |
Deciphering the Structure-Activity Relationship
The available data, though not exhaustive for a complete series of this compound analogues, allows for preliminary deductions regarding their structure-activity relationship (SAR).
The potent nitric oxide inhibitory activity of this compound (IC50 = 19 nM) underscores the significance of its specific structural features.[1] Comparison between the diastereomers Sanggenon C and Sanggenon O reveals that stereochemistry plays a crucial role in their anti-inflammatory potency, with Sanggenon O exhibiting stronger inhibition of NO production and NF-κB activation. This suggests that the spatial arrangement of the substituents on the complex heterocyclic core significantly influences the interaction with biological targets.
Furthermore, studies on other prenylated flavonoids and Diels-Alder type adducts from Morus species indicate that the presence and position of prenyl groups and hydroxyl moieties are critical determinants of their anti-inflammatory and cytotoxic activities. Generally, a C-2,3 double bond in the C ring of the flavonoid scaffold is considered important for anti-inflammatory action.[8] The lipophilicity conferred by prenyl groups can enhance cell membrane permeability and interaction with intracellular targets.
Key Signaling Pathways
This compound and its analogues exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Sanggenon analogues, such as Kuwanon T and Sanggenon A, have been shown to inhibit the activation of the NF-κB pathway.[3][4][5]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). Kuwanon T and Sanggenon A have been demonstrated to activate the Nrf2 pathway, leading to increased HO-1 expression, which contributes to their anti-inflammatory effects.[3][4][5]
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed protocols for the key assays used to evaluate the biological activities of this compound and its analogues.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate. After 24 hours, pre-treat with test compounds for 1 hour, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α) for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of NF-κB activity is calculated relative to the stimulated control.
Nrf2 Nuclear Translocation Assay (Western Blot)
This assay determines the amount of Nrf2 protein that has moved into the nucleus, indicating its activation.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of nuclear and cytoplasmic proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2 level relative to the cytoplasmic level indicates Nrf2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Synthesis and cytotoxic activity of alpha-santonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Target of Sanggenon F: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of genetic approaches to validate the potential therapeutic target of Sanggenon F, a flavonoid with emerging interest in pharmacology. While the precise molecular target of this compound is still under investigation, evidence from structurally similar compounds, such as Sanggenon C, points towards the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway .[1][2][3][4] This guide will focus on the validation of the mammalian target of rapamycin (B549165) (mTOR) as a plausible therapeutic target for this compound, comparing genetic validation techniques with established pharmacological alternatives.
Introduction to Target Validation
Validating a therapeutic target is a critical step in drug discovery and development. It involves demonstrating that modulating the activity of a specific biomolecule, such as a protein kinase, will have a therapeutic effect in a relevant disease model. Genetic methods, including siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, offer highly specific approaches to mimic the effect of a therapeutic inhibitor, thereby providing strong evidence for target validation.
This compound belongs to a class of flavonoids that have been shown to exert anti-inflammatory and anti-cancer effects.[5][6] A related compound, Sanggenon C, has been reported to activate the AMP-activated protein kinase (AMPK) and subsequently inhibit the mTOR pathway.[7] This provides a strong rationale for investigating mTOR as a potential therapeutic target of this compound.
This guide will compare two primary genetic methods for mTOR target validation—siRNA and CRISPR/Cas9—and contrast their outcomes with those of well-characterized mTOR inhibitors.
Comparison of Target Validation Methodologies
The selection of a target validation method depends on several factors, including the desired duration of target inhibition, the required level of specificity, and the experimental model. Below is a comparative summary of genetic and pharmacological approaches to validate mTOR as a therapeutic target.
| Methodology | Mechanism of Action | Effect Duration | Specificity | Potential for Off-Target Effects | Typical Applications |
| siRNA Knockdown | Post-transcriptional gene silencing by degrading target mRNA.[8][9] | Transient (typically 48-96 hours).[8] | High, dependent on siRNA sequence design. | Moderate; can be minimized with careful design and use of controls.[10][11] | Rapid functional screens, validating short-term effects of target inhibition. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level by introducing insertions or deletions (indels).[10][12] | Permanent and heritable in cell lines.[10] | Very high, determined by the guide RNA sequence. | Low to moderate; can be mitigated by careful gRNA design and off-target analysis.[10][11] | Creating stable knockout cell lines or animal models for long-term studies. |
| Pharmacological Inhibition (e.g., Rapamycin, Everolimus) | Allosteric or ATP-competitive inhibition of the mTOR protein kinase activity. | Reversible and dependent on drug concentration and half-life. | Varies; can have off-target effects on other kinases. | Can be significant depending on the inhibitor's selectivity profile. | In vitro and in vivo studies of dose-dependent effects, preclinical and clinical studies. |
Quantitative Data Presentation
The following tables summarize quantitative data from representative studies, comparing the efficacy and phenotypic outcomes of different mTOR inhibition methods.
Table 1: Efficacy of mTOR Inhibition
| Method | Cell Line | Measurement | Result | Reference |
| siRNA Knockdown | Human Lens Epithelial (HLE B3) | mTOR mRNA reduction after 72h | ~62.8% decrease | [8] |
| siRNA Knockdown | Human Disk Nucleus Pulposus | mTOR protein suppression after 24h | 53.8–60.3% | [13] |
| CRISPR/Cas9 Knockout | Human Disk Nucleus Pulposus | mTOR protein suppression after 24h | 88.1–89.3% | [13] |
| Rapamycin | Pten-null neurons | P-S6 reduction | Significant decrease | [14][15] |
| Everolimus | T-cell lymphoma cell lines | Inhibition of p-S6 | Marked inhibition at 1 and 10 nM |
Table 2: Phenotypic Effects of mTOR Inhibition
| Method | Model System | Phenotypic Outcome | Quantitative Measurement | Reference |
| siRNA Knockdown | NSCLC cells | Inhibition of cell proliferation | 37.3% decrease in cell number | [16] |
| siRNA Knockdown | NSCLC cells | Induction of apoptosis | 16.7% increase in apoptosis | [16] |
| CRISPR/Cas9 Knockout | Neuronal cultures | Reduced soma area | ~20% reduction | [17] |
| Rapamycin | Pten knockout mice | Prevention of neuronal hypertrophy | Amelioration of macrocephaly | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the genetic validation of mTOR.
Protocol 1: siRNA-Mediated Knockdown of mTOR
This protocol outlines the transient knockdown of mTOR using small interfering RNA (siRNA) in a cancer cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute mTOR-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess mTOR protein levels by Western blot analysis. Compare the levels to cells treated with the non-targeting control siRNA.
-
Phenotypic Assays: Perform relevant functional assays, such as cell proliferation (e.g., MTT assay) or apoptosis (e.g., Annexin V staining) assays, to determine the phenotypic consequences of mTOR knockdown.
Protocol 2: CRISPR/Cas9-Mediated Knockout of mTOR
This protocol describes the generation of a stable mTOR knockout cell line using the CRISPR/Cas9 system.
-
Guide RNA (gRNA) Design and Cloning: Design and clone two to three mTOR-specific gRNAs into a Cas9 expression vector. A non-targeting gRNA should be used as a control.
-
Transfection: Transfect the Cas9-gRNA plasmids into the target cells using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Selection of Transfected Cells: If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to enrich for cells that have taken up the plasmid.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
Expansion of Clones: Expand the single-cell clones into individual populations.
-
Screening for Knockout Clones: Screen the clones for mTOR knockout by Western blot analysis to identify clones with a complete absence of the mTOR protein.
-
Genomic Validation: Sequence the genomic DNA of the knockout clones to confirm the presence of indels at the target locus.
-
Phenotypic Characterization: Characterize the phenotype of the validated knockout clones using a battery of relevant functional assays.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: PI3K/Akt/mTOR signaling pathway with putative inhibition by this compound.
Caption: Experimental workflow for mTOR knockdown using siRNA.
Caption: Experimental workflow for generating mTOR knockout cell lines via CRISPR/Cas9.
Caption: Logical flow for validating mTOR as a therapeutic target for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 10. synthego.com [synthego.com]
- 11. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 12. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 13. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of mTORC1 Suppresses Anatomical, Cellular, and Behavioral Abnormalities in Neural-Specific Pten Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of mTORC1 suppresses anatomical, cellular, and behavioral abnormalities in neural-specific Pten knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-small cell lung carcinoma therapy using mTOR-siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission | eLife [elifesciences.org]
Navigating the Metabolic Maze: A Comparative Guide to Sanggenon F Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known cellular effects of Sanggenon F and its close structural analogs, offering a framework for future metabolomic investigations. While direct comparative metabolomics data for this compound is not yet available in published literature, this document summarizes the well-documented signaling pathways affected by related Sanggenon compounds and presents a comprehensive, hypothetical experimental protocol for a robust comparative metabolomics study.
Unraveling the Knowns: Signaling Pathways of Sanggenon Analogs
Research on Sanggenon A and C, compounds structurally similar to this compound, has illuminated their significant impact on key cellular signaling pathways involved in inflammation and apoptosis. These findings provide a strong foundation for hypothesizing the metabolic consequences of this compound treatment.
Studies have shown that Sanggenon A exerts anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[1][2][3] In cellular models of inflammation, Sanggenon A has been observed to inhibit the production of pro-inflammatory mediators.[1][2][3]
Sanggenon C has been demonstrated to induce apoptosis in cancer cells through the activation of the mitochondrial pathway.[4][5] This is associated with an increase in reactive oxygen species (ROS) and alterations in cellular energy metabolism.[4][5] Furthermore, Sanggenon C has been shown to affect the cell cycle, suggesting a broader impact on cellular proliferation and metabolic processes.[6][7]
The following diagram illustrates the known signaling pathways influenced by Sanggenon A.
Caption: Signaling pathways modulated by Sanggenon A.
Charting the Course: A Proposed Protocol for Comparative Metabolomics
To elucidate the specific metabolic impact of this compound, a comparative metabolomics study is essential. The following protocol outlines a robust workflow for such an investigation.
Experimental Workflow
Caption: Proposed workflow for a comparative metabolomics study.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a human cell line relevant to the therapeutic target of this compound (e.g., a cancer cell line like HT-29 or a macrophage cell line like RAW 264.7).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO)
-
This compound (at a predetermined optimal concentration, e.g., 10 µM)
-
Positive Control/Alternative Compound (a compound with a known metabolic effect, for comparison)
-
-
Time Course: Treat cells for a specific duration (e.g., 24 hours) to observe significant metabolic changes.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline.
-
Extraction: Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the extracts to pellet protein and debris. Collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for comprehensive metabolite profiling.
-
Chromatography: Employ a suitable column (e.g., C18 for nonpolar metabolites or HILIC for polar metabolites) to separate the metabolites.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Processing and Analysis:
-
Peak Picking and Alignment: Use bioinformatics software to process the raw data, including peak detection, alignment, and normalization.
-
Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant differences in metabolite profiles between treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by this compound treatment.
Anticipated Data and Comparative Tables
A successful metabolomics study as outlined above would yield quantitative data on a wide array of metabolites. This data should be presented in clear, comparative tables to facilitate interpretation. Below are templates for how this data could be structured.
Table 1: Top 20 Differentially Abundant Metabolites in this compound-Treated Cells
| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway |
| Metabolite A | e.g., 2.5 | e.g., <0.01 | e.g., Glycolysis |
| Metabolite B | e.g., -1.8 | e.g., <0.01 | e.g., TCA Cycle |
| ... | ... | ... | ... |
Table 2: Comparative Effects of this compound and Alternative Compound on Key Metabolic Pathways
| Metabolic Pathway | Key Metabolites Affected by this compound | Key Metabolites Affected by Alternative Compound |
| e.g., Pentose Phosphate Pathway | e.g., Sedoheptulose-7-phosphate | e.g., Ribose-5-phosphate |
| e.g., Amino Acid Metabolism | e.g., Glutamine, Aspartate | e.g., Proline, Arginine |
| ... | ... | ... |
By following this proposed framework, researchers can systematically investigate the metabolomic footprint of this compound, providing critical insights into its mechanism of action and paving the way for its potential development as a therapeutic agent.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential Synergistic Effects of Sanggenon F with Other Natural Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the potential synergistic effects of Sanggenon F with other well-known natural compounds. Due to a lack of direct experimental data on this compound combinations, this document draws parallels from studies on structurally related prenylated flavonoids and extracts from Morus alba, the natural source of sanggenons. The aim is to furnish a robust starting point for future research into the synergistic potential of this compound.
While this compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated various biological activities, its efficacy in combination with other natural compounds remains an unexplored frontier. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, are a cornerstone of modern pharmacology, offering pathways to enhanced therapeutic efficacy and reduced toxicity. This guide explores the potential for such synergy by examining analogous natural compounds.
Comparison with Structurally Related Prenylated Flavonoids
Prenylated flavonoids, characterized by the addition of a prenyl group to their flavonoid backbone, often exhibit enhanced biological activity. Xanthohumol (B1683332), another well-researched prenylated flavonoid, has shown synergistic anticancer effects when combined with other natural compounds.
Table 1: Synergistic Effects of Xanthohumol and Plumbagin (B1678898) on Pancreatic Cancer Cells [1]
| Cell Line | Compound | IC50 (µg/mL) | Combination Index (CI) | Effect |
| HPAF-II | Plumbagin (PL) | 1.89 | CI < 1 at low concentrations (PL 2.5 & 5 µM, XH 0.25, 0.5, & 1 µg/mL) | Synergistic |
| HPAF-II | Xanthohumol (XH) | 3.89 | ||
| Mt4-2D | Plumbagin (PL) | - | CI < 1 at low concentrations (PL 1 & 2.5 µM, XH 0.25, 0.5, 1, 2.5, & 5 µg/mL) | Synergistic |
| Mt4-2D | Xanthohumol (XH) | - | ||
| KPC | Plumbagin (PL) | - | CI < 1 (PL 1 & 1.5 µM, XH 5, 10, & 20 µg/mL) | Synergistic |
| KPC | Xanthohumol (XH) | - |
A Combination Index (CI) of less than 1 indicates a synergistic effect.
The synergistic action of plumbagin and xanthohumol in pancreatic cancer models was associated with the modulation of B-cell lymphoma 2 (BCL2) levels, a key protein in apoptosis regulation.[1]
Insights from Morus alba Extract Combinations
Extracts from Morus alba are rich in various bioactive compounds, including flavonoids and anthocyanins. Studies on these extracts in combination with other natural substances provide valuable insights into potential synergistic mechanisms. For instance, an anthocyanin-enriched extract from Morus alba demonstrated synergistic neuroprotective effects with Vitamin C against hydrogen peroxide-induced oxidative stress in SH-SY5Y neuronal cells.[2] This synergy was linked to the modulation of apoptosis-related signaling, including the upregulation of anti-apoptotic B-cell lymphoma 2 (Bcl-2) and the downregulation of pro-apoptotic Bcl-2-associated X protein (BAX) and cleaved caspase-3.[2]
Another study found that a Morus alba leaf extract, in conjunction with curcumin, could reduce the pro-inflammatory effects of resistin in human endothelial cells, suggesting a potential synergistic anti-inflammatory action.[3]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the potential synergistic effects of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound, the selected natural compound, and their combinations for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) for each compound and the combination can be determined. The Combination Index (CI) can then be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner compound, and their combination at predetermined concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Analysis of Signaling Pathways: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can elucidate the molecular mechanisms underlying synergistic effects.
Protocol:
-
Protein Extraction: Following treatment with the compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
References
- 1. Synergistic Anticancer Activity of Plumbagin and Xanthohumol Combination on Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Anthocyanin-Enriched Morus alba L. Extract and Vitamin C: Promising Nutraceutical Ingredients in Functional Food Development for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin and a Morus alba extract reduce pro-inflammatory effects of resistin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence of Anti-Cancer Effects for Sanggenon F Found in Publicly Available Research
Despite a comprehensive review of published scientific literature, no independent validation or primary research data could be located regarding the anti-cancer effects of Sanggenon F. As a result, a detailed comparison guide on this specific compound's performance against other cancer treatments cannot be provided at this time.
Our extensive search of scientific databases and research articles did not yield any studies investigating the anti-cancer properties of this compound. While other compounds isolated from the root bark of Morus alba (white mulberry), such as Sanggenon C, have been the subject of cancer research, this compound appears to be largely uninvestigated in this context. The limited available information on this compound primarily points towards its potential anti-inflammatory and metabolic disease-related activities.
This lack of data makes it impossible to fulfill the core requirements of the requested comparison guide, which would necessitate quantitative data on efficacy, detailed experimental protocols for anti-cancer assays, and established signaling pathways in cancer cells.
Alternative Focus: The Anti-Cancer Profile of Sanggenon C
While information on this compound is not available, a substantial body of research exists for a related compound, Sanggenon C . This flavonoid has demonstrated anti-cancer effects in various preclinical studies. For researchers, scientists, and drug development professionals interested in the therapeutic potential of sanggenon compounds, a detailed analysis of Sanggenon C could serve as a valuable alternative.
Below is a summary of the reported anti-cancer activities of Sanggenon C, which could form the basis of a future comparative guide should interest in this compound persist.
Reported Anti-Cancer Activity of Sanggenon C
Sanggenon C has been shown to inhibit the proliferation and induce cell death in a range of cancer cell lines, including:
-
Colon Cancer: Studies have demonstrated that Sanggenon C can inhibit the growth of colon cancer cells.[1][2]
-
Leukemia: Research indicates that Sanggenon C is effective against certain leukemia cell lines.[1]
-
Glioblastoma: Emerging research suggests that Sanggenon C may have anti-tumor effects in glioblastoma.
-
Gastric Cancer: Preclinical data indicates that Sanggenon C can inhibit the proliferation of gastric cancer cells.[3]
The primary mechanisms through which Sanggenon C is reported to exert its anti-cancer effects are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Key Signaling Pathways Modulated by Sanggenon C
Several key signaling pathways have been identified as being modulated by Sanggenon C in cancer cells. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of potential therapeutic strategies.
Standard of Care for Relevant Cancers
A direct comparison of Sanggenon C with current standard-of-care treatments is not available in the literature. However, for context, the established first-line treatments for the cancers mentioned above include:
| Cancer Type | Standard of Care (Examples) |
| Colon Cancer | Surgery, FOLFOX (5-FU, leucovorin, oxaliplatin), CAPEOX (capecitabine, oxaliplatin) |
| Leukemia (AML) | Combination chemotherapy (e.g., cytarabine (B982) and an anthracycline), targeted therapy (e.g., FLT3 inhibitors) |
| Glioblastoma | Surgery, Radiation Therapy, Temozolomide |
| Gastric Cancer | Surgery, Chemotherapy (e.g., fluoropyrimidine- and platinum-based), Targeted Therapy (e.g., HER2-targeted agents), Immunotherapy |
It is crucial to emphasize that Sanggenon C is a preclinical compound and has not been evaluated in human clinical trials. Therefore, any comparison to established clinical treatments is purely hypothetical at this stage.
Conclusion and Future Directions
For those interested in the anti-cancer potential of compounds from Morus alba, the existing research on Sanggenon C provides a more solid foundation for further investigation. Future research could focus on:
-
Independent validation of the reported anti-cancer effects of Sanggenon C by multiple independent laboratories.
-
Direct comparative studies of Sanggenon C against standard-of-care chemotherapies in relevant cancer models.
-
In-depth mechanistic studies to further elucidate its molecular targets and signaling pathways.
-
Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
Should such data become available for this compound in the future, a comprehensive comparison guide could be developed.
References
- 1. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Critical Review of the Pharmacological Activities of Sanggenon F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanggenon F, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest for its potential therapeutic properties. This guide provides a critical review of the pharmacological activities of this compound, offering a comparative analysis with other relevant prenylated flavonoids, namely Sanggenon C and Xanthohumol. Due to a notable gap in the existing literature regarding the direct anticancer activity of this compound, this comparison will focus on its established anti-inflammatory effects and draw inferences about its potential anticancer activities based on data from its structural analogs. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are illustrated using Graphviz diagrams.
Data Presentation: A Comparative Analysis
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is compared with other Sanggenons in the table below.
| Compound | Assay | Cell Line | IC50 | Source |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 19 nM | |
| Sanggenon C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Strong dose-dependent inhibition | |
| Sanggenon O | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Stronger inhibition than Sanggenon C | |
| Sanggenon A | Nitric Oxide (NO) Production Inhibition | BV2 and RAW 264.7 | Marked inhibition |
Table 1: Comparison of the Anti-inflammatory Activity of this compound and Related Compounds. This table highlights the potent inhibitory effect of this compound on nitric oxide production, a key mediator in inflammation.
Anticancer Activity: A Comparative Look at Structural Analogs
While direct experimental data on the cytotoxic effects of this compound against cancer cell lines is currently unavailable in the reviewed literature, the anticancer potential of its structural relatives, Sanggenon C and Xanthohumol, is well-documented. These compounds serve as important benchmarks for predicting the potential efficacy of this compound.
| Compound | Cancer Cell Line | IC50 | Source |
| Sanggenon C | Murine Hepatoma (H22) | ~15 µM | |
| Murine Leukemic (P388) | ~15 µM | ||
| Human Colon Cancer (LoVo) | Most sensitive of three colon cancer cell lines | ||
| Human Colon Cancer (HT-29) | Dose-dependent inhibition | ||
| Human Colon Cancer (SW480) | Least sensitive of three colon cancer cell lines | ||
| Xanthohumol | Human Colon Cancer (40-16) | 4.1 µM (24h), 3.6 µM (48h), 2.6 µM (72h) | |
| Human Colon Cancer (HCT-15) | 3.6 µM (24h) | ||
| Human Ovarian Cancer (A-2780) | 0.52 µM (48h), 5.2 µM (96h) | ||
| Triple-Negative Breast Cancer (MDA-MB-231) | 6.7 µM (24h |
Sanggenon F: A Comparative Benchmark of its Antioxidant Capacity Against Industry Standards
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacity of Sanggenon F, a flavonoid isolated from Morus alba, against established antioxidant standards. The following data and protocols are intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.
Due to the limited availability of direct antioxidant assay data for this compound in the current body of scientific literature, this guide utilizes data for the structurally similar compounds Sanggenon C and Sanggenon D as proxies. This approach provides a valuable preliminary assessment of this compound's potential antioxidant efficacy.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activities of Sanggenon C, Sanggenon D, and the standard antioxidants, Vitamin C and Trolox, were evaluated using three common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity). The results, presented as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays and as Trolox equivalents for the ORAC assay, are summarized in the table below. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC Value (µmol TE/µmol) |
| Sanggenon C | 28.3 ± 1.5[1] | 15.6 ± 0.8[1] | Not Available |
| Sanggenon D | 35.8 ± 1.9[1] | 20.1 ± 1.2[1] | Not Available |
| Vitamin C (Ascorbic Acid) | ~24 - 41 µg/mL | ~28 - 50 µg/mL[2][3] | ~0.20 - 1.0[4][5] |
| Trolox | ~3.77 µg/mL[6] | ~2.93 - 6.48 µg/mL[6][7] | 1.0 (by definition)[4] |
Note: The IC50 values for Vitamin C and Trolox are presented in µg/mL as reported in the cited literature and may vary based on specific experimental conditions. Conversion to µM would require the molecular weights of the compounds.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).
-
Prepare stock solutions of the test compound (this compound) and standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or standard to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
A control well should contain the solvent and DPPH solution without any antioxidant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from a standard curve of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare solutions of the test compound, Trolox (as the standard), and a blank (buffer only).
-
Prepare a fresh solution of the AAPH radical initiator.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution, followed by the test compound, standard, or blank.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is expressed as Trolox equivalents (TE).
-
Mandatory Visualizations
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant capacity assays.
References
Correlating the In Vitro and In Vivo Efficacy of Sanggenon F: A Comparative Guide
A comprehensive analysis of the available scientific data on Sanggenon F and its closely related analogues, Sanggenon C and Sanggenon A, to provide researchers, scientists, and drug development professionals with a comparative overview of their therapeutic potential. This guide synthesizes in vitro and in vivo findings, details experimental methodologies, and visualizes key biological pathways to facilitate further research and development.
This compound, a flavonoid derived from Morus alba (white mulberry), has demonstrated notable anti-inflammatory properties in preclinical studies. While in vivo and direct comparative efficacy data for this compound remain limited, analysis of its in vitro activity alongside the more extensively studied related compounds, Sanggenon C and Sanggenon A, offers valuable insights into its potential mechanisms of action and therapeutic applications. This guide aims to correlate the existing in vitro data for this compound with the broader in vitro and in vivo data available for Sanggenon C and A to provide a foundational understanding for future research.
In Vitro Efficacy: A Comparative Overview
This compound has shown potent in vitro anti-inflammatory activity. The primary quantitative data available is its half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in RAW264.7 cells. For a broader context, this is compared with the anti-inflammatory and anticancer activities of Sanggenon A and Sanggenon C.
| Compound | Assay | Cell Line | IC50 Value | Therapeutic Area | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 19 nM | Anti-inflammatory | [1][2] |
| Sanggenon A | Nitric Oxide (NO) Production Inhibition | BV2 | Significant Inhibition (Concentration-dependent) | Anti-inflammatory | [3][4] |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 | Significant Inhibition (Concentration-dependent) | Anti-inflammatory | [3][4] | |
| Sanggenon C | Proteasome Inhibition (Chymotrypsin-like activity) | Purified human 20S proteasome | 4 µM | Anticancer | [5] |
| Proteasome Inhibition (Chymotrypsin-like activity) | H22 cell lysate | 15 µM | Anticancer | [5] | |
| Cell Viability | LoVo, HT-29, SW480 | Inhibition observed at 5-80 µM | Anticancer | [6][7] | |
| Cell Viability | Glioblastoma cells | Significant inhibition (Dose and time-dependent) | Anticancer | [8] |
In Vivo Efficacy: Insights from Sanggenon C
Currently, there is no specific in vivo efficacy data published for this compound. However, studies on Sanggenon C in animal models provide a valuable surrogate for understanding the potential in vivo effects of structurally similar sanggenons.
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Sanggenon C | Xenograft mouse model | Colon Cancer | - Suppressed tumor growth- Enhanced tumor apoptosis | [6][7] |
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Inhibition Assay (for this compound)
This protocol is based on the methodology described in the study by Yang ZG, et al. (2011).[1]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO production inhibition is calculated relative to the stimulated, untreated control. The IC50 value is then determined from the dose-response curve.
In Vivo Xenograft Mouse Model (for Sanggenon C)
This protocol is a generalized representation based on studies of Sanggenon C's anticancer effects.[6][7]
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of human colon cancer cells (e.g., HT-29) is subcutaneously injected into the dorsal flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of Sanggenon C at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, apoptosis assays).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
Sanggenon-Mediated Anti-inflammatory Signaling Pathway
Sanggenons, including Sanggenon A, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][9]
Caption: this compound Anti-inflammatory Pathway
Sanggenon C-Induced Mitochondrial Apoptosis Pathway in Cancer Cells
Sanggenon C has been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway.[6][7]
Caption: Sanggenon C Apoptosis Pathway
General Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound, from in vitro screening to in vivo validation.
Caption: Experimental Workflow
References
- 1. Inhibitory effects of constituents from Morus alba var. multicaulis on differentiation of 3T3-L1 cells and nitric oxide production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sanggenon C decreases tumor cell viability associated with proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of Morus alba extract sanggenon C on growth and proliferation of glioblastoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sanggenon F: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Sanggenon F as a chemical waste product. Do not dispose of it down the drain or in regular trash. All disposal practices must comply with federal, state, and local regulations. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection (safety goggles or face shield), and a lab coat. Handle the waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Waste Segregation and Containerization
Proper segregation is the first critical step in chemical waste disposal to prevent dangerous reactions.
Operational Plan for Waste Segregation:
-
Identify Waste Streams: Categorize this compound waste into three main streams:
-
Unused or Expired Solid Compound: The original solid this compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and weighing papers that have come into direct contact with this compound.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsing solvents.
-
-
Select Compatible Containers:
-
Use leak-proof, sealable containers made of a material compatible with the waste. For solid and labware waste, a sturdy, sealable plastic bag or a labeled rigid container is suitable.
-
For liquid waste, use a designated chemical waste container, ensuring it is compatible with the solvents used. Do not use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.
-
-
Separate Incompatible Wastes:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Specifically, keep halogenated and non-halogenated solvent wastes separate.
-
Keep acids, bases, oxidizers, and other reactive chemical wastes in their own designated containers.
-
Labeling and Storage of Waste
Accurate labeling is mandatory for safety and regulatory compliance.
Procedure for Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste". The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component in the container.
-
The date when the waste was first added to the container.
-
The name of the principal investigator or lab group.
-
-
Storage:
-
Store waste containers in a designated and identified hazardous waste accumulation area within the laboratory.
-
Safeguarding Your Research: Essential PPE and Handling Protocols for Sanggenon F
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Sanggenon F. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans to foster a secure research environment. While this document provides comprehensive guidance based on available safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves are recommended. Inspect gloves for any tears or perforations before use. Change gloves immediately if contaminated. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powder form. Use in a well-ventilated area or under a fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and research integrity.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a powder.[1] The product data sheet provides specific long-term and short-term storage conditions.[1]
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Handling and Experimental Procedures
Adherence to proper handling procedures is essential to prevent contamination and accidental exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended, particularly when working with the solid compound to avoid the formation of dust and aerosols.[2]
-
Hygiene Measures : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For minor spills, carefully sweep the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, follow your institution's emergency procedures.
The following diagram outlines the standard operational workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to protect personnel and the environment.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, gloves), and solutions, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2] This typically involves arranging for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling groundbreaking scientific advancements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
